molecular formula C39H42N2O14S4 B12953943 Cy3.5

Cy3.5

Cat. No.: B12953943
M. Wt: 891.0 g/mol
InChI Key: SMRJSACRIKPVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy3.5 is a useful research compound. Its molecular formula is C39H42N2O14S4 and its molecular weight is 891.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H42N2O14S4

Molecular Weight

891.0 g/mol

IUPAC Name

(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate

InChI

InChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55)

InChI Key

SMRJSACRIKPVSW-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(/C1=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Spectral Properties and Applications of Cy3.5 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the cyanine dye, Cy3.5. It is designed to equip researchers, scientists, and professionals in drug development with the essential data and methodologies for the effective application of this versatile fluorescent probe. This guide includes a summary of its quantitative spectral characteristics, detailed experimental protocols for their determination and use, and visualizations of relevant experimental workflows.

Core Spectral Properties of this compound

This compound is an orange-red fluorescent dye that belongs to the cyanine family. Its spectral properties can be influenced by its local chemical environment, including the solvent and conjugation to biomolecules. The data presented in the following table is a consolidation of reported values from various suppliers and research articles, providing a reliable reference for experimental design.

PropertyValue RangeNotes
Excitation Maximum (λex) 579 - 591 nmThe peak wavelength at which the dye absorbs light most efficiently.[1][2][3][4]
Emission Maximum (λem) 591 - 604 nmThe peak wavelength of the emitted fluorescence.[1][2][3][4]
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.
Fluorescence Quantum Yield (Φ) 0.15 - 0.35The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. This value is highly dependent on the molecular environment.
Stokes Shift ~12 - 23 nmThe difference in wavelength between the excitation and emission maxima.[3]

Experimental Protocols

Accurate characterization and application of this compound require precise experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.

Materials:

  • This compound dye, accurately weighed

  • High-purity solvent (e.g., DMSO, DMF, or PBS)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare a Series of Dilutions: From the stock solution, prepare a series of dilutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure Absorbance:

    • Set the spectrophotometer to scan a range of wavelengths that includes the expected absorption maximum of this compound (e.g., 500-650 nm).

    • Use the pure solvent to blank the spectrophotometer.

    • Measure the absorbance spectrum for each dilution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • According to the Beer-Lambert law, A = εcl, where:

      • A is the absorbance at λmax

      • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

      • c is the concentration of the dye (mol/L)

      • l is the path length of the cuvette (cm)

    • Plot a graph of absorbance (A) versus concentration (c).

    • The slope of the resulting linear fit will be equal to ε × l. Since l is typically 1 cm, the slope is the molar extinction coefficient.

Protocol 2: Determination of Fluorescence Quantum Yield (Φ) - Relative Method

The relative quantum yield is determined by comparing the fluorescence intensity of the this compound sample to that of a standard with a known quantum yield under identical experimental conditions.

Materials:

  • This compound dye solution

  • A fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • High-purity solvent

  • Calibrated spectrofluorometer

  • Quartz fluorescence cuvettes

Methodology:

  • Prepare Solutions:

    • Prepare a series of dilutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for each solution, ensuring the emission range covers the entire fluorescence profile.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) Where:

      • Φ_std is the quantum yield of the standard

      • m_sample and m_std are the slopes of the linear fits for the sample and standard plots, respectively

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Protocol 3: Labeling of Proteins with this compound NHS Ester

N-hydroxysuccinimide (NHS) esters of this compound are commonly used to label primary amines on proteins, such as lysine residues.

Materials:

  • This compound NHS ester

  • Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Slowly add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is often used.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • The first colored fraction to elute will be the this compound-labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of this compound (around 581-591 nm).

    • The DOL can be calculated using the absorbance values and the molar extinction coefficients of the protein and this compound.

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a representative signaling pathway where this compound can be applied.

experimental_workflow_immunofluorescence cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture/Tissue Section fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab This compound-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting wash2->mounting microscopy Fluorescence Microscopy (Excitation ~580 nm, Emission ~600 nm) mounting->microscopy

Experimental workflow for immunofluorescence using a this compound-conjugated secondary antibody.

signaling_pathway_fret receptor_a Receptor A (this compound-labeled) fret FRET Occurs receptor_a->fret receptor_b Receptor B (Acceptor-labeled) receptor_b->fret ligand Ligand ligand->receptor_a binds ligand->receptor_b binds downstream Downstream Signaling Cascade fret->downstream initiates

Ligand-induced receptor dimerization and signaling studied by FRET using this compound as a donor.

References

Cy3.5: A Technical Guide to Excitation and Emission Spectra for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Cyanine3.5 (Cy3.5), a versatile fluorescent dye. Tailored for researchers, scientists, and professionals in drug development, this document details the core characteristics of this compound, outlines experimental protocols for its use, and visualizes its application in relevant biological pathways.

Core Spectral Properties of this compound

This compound is an orange-red fluorescent dye belonging to the cyanine family, valued for its bright fluorescence and photostability.[1] Its spectral characteristics make it a suitable candidate for various fluorescence-based applications, including microscopy, flow cytometry, and immunoassays.[1][2] The precise excitation and emission maxima of this compound can exhibit slight variations depending on its conjugation state and the surrounding microenvironment.[3]

A summary of its key quantitative spectral and photophysical properties is provided in the table below for easy comparison.

PropertyValueSource(s)
Excitation Maximum (λex)~579 - 581 nm[1][4][5]
Emission Maximum (λem)~591 - 596 nm[1][4][5]
Molar Extinction Coefficient (ε)~116,000 M⁻¹cm⁻¹[2][6]
Fluorescence Quantum Yield (Φ)~0.15 - 0.35[2][6]
Stokes Shift~12 - 15 nm[1]

Experimental Protocols

Accurate and reproducible results in fluorescence-based experiments are contingent on meticulous adherence to optimized protocols. The following sections provide detailed methodologies for common applications of this compound.

Protocol 1: Labeling of Proteins and Antibodies with this compound NHS Ester

This protocol describes the covalent labeling of primary amines in proteins and antibodies using this compound N-hydroxysuccinimide (NHS) ester.[2][3]

Materials:

  • Protein or antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction tubes

  • Vortexer and centrifuge

Procedure:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer to a concentration of 2-10 mg/mL. To this solution, add 1 M sodium bicarbonate to achieve a final concentration of 100 mM, which raises the pH to approximately 8.3 for efficient labeling.

  • Dye Preparation: Immediately prior to use, allow the vial of this compound NHS ester to equilibrate to room temperature.[2] Prepare a stock solution of the dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution. A typical starting point is a 10:1 to 15:1 molar ratio of dye to protein, though this may require optimization for your specific protein.[2] Gently vortex the mixture and incubate for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Conjugate: Separate the this compound-labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The labeled protein will typically be visible as a colored band and will elute first.[2]

  • Determination of Degree of Labeling (DOL) (Optional): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~581 nm). The Beer-Lambert law is then used with the respective molar extinction coefficients to determine the ratio of dye molecules to protein molecules.[2]

Protocol 2: Indirect Immunofluorescence of Cellular Targets

This protocol outlines a general procedure for the visualization of a specific cellular target using a primary antibody followed by a this compound-conjugated secondary antibody.

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for this compound (Excitation: ~580 nm, Emission: ~600 nm)

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: To reduce non-specific antibody binding, incubate the cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

Visualization of a Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

Fluorescently labeled antibodies, such as those conjugated with this compound, are instrumental in visualizing cellular components and pathways. For instance, an antibody targeting a specific receptor tyrosine kinase (RTK) can be labeled with this compound to study its localization and trafficking upon ligand binding. The following diagram illustrates a generic RTK signaling pathway that can be investigated using such fluorescent probes.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Growth Factor) RTK_inactive RTK Monomers Ligand->RTK_inactive 1. Ligand Binding RTK_active Dimerized & Autophosphorylated RTK RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) RTK_active->Adaptor 3. Recruitment Ras Ras-GDP (Inactive) Adaptor->Ras 4. Activation Ras_GTP Ras-GTP (Active) MAPK_cascade MAP Kinase Cascade (Raf -> MEK -> ERK) Ras_GTP->MAPK_cascade 5. Signal Transduction Response Cellular Response (e.g., Gene Transcription, Proliferation) MAPK_cascade->Response 6. Downstream Effects

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow for Antibody Labeling and Immunofluorescence

The following diagram outlines the general workflow from labeling a primary antibody with this compound to its use in an indirect immunofluorescence experiment to visualize a target protein within a cell.

Caption: Workflow for antibody labeling and immunofluorescence.

References

The Core of Cy3.5: A Technical Guide to its Chemical Structure and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Cy3.5 fluorophore, a prominent member of the cyanine dye family. Below, we detail its chemical structure, photophysical properties, and established protocols for its application in labeling biomolecules for advanced research and diagnostics.

Chemical Structure of this compound

The fundamental structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain.[1] The defining characteristic of the this compound fluorophore is its benzo-fused indolenine core structure. This "benzo-fused" feature is denoted by the ".5" suffix in its name and is the primary structural differentiator from its parent molecule, Cy3. This extension of the conjugated system is responsible for the red-shift in its spectral properties compared to Cy3.

The core structure of this compound can be modified with various reactive groups to enable covalent attachment to biomolecules. These reactive moieties are typically attached to the heterocyclic rings via a linker arm. Common reactive forms include N-hydroxysuccinimide (NHS) esters for labeling primary amines, maleimides for targeting thiols, and carboxylic acids for conjugation via carbodiimide chemistry.[2][3][4]

Below is a representation of the core chemical structure of a non-reactive this compound dimethyl variant.

Chemical structure of this compound dimethyl

Photophysical and Chemical Properties

The photophysical properties of this compound make it a versatile tool in fluorescence-based applications. It exhibits strong absorption in the yellow-orange region of the spectrum and emits in the orange-red region. Key quantitative data for this compound are summarized in the table below for easy comparison.

PropertyValue
Excitation Maximum (λex)~579 - 591 nm[5][6][7][8]
Emission Maximum (λem)~591 - 604 nm[5][6][7][8]
Molar Extinction Coefficient (ε)~116,000 cm⁻¹M⁻¹[5][6]
Fluorescence Quantum Yield (Φ)~0.35[5][6]
Molecular Weight (non-reactive dimethyl form)~493.1 g/mol [5]
Molecular Weight (NHS ester form)~741.6 g/mol [6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in labeling experiments. Below are protocols for common applications.

Antibody Labeling with this compound NHS Ester

This protocol outlines the general procedure for conjugating this compound NHS ester to an antibody.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. The recommended concentration is 2-10 mg/mL.

  • pH Adjustment: Add 1 M NaHCO₃ to the antibody solution to achieve a final pH of 8.0-8.5.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved this compound NHS ester to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 15:1, though this may require optimization.

  • Incubation: Gently stir or rock the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.

  • Storage: Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Oligonucleotide Labeling with this compound NHS Ester

This protocol is for labeling oligonucleotides containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer (pH 8.5-9.0)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Nuclease-free water or TE buffer

  • Ethanol (for precipitation) or HPLC for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the 0.1 M labeling buffer to a concentration of 1-5 mg/mL.

  • Dye Preparation: Prepare a fresh solution of this compound NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined empirically, but a 20-fold molar excess of the dye is a good starting point.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye using ethanol precipitation or reverse-phase HPLC.

Live-Cell Imaging with this compound-Labeled Proteins

This protocol provides a general workflow for imaging live cells using a protein previously labeled with this compound.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound-labeled protein of interest

  • Phenol red-free cell culture medium

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets for this compound (Excitation: ~580 nm, Emission: ~600 nm)

Procedure:

  • Cell Preparation: Plate cells and allow them to adhere and grow for 24-48 hours.

  • Introduction of Labeled Protein: Introduce the this compound-labeled protein into the cells. The method of introduction (e.g., microinjection, electroporation, or cell-penetrating peptide fusion) will depend on the protein and cell type.

  • Incubation and Equilibration: Incubate the cells to allow for protein localization. Replace the medium with phenol red-free medium before imaging to reduce background fluorescence. Place the cells on the microscope stage within the environmental chamber and allow them to equilibrate for 15-30 minutes.

  • Image Acquisition: Locate the cells using brightfield or phase-contrast microscopy. Acquire fluorescence images using the this compound filter set. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching. For time-lapse imaging, set the desired intervals and duration.

Visualized Workflows and Relationships

To further clarify the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Prepare Antibody (amine-free buffer) ph_adjust Adjust pH to 8.0-8.5 antibody_prep->ph_adjust conjugation Conjugation (1-2h at RT, dark) ph_adjust->conjugation dye_prep Prepare this compound NHS Ester (in DMSO/DMF) dye_prep->conjugation purification Purify via Size-Exclusion Chromatography conjugation->purification storage Store Labeled Antibody (4°C or -20°C) purification->storage

Caption: Workflow for conjugating this compound NHS ester to an antibody.

Live_Cell_Imaging_Logic cluster_cell_prep Cell & Protein Preparation cluster_imaging_process Imaging cluster_analysis Analysis plate_cells Plate Cells introduce_protein Introduce Labeled Protein plate_cells->introduce_protein label_protein Label Protein with this compound label_protein->introduce_protein incubate Incubate & Equilibrate introduce_protein->incubate acquire_images Acquire Fluorescence Images incubate->acquire_images data_analysis Analyze Data acquire_images->data_analysis

Caption: Logical flow for live-cell imaging using a this compound-labeled protein.

References

Cy3.5: A Comprehensive Technical Guide to its Molar Extinction Coefficient and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient and other key spectroscopic properties of the fluorescent dye Cy3.5. The information is tailored for professionals in research, scientific, and drug development fields who utilize fluorescent labeling and detection in their work.

Core Spectroscopic and Physical Properties of this compound

Cyanine 3.5 (this compound) is a synthetic, orange-red fluorescent dye belonging to the cyanine family.[1] These dyes are characterized by their high molar extinction coefficients and sharp spectral peaks.[1] The chromophore of this compound is benzoindole.[] this compound is suitable for a variety of biological applications, including fluorescence microscopy, flow cytometry, and the labeling of biomolecules such as proteins and nucleic acids.[3]

The following table summarizes the key quantitative data for this compound, compiled from various sources. These values can be influenced by the solvent environment and the nature of the conjugated molecule.

PropertyValueNotes
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹[1]A measure of how strongly the dye absorbs light at its excitation maximum.
Excitation Maximum (λex) ~579 - 591 nm[1][3][4]The peak wavelength of light absorbed by the dye.
Emission Maximum (λem) ~591 - 604 nm[1][3][4][5]The peak wavelength of light emitted by the dye upon excitation.
Quantum Yield (Φ) 0.15 - 0.35[1][5][6]The ratio of photons emitted to photons absorbed; highly sensitive to the molecular environment.
Stokes Shift ~12 - 23 nm[1][3]The difference between the excitation and emission maxima. A typical reported value is ~15 nm.[1]
Molecular Weight ~1102 g/mol [7]

Experimental Protocol: Determination of the Molar Extinction Coefficient of this compound

The molar extinction coefficient (ε) is a critical parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law (A = εlc).[8] Below is a detailed protocol for the experimental determination of the molar extinction coefficient of this compound.

Objective: To determine the molar extinction coefficient of a this compound dye solution.

Materials:

  • Purified this compound dye

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), depending on the dye's solubility and intended application)

  • Pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the purified this compound dye using an analytical balance.

    • Dissolve the dye in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution.

  • Preparation of Serial Dilutions:

    • From the stock solution, prepare a series of dilutions with decreasing concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

    • Use volumetric flasks and precise pipetting to ensure accuracy.

  • Spectrophotometer Measurement:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (e.g., 400-700 nm).

    • Use a quartz cuvette filled with the solvent as a blank to zero the instrument.

    • Measure the absorbance of each of the prepared this compound dilutions at the absorption maximum (λmax). The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis:

    • Plot a graph of absorbance at λmax (y-axis) versus the concentration of the this compound dilutions (x-axis).

    • Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

    • The slope of this line represents the product of the molar extinction coefficient (ε) and the path length (l) of the cuvette.

    • Since the path length is 1 cm, the slope of the line is equal to the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for using this compound in protein labeling and a simplified representation of its application in a signaling pathway context.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein Protein of Interest conjugation Conjugation protein->conjugation cy35 This compound NHS Ester cy35->conjugation purification Column Chromatography conjugation->purification analysis Fluorescence Spectroscopy purification->analysis application Microscopy/Flow Cytometry analysis->application

Caption: Workflow for Protein Labeling with this compound.

signaling_pathway cluster_cell Cellular Context receptor Receptor protein_x Protein X receptor->protein_x Activation protein_y Protein Y protein_x->protein_y nucleus Nucleus protein_y->nucleus Translocation & Signal ligand This compound-labeled Ligand ligand->receptor Binding

Caption: this compound in a Cellular Signaling Pathway.

References

A Technical Guide to the Quantum Yield of Cy3.5 in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of the cyanine dye Cy3.5 in aqueous buffer environments. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this fluorophore in their experimental designs. This guide details the photophysical properties of this compound, presents a thorough experimental protocol for quantum yield determination, and visualizes key experimental workflows and signaling pathways.

Core Photophysical Properties of this compound

This compound is a fluorescent dye belonging to the cyanine family, known for its applications in biological imaging and labeling. A critical parameter for any fluorophore is its fluorescence quantum yield (Φ), which describes the efficiency of the conversion of absorbed photons into emitted photons. The quantum yield is highly sensitive to the dye's environment, including the solvent, viscosity, and conjugation to biomolecules.

The quantum yield of both Cy3 and this compound is known to increase upon conjugation to biomolecules like proteins and DNA. This enhancement is attributed to the restriction of non-radiative decay pathways, such as cis-trans isomerization, when the dye is in a more rigid environment.

Quantitative Data Summary

The following table summarizes the reported quantum yields for Cy3 and the related Cy3B dye in various aqueous environments, which can serve as a proxy for estimating the performance of this compound.

FluorophoreEnvironmentQuantum Yield (Φ)Reference
Cy3Phosphate-Buffered Saline (PBS)~0.15[1]
Cy3Non-viscous aqueous solution0.04[2]
Cy3BPhosphate-Buffered Saline (PBS)~0.57[3][4]
Cy3-DNA Conjugate3x SSC Buffer0.24[5]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Reagents
  • Sample (this compound): Stock solution of known concentration in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield in the same solvent as the sample. For this compound, a suitable standard would be Rhodamine B in ethanol (Φ = 0.69) or another well-characterized cyanine dye.

  • Solvent: High-purity, spectroscopy-grade aqueous buffer (e.g., PBS). The same solvent must be used for both the sample and the standard to minimize variations in refractive index.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Spectrofluorometer: To measure fluorescence emission spectra.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

Procedure
  • Preparation of Solutions:

    • Prepare a series of dilutions of both the this compound sample and the quantum yield standard in the aqueous buffer.

    • The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to prevent inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • The excitation wavelength must be identical to the one used for the absorbance measurements.

    • Ensure the spectrofluorometer is in a corrected emission mode to account for instrument-specific variations in detection efficiency at different wavelengths.

    • For each spectrum, integrate the area under the emission curve to obtain the total fluorescence intensity.

  • Data Analysis:

    • For both the this compound sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

    • Perform a linear regression for each data set to obtain the slope (gradient) of the line.

    • The quantum yield of the this compound sample (Φx) is calculated using the following equation:

      Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

      Where:

      • Φst is the quantum yield of the standard.

      • Gradx is the gradient of the plot for the this compound sample.

      • Gradst is the gradient of the plot for the standard.

      • nx is the refractive index of the sample's solvent.

      • nst is the refractive index of the standard's solvent. (If the same solvent is used, this term becomes 1).

Visualizations

Experimental Workflow for Quantum Yield Determination

G cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Dilutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Standard Dilutions prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining fluorescence quantum yield.

Signaling Pathway: FRET-based Protein-Protein Interaction Assay

This compound is frequently used as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, often paired with an acceptor like Cy5, to study molecular interactions, such as protein-protein binding.

G cluster_components Molecular Components cluster_process Experimental Process proteinA Protein A labeling Label Proteins proteinA->labeling proteinB Protein B proteinB->labeling cy3_5 This compound (Donor) cy3_5->labeling cy5 Cy5 (Acceptor) cy5->labeling binding Protein Interaction labeling->binding excitation Excite this compound binding->excitation fret FRET Occurs excitation->fret < 10 nm proximity no_fret No FRET excitation->no_fret > 10 nm proximity detection Detect Cy5 Emission fret->detection cy3_5_emission Detect this compound Emission no_fret->cy3_5_emission

Caption: FRET-based protein-protein interaction detection.

References

A Technical Guide to Cy3.5 Dye: Structure, Modifications, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the cyanine dye Cy3.5, a versatile orange-red fluorophore widely used in biological research. We will explore its core chemical structure, key photophysical properties, common reactive modifications for bioconjugation, and detailed experimental protocols for its application.

Core Structure of Cyanine Dyes

Cyanine dyes are a class of synthetic fluorophores characterized by two nitrogen-containing heterocycles joined by a polymethine chain.[1][2] The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths; longer chains result in longer wavelengths, shifting the fluorescence towards the near-infrared (NIR) spectrum.[3]

The this compound dye is a member of the indolenine-based cyanine family.[3] The ".5" suffix in its name indicates the presence of a benzo-fused ring on the indolenine heterocycles.[3][] This structural addition shifts the spectral properties compared to its parent dye, Cy3. Many cyanine dyes, including this compound, are available in sulfonated and non-sulfonated forms. Sulfonation adds charged sulfo-groups that significantly increase water solubility, which can prevent aggregation when labeling biomolecules.[2][3]

cluster_core This compound Core Structure cluster_mods Common Reactive Modifications Ind1 Indolenine Ring Poly Polymethine Chain (+ Benzo Fusion) Ind1->Poly Ind2 Indolenine Ring Poly->Ind2 Linker Linker Arm Ind2->Linker NHS NHS Ester (Amine-Reactive) Linker->NHS Targets -NH₂ Maleimide Maleimide (Thiol-Reactive) Linker->Maleimide Targets -SH Azide Azide (Click Chemistry) Linker->Azide Bioorthogonal Reaction Alkyne Alkyne (Click Chemistry) Linker->Alkyne Bioorthogonal Reaction

Figure 1: Conceptual diagram of the this compound core structure and its common reactive modifications.

Photophysical Properties

This compound is valued for its brightness, high molar extinction coefficient, and good photostability.[5] Its spectral characteristics make it suitable for a wide range of fluorescence applications, including microscopy, flow cytometry, and immunoassays.[5][6] The key quantitative properties are summarized below.

PropertyValueReferences
Excitation Maximum (λex)~581 - 591 nm[5][6][7][8]
Emission Maximum (λem)~596 - 604 nm[5][6][7][9]
Molar Extinction Coefficient (ε)~110,000 - 116,000 M⁻¹cm⁻¹[6][7][10]
Fluorescence Quantum Yield (Φ)~0.35[6][7]
Recommended Laser Lines555 nm, 561 nm
Common Filter SetTRITC (Tetramethylrhodamine) compatible[2]

Modifications for Bioconjugation

To be used as a biological label, the this compound fluorophore is functionalized with a reactive group that can form a stable, covalent bond with a target biomolecule.

  • Amine-Reactive this compound (NHS Ester): The most common amine-reactive form is the N-hydroxysuccinimide (NHS) ester.[11] this compound NHS ester reacts efficiently with primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues under mild basic conditions (pH 8.3-8.5) to form a stable amide bond.[6][12] This chemistry is also used for labeling amine-modified oligonucleotides.[6]

  • Thiol-Reactive this compound (Maleimide): The maleimide functional group reacts specifically with free sulfhydryl groups (-SH), typically found on cysteine residues.[13] This reaction occurs optimally at a neutral pH range (6.5-7.5) and forms a stable thioether bond.[13] This method is particularly useful when amine-based labeling might interfere with a protein's function, such as at an antibody's antigen-binding site.[13] If free thiols are not naturally present, they can be generated by reducing disulfide bonds with agents like DTT or TCEP.[13][14]

  • Bioorthogonal this compound (Click Chemistry): For highly specific labeling in complex biological environments, this compound is available with bioorthogonal reactive groups like azides or alkynes.

    • This compound Azide can be conjugated to alkyne-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10][15] It can also react with strained cyclooctynes (e.g., DBCO) in a copper-free, strain-promoted reaction (SPAAC).[16]

    • This compound Alkyne contains a terminal alkyne group for CuAAC reactions with azide-modified molecules.[17][18]

P1 1. Prepare Protein Solution (2-10 mg/mL in 0.1 M NaHCO₃, pH 8.3-8.5) P3 3. Conjugation Reaction (Add dye to protein, incubate 1 hr at RT, protected from light) P1->P3 P2 2. Prepare Dye Stock (1 mg this compound NHS Ester in 100 µL anhydrous DMSO) P2->P3 P4 4. Stop Reaction (Optional) (Add quenching buffer, e.g., 1 M Tris-HCl) P3->P4 P5 5. Purify Conjugate (Separate labeled protein from free dye via gel filtration, e.g., Sephadex G-25) P4->P5 P6 6. Characterize Conjugate (Measure Abs at 280 nm and ~591 nm to determine Degree of Labeling) P5->P6

Figure 2: Standard workflow for labeling a protein with this compound NHS Ester.

Experimental Protocols

The following are generalized protocols for common labeling procedures. Optimal conditions, particularly the dye-to-protein molar ratio, should be determined empirically for each specific application.[6]

This protocol is adapted for labeling 1 mg of a typical IgG antibody (MW ~150 kDa).

Materials:

  • Protein (antibody) solution (2-10 mg/mL)

  • This compound NHS Ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11][12]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6]

  • Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 8.0[6]

  • Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4[13]

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[19] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[12]

  • Dye Preparation: Allow the vial of this compound NHS Ester to warm to room temperature before opening. Immediately before use, prepare a 10 mg/mL stock solution by dissolving 1 mg of the dye in 100 µL of anhydrous DMSO.[19] Vortex to ensure it is fully dissolved.[6]

  • Conjugation: While stirring the protein solution, slowly add the calculated volume of dye solution. A starting molar ratio of 10-15 moles of dye per mole of protein is recommended.[6] Incubate the reaction for 60 minutes at room temperature, protected from light.[6]

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM.[6] Incubate for an additional 15-30 minutes.

  • Purification: Separate the this compound-protein conjugate from unreacted free dye using a gel filtration column.[6] The labeled protein will elute first. Collect the colored fractions and combine them.

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~591 nm (for this compound).[6]

This protocol is suitable for proteins with available cysteine residues.

Materials:

  • Protein solution (2-10 mg/mL)

  • This compound Maleimide

  • Reaction Buffer: PBS, pH 7.2-7.4, or other amine-free buffer at pH 6.5-7.5.[13]

  • Reducing Agent (optional): Dithiothreitol (DTT) or TCEP.

  • Anhydrous DMSO or DMF[13]

  • Purification: Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer. The recommended concentration is 2-10 mg/mL.[13]

  • Reduction (Optional): If the protein lacks free sulfhydryl groups, reduce disulfide bonds by adding a 10-fold molar excess of DTT or TCEP and incubating for 30 minutes at room temperature.[14] If DTT is used, it must be removed by a desalting column before adding the maleimide dye.[14][20] TCEP does not need to be removed.[14]

  • Dye Preparation: Prepare a 10 mg/mL stock solution of this compound maleimide in anhydrous DMSO immediately before use.[21]

  • Conjugation: Add a 10:1 to 20:1 molar ratio of dye to protein.[14][21] Mix well and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14][21]

  • Purification: Purify the conjugate from unreacted dye using a gel filtration column as described in the NHS ester protocol.[21]

  • Storage: Store the final conjugate at 4°C, protected from light. For long-term storage, add a carrier protein (e.g., 0.1% BSA), aliquot, and store at -20°C or -80°C.[21]

cluster_reactants Reactants Biomolecule Biomolecule (w/ Strained Alkyne, e.g., DBCO) Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) • Copper-Free • Bioorthogonal Biomolecule->Reaction Cy35 This compound-Azide Cy35->Reaction Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Reaction->Product Covalent Bond Formation

Figure 3: Bioorthogonal labeling via copper-free Click Chemistry using this compound-Azide.

References

Navigating the Aqueous Environment: A Technical Guide to the Water Solubility of Cy3.5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fluorescence labeling and detection, the selection of the appropriate dye is paramount to experimental success. Among the plethora of available fluorophores, Cyanine3.5 (Cy3.5) dyes are workhorses in various applications, from microscopy to in vivo imaging. However, a critical physicochemical property that dictates their utility, particularly in biological systems, is water solubility. This in-depth technical guide explores the water solubility of different this compound derivatives, providing quantitative data, detailed experimental protocols, and visualizations to aid researchers in making informed decisions for their specific needs.

The Pivotal Role of Sulfonation in Enhancing Water Solubility

The solubility of this compound derivatives in aqueous buffers is fundamentally governed by their chemical structure. Non-sulfonated this compound dyes are inherently hydrophobic and exhibit low solubility in water.[1][2] This characteristic necessitates the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the dye before its use in labeling reactions.[2][3] The introduction of one or more sulfonate groups (-SO₃⁻) to the cyanine dye's molecular structure dramatically enhances its hydrophilicity, leading to a significant increase in water solubility.[] These sulfonated derivatives are often referred to as "sulfo-Cy3.5" and are highly recommended for labeling sensitive biological molecules like proteins and antibodies in purely aqueous conditions, as they obviate the need for potentially denaturing organic solvents.[5][6] The enhanced water solubility of sulfonated dyes also mitigates the tendency of the dye molecules to aggregate in aqueous environments, which can lead to fluorescence quenching and unreliable results.[1]

The structural difference between a non-sulfonated and a sulfonated cyanine dye, which is the primary determinant of their differential water solubility, is illustrated in the diagram below.

cluster_0 Non-Sulfonated this compound Derivative cluster_1 Sulfonated this compound Derivative Indolenine_Ring_1 Indolenine Ring Polymethine_Chain Polymethine Chain Indolenine_Ring_1->Polymethine_Chain Indolenine_Ring_2 Indolenine Ring Polymethine_Chain->Indolenine_Ring_2 Reactive_Group Reactive Group (e.g., NHS ester, Maleimide) Indolenine_Ring_2->Reactive_Group Sulfonated_Indolenine_Ring_1 Indolenine Ring + Sulfonate Group(s) Sulfonated_Polymethine_Chain Polymethine Chain Sulfonated_Indolenine_Ring_1->Sulfonated_Polymethine_Chain Sulfonated_Indolenine_Ring_2 Indolenine Ring + Sulfonate Group(s) Sulfonated_Polymethine_Chain->Sulfonated_Indolenine_Ring_2 Sulfonated_Reactive_Group Reactive Group (e.g., NHS ester, Maleimide) Sulfonated_Indolenine_Ring_2->Sulfonated_Reactive_Group Solubility_Difference Addition of Sulfonate Groups Increases Hydrophilicity and Water Solubility Sulfonated this compound Derivative Sulfonated this compound Derivative Non-Sulfonated this compound Derivative Non-Sulfonated this compound Derivative

Structural basis for the difference in water solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative water solubility data for various this compound and related Cy dye derivatives. It is important to note that direct comparative data for the exact same this compound derivative in both non-sulfonated and sulfonated forms is limited in publicly available literature. However, the general trend of significantly increased water solubility with sulfonation is consistently reported.

Derivative TypeSulfonation StatusWater SolubilityComments
Thiol-Reactive Cy3/Cy5Enhanced>2.5 mMNovel iodoacetamide derivatives with enhanced water solubility.
Cy3 NHS EsterNon-SulfonatedInsolubleRequires organic co-solvents like DMSO or DMF for dissolution.
Sulfo-Cy3 NHS EsterSulfonatedVery high in waterReadily dissolves in aqueous buffers.[7]
Sulfo-Cy3.5 NHS EsterSulfonatedGood in waterThe presence of four sulfo groups ensures high hydrophilicity.[8][9]
This compound MaleimideNon-SulfonatedPoorly soluble in waterSoluble in methanol, chloroform, DMSO, and DMF.
Sulfo-Cy3.5 MaleimideSulfonatedGood water solubilityIdeal for labeling in purely aqueous conditions.[10][11]
Sulfo-Cy3 MaleimideSulfonatedWater-solubleDoes not require an organic co-solvent.[6]
Sulfo-Cy3 Carboxylic AcidSulfonated0.55 M (360 g/L)Exhibits very high water solubility.

Experimental Protocols for Determining Water Solubility

Several methods can be employed to determine the water solubility of this compound derivatives in a laboratory setting. The choice of method often depends on the required accuracy, throughput, and available equipment.

Visual Inspection Method

This is a straightforward and rapid qualitative method to assess solubility.

Methodology:

  • Preparation: Weigh a precise amount of the this compound derivative powder (e.g., 1 mg).

  • Dissolution: Add a specific volume of the aqueous buffer of interest (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4) to the dye.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a light source for any undissolved particles, cloudiness, or precipitation. A clear solution indicates that the dye is soluble at that concentration.

  • Sonication (Optional): If the dye is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes and re-examine.

  • Serial Dilutions: If the dye is insoluble, perform serial dilutions to determine the approximate solubility limit.

Start Start: Weigh this compound Derivative Add_Buffer Add Aqueous Buffer Start->Add_Buffer Vortex Vortex Vigorously Add_Buffer->Vortex Visual_Inspection Visually Inspect for Undissolved Particles Vortex->Visual_Inspection Soluble Conclusion: Soluble at this Concentration Visual_Inspection->Soluble Clear Solution Insoluble Conclusion: Insoluble or Partially Soluble Visual_Inspection->Insoluble Particulates Present

Workflow for the visual inspection solubility assay.
Nephelometry (Light Scattering) Method

Nephelometry provides a more quantitative and high-throughput assessment of solubility by measuring the light scattered by undissolved particles in a solution.[12]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Serial Dilutions: In a multi-well plate (e.g., 96- or 384-well), perform serial dilutions of the stock solution into the aqueous buffer of interest.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours at room temperature) to allow for equilibration.

  • Measurement: Use a nephelometer to measure the light scattering in each well.

  • Data Analysis: Plot the light scattering units against the dye concentration. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit of the compound.[13][14]

UV-Visible Spectrophotometry Method

This method determines the concentration of the dissolved dye in a saturated solution.

Methodology:

  • Saturated Solution Preparation: Add an excess amount of the this compound derivative to a known volume of the aqueous buffer.

  • Equilibration: Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved dye.

  • Measurement: Carefully collect the supernatant and measure its absorbance at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) and the known molar extinction coefficient (ε) of the dye to calculate the concentration of the dissolved dye, which represents its solubility.

Conclusion

The water solubility of this compound derivatives is a critical parameter that significantly impacts their performance in biological applications. The addition of sulfonate groups is a highly effective strategy to enhance the aqueous solubility of these dyes, thereby simplifying labeling protocols, improving the stability of conjugates, and reducing the risk of experimental artifacts. For researchers working with sensitive biomolecules or in purely aqueous systems, the use of sulfonated this compound derivatives is strongly recommended. The experimental protocols provided in this guide offer practical approaches for assessing the solubility of these fluorescent probes, enabling scientists to select the most appropriate derivative for their research and development needs.

References

An In-depth Technical Guide to Cyanine Dyes: Cy3, Cy3.5, and Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the popular cyanine dyes Cy3, Cy3.5, and Cy5. It is designed to assist researchers in understanding the core characteristics of these fluorophores, selecting the appropriate dye for their experimental needs, and implementing robust labeling and detection protocols.

Core Concepts of Cyanine Dyes

Cyanine dyes are a class of synthetic polymethine dyes that are widely used as fluorescent labels in biological research.[1][2] Their popularity stems from their high molar extinction coefficients, generally good quantum yields, and the availability of a wide range of excitation and emission spectra.[3] The core structure of these dyes consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain is a key determinant of the dye's absorption and emission wavelengths.[2]

Reactive forms of these dyes, most commonly N-hydroxysuccinimide (NHS) esters, are used to covalently label biomolecules such as proteins and nucleic acids. The NHS ester group reacts with primary amines on the target molecule to form a stable amide bond.[4]

Quantitative Data Summary

The selection of a cyanine dye is critically dependent on its spectral properties and compatibility with available instrumentation. The following tables summarize the key quantitative data for Cy3, this compound, and Cy5.

Table 1: Spectral Properties

PropertyCy3This compoundCy5
Excitation Maximum (nm) ~550~581~649
Emission Maximum (nm) ~570~596~667
Stokes Shift (nm) ~20~15~18
Recommended Laser Line (nm) 532, 561561, 594633, 640, 647
Common Filter Set TRITC/RhodamineTRITC/RhodamineCy5

Table 2: Physicochemical Properties

PropertyCy3This compoundCy5
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~116,000 - 150,000~250,000
Quantum Yield (Φ) ~0.04 - 0.20~0.15 - 0.35~0.20 - 0.30
Molecular Weight (NHS Ester) ~767 g/mol ~800 g/mol ~792 g/mol
Color of Emitted Light Greenish-YellowOrange-RedFar-Red

Note: Quantum yield is highly dependent on the local environment, including the solvent and the molecule to which the dye is conjugated.

Experimental Protocols

Detailed and optimized protocols are essential for achieving reliable and reproducible results. The following sections provide methodologies for common applications of Cy3, this compound, and Cy5.

Protein Labeling with NHS Esters

This protocol describes the covalent labeling of proteins with cyanine dye NHS esters.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Cyanine dye NHS ester (Cy3, this compound, or Cy5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Methodology:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS.

  • Dye Preparation: Allow the vial of cyanine dye NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be used immediately.

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.3 by adding 1 M sodium bicarbonate.

    • Calculate the required volume of the dye stock solution. A starting molar ratio of dye to protein of 10:1 to 20:1 is recommended, but this may need to be optimized for your specific protein.[1]

  • Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a desalting column equilibrated with PBS. The first colored band to elute is the labeled protein.

  • Degree of Labeling (DOL) Determination:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (see Table 1).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), accounting for the dye's contribution to the absorbance at 280 nm. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum.

    • The DOL is the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 10 for antibodies.[5]

Nucleic Acid Labeling

This protocol outlines the labeling of amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • Cyanine dye NHS ester

  • 0.1 M Sodium carbonate buffer, pH 9.0

  • Anhydrous DMSO

  • Ethanol

  • Nuclease-free water

  • Purification supplies (e.g., spin column or HPLC)

Methodology:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water.

  • Dye Preparation: Prepare a fresh stock solution of the cyanine dye NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Resuspend the oligonucleotide in 0.1 M sodium carbonate buffer, pH 9.0.

    • Add the cyanine dye solution to the oligonucleotide solution.

    • Incubate the reaction in the dark for 1 hour at room temperature.

  • Purification: Purify the labeled oligonucleotide using a suitable method such as a PCR purification spin column or ethanol precipitation to remove unreacted dye.

  • Quantification: Measure the absorbance at 260 nm (for the nucleic acid) and the excitation maximum of the dye to determine the concentration and labeling efficiency.

Multiplex Immunofluorescence

This protocol provides a workflow for the sequential detection of multiple antigens in a single tissue section.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Primary antibodies raised in different species

  • Secondary antibodies conjugated to Cy3, this compound, and Cy5

  • Antigen retrieval buffer

  • Blocking buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Methodology:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.

  • Blocking: Block non-specific binding sites by incubating the sections in a blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation (First Target): Incubate with the first primary antibody overnight at 4°C.

  • Secondary Antibody Incubation (First Dye): Wash the sections and incubate with the corresponding secondary antibody conjugated to the first cyanine dye (e.g., Cy3) for 1 hour at room temperature.

  • Imaging (First Channel): Wash the sections, counterstain with DAPI if desired, and mount with mounting medium. Acquire images for the first channel.

  • Antibody Stripping (Optional, for same-species primary antibodies): If using primary antibodies from the same species, the slide can be treated to strip the antibodies before the next round of staining.

  • Repeat Staining Cycles: Repeat steps 4-6 for each subsequent target, using a different primary antibody and a spectrally distinct cyanine dye-conjugated secondary antibody (e.g., this compound, then Cy5).

  • Image Analysis: After all targets have been stained and imaged, the individual images can be merged and analyzed to study the co-localization of different proteins.

Mandatory Visualizations

Signaling Pathway: cAMP Signaling FRET Biosensor

The following diagram illustrates the mechanism of a FRET-based biosensor for cyclic AMP (cAMP) using a Cy3-Cy5 pair. In the absence of cAMP, the sensor is in a conformation that brings Cy3 (donor) and Cy5 (acceptor) into close proximity, resulting in high FRET. The binding of cAMP induces a conformational change, increasing the distance between the fluorophores and reducing FRET efficiency.[6][7]

cAMP_FRET_Biosensor cluster_low_cAMP Low cAMP cluster_high_cAMP High cAMP Sensor_Low Biosensor (Closed Conformation) Cy3_Low Cy3 (Donor) Cy5_Low Cy5 (Acceptor) cAMP cAMP Sensor_Low->cAMP Cy3_Low->Cy5_Low High FRET Emission_Low Emission (667 nm) Cy5_Low->Emission_Low Excitation_Low Excitation (550 nm) Excitation_Low->Cy3_Low Sensor_High Biosensor (Open Conformation) Cy3_High Cy3 (Donor) Cy5_High Cy5 (Acceptor) Cy3_High->Cy5_High Low FRET Emission_High Emission (570 nm) Cy3_High->Emission_High Excitation_High Excitation (550 nm) Excitation_High->Cy3_High cAMP->Sensor_High

Caption: cAMP FRET biosensor mechanism.

Experimental Workflow: Multiplex Immunofluorescence

The following diagram outlines a typical workflow for multiplex immunofluorescence using sequential staining and imaging cycles with different cyanine dyes.

Multiplex_IHC_Workflow cluster_Cycle1 Staining Cycle 1 cluster_Cycle2 Staining Cycle 2 cluster_Cycle3 Staining Cycle 3 Start FFPE Tissue Section Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize Antigen_Retrieval Antigen Retrieval Deparaffinize->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab1 Primary Antibody 1 Blocking->Primary_Ab1 Secondary_Ab_Cy3 Secondary Ab-Cy3 Primary_Ab1->Secondary_Ab_Cy3 Image_1 Image Channel 1 (Cy3) Secondary_Ab_Cy3->Image_1 Primary_Ab2 Primary Antibody 2 Image_1->Primary_Ab2 Optional: Antibody Stripping Secondary_Ab_Cy3_5 Secondary Ab-Cy3.5 Primary_Ab2->Secondary_Ab_Cy3_5 Image_2 Image Channel 2 (this compound) Secondary_Ab_Cy3_5->Image_2 Primary_Ab3 Primary Antibody 3 Image_2->Primary_Ab3 Optional: Antibody Stripping Secondary_Ab_Cy5 Secondary Ab-Cy5 Primary_Ab3->Secondary_Ab_Cy5 Image_3 Image Channel 3 (Cy5) Secondary_Ab_Cy5->Image_3 Analysis Image Merge & Analysis Image_3->Analysis

Caption: Multiplex immunofluorescence workflow.

Logical Relationship: FRET Principles

This diagram illustrates the fundamental principles of Förster Resonance Energy Transfer (FRET) between a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore.

FRET_Principles cluster_FRET FRET Conditions Donor_Excited Donor Excited State (e.g., Cy3) Donor_Ground Donor Ground State Donor_Excited->Donor_Ground 2b. Fluorescence (No FRET) Acceptor_Excited Acceptor Excited State (e.g., Cy5) Donor_Excited->Acceptor_Excited 2a. Energy Transfer (FRET) Donor_Emission Donor Emission (No FRET) Acceptor_Ground Acceptor Ground State Acceptor_Excited->Acceptor_Ground 3. Fluorescence Acceptor_Emission Acceptor Emission (FRET Occurs) Excitation Excitation Light (Donor Wavelength) Excitation->Donor_Excited 1. Absorption Proximity Proximity (1-10 nm) Spectral_Overlap Spectral Overlap (Donor Emission, Acceptor Excitation) Dipole_Orientation Favorable Dipole Orientation

Caption: Fundamental principles of FRET.

References

Cy3.5 Dye: An In-depth Technical Guide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Cyanine 3.5 (Cy3.5) fluorescent dye, tailored for beginners in fluorescence microscopy. It covers the dye's core properties, offers detailed experimental protocols for its application, and presents a comparative analysis with other commonly used fluorophores.

Introduction to this compound Dye

Cyanine 3.5 (this compound) is a synthetic fluorescent dye belonging to the cyanine family. It is characterized by its bright orange-red fluorescence, making it a valuable tool for a wide range of biological and pharmaceutical research applications. Its utility spans across various techniques, including fluorescence microscopy, flow cytometry, and Western blotting, where it serves as a robust label for biomolecules such as proteins and nucleic acids.

The fluorescence of this compound arises from its chemical structure, which features a polymethine chain connecting two nitrogen-containing heterocyclic rings. The length and composition of this chain are key determinants of its spectral properties. One of the notable characteristics of this compound is the enhancement of its fluorescence upon covalent attachment to proteins, a phenomenon that contributes to brighter signals in immunofluorescence applications.

Physicochemical Properties of this compound and Alternatives

A thorough understanding of a fluorophore's photophysical properties is essential for designing and interpreting fluorescence microscopy experiments. The brightness of a dye is a function of its molar absorptivity (also known as extinction coefficient) and its fluorescence quantum yield. The following table summarizes the key quantitative data for this compound and several common alternative dyes.

PropertyThis compoundAlexa Fluor 568ATTO 565DyLight 550
Excitation Maximum (λex) ~581 nm[1]~578 nm~564 nm~562 nm[2]
Emission Maximum (λem) ~596 nm[1]~603 nm~590 nm~576 nm[2]
Molar Absorptivity (ε) (cm⁻¹M⁻¹) ~150,000[2]~91,300~120,000~150,000[1][3]
Quantum Yield (Φ) ~0.15[4]~0.69~0.90High
Stokes Shift ~15 nm~25 nm~26 nm~14 nm

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful experimentation. This section provides step-by-step methodologies for common applications of this compound dye.

Antibody Labeling with this compound NHS Ester

This protocol describes the labeling of primary amines (e.g., on lysine residues) of an antibody with a this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer like PBS)

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Purification resin (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Dissolve the antibody in PBS. If the antibody solution contains amine-containing buffers (like Tris), dialyze it against PBS.

  • Dye Preparation: Allow the vial of this compound NHS ester to warm to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh.

  • Reaction Setup: Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.

  • Labeling Reaction: Add the this compound NHS ester stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled antibody.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~581 nm).

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Prepare Antibody in Amine-Free Buffer Adjust_pH Adjust Antibody pH to 8.5-9.0 Antibody_Prep->Adjust_pH Dye_Prep Prepare this compound NHS Ester Stock Mix Mix Antibody and Dye Solution Dye_Prep->Mix Adjust_pH->Mix Incubate Incubate 1-2h at RT (dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Characterize Characterize (DOL) Purify->Characterize

Antibody Labeling Workflow

Oligonucleotide Labeling with this compound NHS Ester

This protocol is for labeling 5'-amino-modified oligonucleotides.

Materials:

  • 5'-amino-modified oligonucleotide

  • This compound NHS Ester

  • Anhydrous DMSO

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Nuclease-free water

  • Purification supplies (e.g., ethanol, sodium acetate, or HPLC system)

Procedure:

  • Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.

  • Dye Preparation: Prepare a fresh 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide with the sodium bicarbonate buffer.

  • Labeling Reaction: Add the dye solution to the oligonucleotide solution and vortex gently. Incubate for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye using ethanol precipitation or reverse-phase HPLC.

Oligo_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Oligo_Prep Resuspend Amino- Modified Oligo Combine Combine Oligo, Buffer, and Dye Oligo_Prep->Combine Dye_Prep Prepare this compound NHS Ester Stock Dye_Prep->Combine Incubate Incubate 2-4h at RT (dark) Combine->Incubate Purify Purify Labeled Oligonucleotide Incubate->Purify

Oligonucleotide Labeling Workflow

Immunofluorescence Microscopy Protocol

This is a general protocol for indirect immunofluorescence staining using a this compound-conjugated secondary antibody.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for this compound.

Photostability and Photobleaching

A critical consideration in fluorescence microscopy is the photostability of the fluorophore. Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal. Cyanine dyes, including this compound, are susceptible to photobleaching, primarily through photooxidation. This process often involves the reaction of the dye's polymethine chain with reactive oxygen species, particularly singlet oxygen.

To mitigate photobleaching, it is recommended to:

  • Use the lowest possible excitation light intensity and exposure time.

  • Employ antifade reagents in the mounting medium.

  • Keep samples protected from light when not imaging.

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal - Low degree of labeling (DOL)- Photobleaching- Incorrect filter set- Optimize the labeling reaction (e.g., adjust dye-to-protein ratio)- Use antifade reagents and minimize light exposure- Ensure microscope filters match the excitation and emission spectra of this compound
High background - Non-specific antibody binding- Unbound dye- Increase blocking time or use a different blocking agent- Ensure thorough purification of the labeled conjugate
Photobleaching - High excitation light intensity- Long exposure times- Reduce laser power and exposure time- Use an antifade mounting medium

Visualization of a Signaling Pathway

Fluorescently labeled molecules are instrumental in elucidating cellular signaling pathways. For instance, a this compound-labeled antibody against a specific receptor tyrosine kinase (RTK) can be used to visualize its activation and downstream signaling events.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Adaptor Adaptor Proteins RTK->Adaptor Autophosphorylation & Recruitment MAPK_Cascade MAPK Cascade (e.g., Raf, MEK, ERK) Adaptor->MAPK_Cascade Activation Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Generic Receptor Tyrosine Kinase Signaling Pathway

Conclusion

This compound is a versatile and bright orange-red fluorescent dye that serves as a valuable tool for beginners in fluorescence microscopy. Its well-characterized spectral properties and the availability of reactive forms for labeling make it suitable for a variety of applications. By understanding its characteristics and following optimized protocols for labeling and imaging, researchers can effectively utilize this compound to visualize and investigate complex biological processes. When considering alternatives, factors such as the specific experimental requirements for brightness and photostability should be taken into account.

References

An In-depth Technical Guide to Cy3.5 for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy3.5

Cyanine 3.5 (this compound) is a synthetic fluorescent dye belonging to the cyanine family, known for its bright orange-red fluorescence.[1] It is a valuable tool in molecular biology and related fields for the fluorescent labeling of nucleic acids (DNA and RNA). Its high molar extinction coefficient and good quantum yield contribute to its strong fluorescent signal, making it suitable for a variety of sensitive detection methods.[2] this compound is characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings, a structure that dictates its spectral properties.[3]

This dye is commonly used in a range of applications, including fluorescence microscopy, DNA microarrays, fluorescence in situ hybridization (FISH), and flow cytometry.[1][4] The ability to covalently attach this compound to nucleic acids allows for precise tracking and quantification in these and other experimental setups. The most common method for labeling nucleic acids with this compound is through the use of an N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with primary amino groups introduced into the nucleic acid structure.[2]

Core Properties of this compound

The photophysical properties of this compound are crucial for designing and interpreting fluorescence-based experiments. These properties can be influenced by the local molecular environment.

PropertyValue
Excitation Maximum (λex)~581 - 591 nm
Emission Maximum (λem)~596 - 604 nm
Molar Extinction Coefficient (ε)116,000 - 125,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.15 - 0.35
Stokes Shift~15 nm

Note: The exact spectral properties can vary depending on the solvent, pH, and conjugation state.

Comparative Analysis with Other Common Dyes

The selection of a fluorescent dye is a critical decision in experimental design. Below is a comparison of this compound with other commonly used fluorescent dyes in a similar spectral range.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound ~581 - 591 ~596 - 604 ~116,000 ~0.35 ~40,600
Cy3~550~570150,000>0.15>22,500
Alexa Fluor 555~555~565150,000Not explicitly stated, but conjugates are consistently reported as brighter than Cy3 conjugates.> Cy3
ATTO 550554576120,0000.8096,000

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester

This protocol describes the covalent attachment of this compound NHS ester to oligonucleotides containing a primary amine modification.

Materials:

  • Amino-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0[2]

  • Nuclease-free water

  • Purification supplies (e.g., ethanol, sodium acetate, size-exclusion chromatography columns, or HPLC system)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water or a buffer that does not contain primary amines (e.g., TE buffer at pH 8.0) to a stock concentration of 1 mM. It is critical to avoid buffers like Tris, as they will compete for reaction with the NHS ester.[2]

  • Dye Preparation: Allow the vial of this compound NHS ester to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh for each labeling reaction due to the susceptibility of NHS esters to hydrolysis.[2]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with the labeling buffer to a final volume of approximately 180 µL.[2]

    • Add 20 µL of the 10 mg/mL this compound NHS ester stock solution to the oligonucleotide solution.[2]

    • Gently vortex the reaction mixture.

    • Incubate for 2-4 hours at room temperature in the dark. To prevent photobleaching, it is advisable to wrap the tube in aluminum foil.[2] For potentially higher labeling efficiency, the reaction can be incubated overnight at 4°C.[2]

  • Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted dye. Several methods can be employed:

    • Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol.

    • Size-Exclusion Chromatography: Use a gel filtration column (e.g., Sephadex G-25) to separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides and provides a high degree of purity.

Labeling of Nucleic Acids via Phosphoramidite Chemistry

This compound can also be incorporated into oligonucleotides during solid-phase synthesis using a this compound phosphoramidite reagent. This method allows for precise, site-specific labeling at the 5' end, 3' end, or internally.

General Procedure:

  • The this compound phosphoramidite is coupled to the growing oligonucleotide chain on the solid support using standard automated DNA/RNA synthesis cycles.

  • Special care should be taken during the deprotection step. It is often recommended to use milder deprotection conditions (e.g., room temperature ammonium hydroxide) to avoid degradation of the cyanine dye.[3] Using base monomers with labile protecting groups can shorten the required deprotection time at elevated temperatures.[3]

Visualizations

Nucleic_Acid_Labeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Oligo Amino-Modified Oligonucleotide Mix Combine Oligo, Dye, and Buffer Oligo->Mix Dye This compound NHS Ester in DMSO Dye->Mix Buffer Labeling Buffer (pH 8.5-9.0) Buffer->Mix Incubate Incubate 2-4h RT (dark) Mix->Incubate Purify Remove Unreacted Dye (e.g., HPLC, Precipitation) Incubate->Purify Labeled_Oligo This compound Labeled Oligonucleotide Purify->Labeled_Oligo

Caption: Workflow for labeling an amino-modified oligonucleotide with this compound NHS ester.

Fluorescence_Mechanism GS Ground State (S0) ES Excited State (S1) GS->ES Excitation (~581 nm) ES->GS Fluorescence (~596 nm) ES->GS Non-radiative decay

Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism of this compound.

References

Unveiling the Versatility of Cy3.5: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of biomedical research and drug development, the demand for robust and sensitive fluorescent probes is ever-present. Among the arsenal of available fluorophores, Cyanine 3.5 (Cy3.5) has emerged as a workhorse dye, offering a unique combination of brightness, photostability, and versatile conjugation chemistry. This in-depth technical guide explores the core applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource to harness its full potential.

This compound, an orange-red fluorescent dye, is characterized by its excellent photostability, high quantum yield, and sharp spectral profile.[1] These properties make it an ideal candidate for a wide array of fluorescence-based assays, from high-resolution cellular imaging to sensitive in vivo tracking. This guide will delve into the fundamental properties of this compound, provide detailed experimental protocols for its key applications, and present visual workflows to facilitate experimental design and execution.

Core Properties of this compound

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for optimal experimental design and data interpretation. The key quantitative parameters are summarized below.

PropertyValueReference(s)
Excitation Maximum (λex) ~579 - 581 nm[1][2][3][4]
Emission Maximum (λem) ~591 - 596 nm[1][2][3][4]
Molar Extinction Coefficient (ε) 116,000 - 125,000 cm⁻¹M⁻¹[2][5]
Quantum Yield (Φ) ~0.35[5][6]
Stokes Shift ~15 nm[1][2]
Molecular Weight (NHS Ester) ~708 - 741.62 g/mol [6][7]
Molecular Weight (Maleimide) ~715.32 g/mol

Key Applications and Experimental Protocols

This compound's versatility stems from its ability to be conjugated to a variety of biomolecules, including antibodies, nucleic acids, and nanoparticles. This enables its use in a broad spectrum of research applications.

Biomolecule Labeling

The foundation of most this compound applications lies in its covalent attachment to a target molecule. The two most common reactive forms are N-Hydroxysuccinimide (NHS) esters for labeling primary amines and maleimides for labeling free sulfhydryl groups.

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Vortexer and centrifuge

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[8] If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS. Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[7]

  • Prepare Dye Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[2] This solution should be prepared fresh.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[6][9]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[6][10]

  • Purification:

    • Prepare a desalting column according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.[7]

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~581 nm (for this compound).

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye (10:1 to 15:1 molar ratio) Protein_Solution->Mix Dye_Solution Prepare this compound NHS Ester Stock Solution (DMSO/DMF) Dye_Solution->Mix Incubate Incubate (1-2 hours, RT, dark) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify Characterize Characterize (DOL) Purify->Characterize cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Protein_Prep Prepare Protein Solution (Reduce disulfide bonds if needed) Conjugate Mix and Incubate (1-2 hours, RT, dark) Protein_Prep->Conjugate Dye_Prep Prepare this compound Maleimide Stock Solution (DMSO) Dye_Prep->Conjugate Purify_Conjugate Purify via Desalting Column Conjugate->Purify_Conjugate Start Cells on Coverslip Fix Fixation Start->Fix Permeabilize Permeabilization (optional) Fix->Permeabilize Block Blocking Permeabilize->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab This compound-Secondary Ab Incubation Primary_Ab->Secondary_Ab Mount Mounting Secondary_Ab->Mount Image Fluorescence Imaging Mount->Image Start Single-Cell Suspension Stain Stain with this compound-conjugated Ab (20-30 min, 4°C, dark) Start->Stain Wash Wash Cells (2x) Stain->Wash Acquire Data Acquisition on Flow Cytometer Wash->Acquire

References

Preliminary Investigation of Cy3.5 for Förster Resonance Energy Transfer (FRET) Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) has emerged as a powerful spectroscopic technique for elucidating molecular interactions, conformational changes, and spatial dynamics in biological systems. The selection of an appropriate fluorescent donor-acceptor pair is paramount for the success of FRET experiments. This technical guide provides a comprehensive preliminary investigation of the cyanine dye Cy3.5 as a potential FRET probe. We will delve into its photophysical properties, explore its utility as a FRET partner with other cyanine dyes, and provide detailed experimental protocols for its application.

Core Principles of FRET

FRET is a non-radiative energy transfer process wherein an excited state donor fluorophore transfers energy to a proximal ground state acceptor fluorophore through dipole-dipole coupling. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular distances. Key conditions for FRET to occur include:

  • Sufficient spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum.

  • Close proximity of the donor and acceptor molecules.

  • Favorable relative orientation of the donor and acceptor transition dipoles.

Photophysical Properties of this compound and Common FRET Partners

The selection of a FRET pair is dictated by their spectral characteristics. This compound, with its absorption and emission spectra situated between those of Cy3 and Cy5, presents itself as a versatile FRET partner. Below is a summary of the key photophysical properties of this compound, Cy5, and Cy5.5.

PropertyThis compoundCy5Cy5.5
Excitation Maximum (λex) ~581 nm[1]~650 nm~675 nm
Emission Maximum (λem) ~596 nm[1]~670 nm~694 nm
Molar Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹[1]250,000 cm⁻¹M⁻¹209,000 - 250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.15~0.27~0.28
Förster Distance (R₀) with Cy5 Not commonly pairedN/AN/A
Förster Distance (R₀) with Cy5.5 ~6.0 nm (theoretically calculated)[2]N/AN/A

Experimental Protocols

Labeling of Biomolecules with this compound NHS Ester

This protocol outlines the general procedure for labeling proteins with this compound N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.

  • This compound NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • 1 M Sodium bicarbonate (NaHCO₃).

  • Gel filtration column (e.g., Sephadex G-25) for purification.

Procedure:

  • Buffer Preparation: Ensure the protein solution is in a buffer at pH 8.0-8.5. Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the dissolved this compound NHS ester to the protein solution while gently vortexing. A typical starting point is a 5- to 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Equilibrate a gel filtration column with the desired storage buffer.

    • Apply the labeling reaction mixture to the column to separate the labeled protein from the unreacted dye.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of this compound (~581 nm). The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] Where A_dye is the absorbance at the dye's maximum absorption, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its maximum absorption, and CF is the correction factor for the dye's absorbance at 280 nm.

Single-Molecule FRET (smFRET) Experiment

This protocol provides a general workflow for an smFRET experiment to study the interaction between a this compound-labeled protein and a Cy5.5-labeled DNA molecule using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • This compound-labeled protein.

  • Cy5.5-labeled, biotinylated DNA.

  • Streptavidin-coated microscope slides and coverslips.

  • Imaging buffer (e.g., Tris-HCl buffer with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox to improve dye photostability).

  • TIRF microscope equipped with appropriate lasers for exciting this compound (e.g., 561 nm) and detectors for simultaneously imaging this compound and Cy5.5 emission.

Procedure:

  • Surface Passivation: Clean and passivate microscope slides and coverslips with polyethylene glycol (PEG) to prevent non-specific binding. A fraction of the PEG should be biotinylated for surface immobilization.

  • Immobilization of DNA:

    • Incubate the streptavidin-coated surface with the biotinylated, Cy5.5-labeled DNA to immobilize it.

    • Wash away unbound DNA.

  • Introduction of Labeled Protein:

    • Introduce the this compound-labeled protein into the flow cell at the desired concentration.

  • Data Acquisition:

    • Mount the slide on the TIRF microscope.

    • Excite the this compound donor fluorophore using the 561 nm laser.

    • Simultaneously record the fluorescence emission from both the this compound (donor) and Cy5.5 (acceptor) channels using a sensitive camera (e.g., EMCCD).

    • Acquire time-series data (movies) to observe dynamic changes in FRET efficiency.

  • Data Analysis:

    • Identify single-molecule spots corresponding to individual DNA molecules.

    • Extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A) from each spot.

    • Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A)

    • Generate FRET efficiency histograms to identify different conformational states or binding events.

Mandatory Visualizations

Experimental Workflow for Studying Protein-DNA Interaction using FRET

experimental_workflow cluster_preparation Sample Preparation cluster_immobilization Surface Immobilization cluster_experiment FRET Experiment cluster_analysis Data Analysis Label_Protein Label Protein with this compound (Donor) Purify_Protein Purify Labeled Protein Label_Protein->Purify_Protein Label_DNA Label DNA with Cy5.5 (Acceptor) and Biotin Purify_DNA Purify Labeled DNA Label_DNA->Purify_DNA Add_Protein Introduce this compound-Protein Purify_Protein->Add_Protein Immobilize_DNA Immobilize Biotinylated Cy5.5-DNA Purify_DNA->Immobilize_DNA Prepare_Surface Prepare Streptavidin-Coated Surface Prepare_Surface->Immobilize_DNA Immobilize_DNA->Add_Protein TIRF_Imaging TIRF Microscopy (Excite this compound, Detect Donor & Acceptor) Add_Protein->TIRF_Imaging Extract_Traces Extract Intensity Time Traces (Donor & Acceptor) TIRF_Imaging->Extract_Traces Calculate_FRET Calculate FRET Efficiency Extract_Traces->Calculate_FRET Generate_Histograms Generate FRET Histograms Calculate_FRET->Generate_Histograms Interpret_Results Interpret Results (Binding, Conformational Change) Generate_Histograms->Interpret_Results

Caption: Workflow for a single-molecule FRET experiment to study protein-DNA interactions.

Signaling Pathway: Simplified Ras Activation Cascade

While specific studies extensively using this compound in complex signaling pathways are emerging, a common application of FRET is to monitor protein-protein interactions, such as those in signaling cascades. Below is a conceptual diagram of how FRET could be used to study the interaction between Ras and Raf, a key step in the MAPK/ERK pathway.

ras_raf_interaction cluster_inactive Inactive State (Low FRET) cluster_active Active State (High FRET) Ras_GDP Ras-GDP Cy3_5_inactive This compound Ras_GDP->Cy3_5_inactive Ras_GTP Ras-GTP Raf_inactive Raf (Inactive) Cy5_5_inactive Cy5.5 Raf_inactive->Cy5_5_inactive Cy3_5_active This compound Ras_GTP->Cy3_5_active Raf_active Raf (Active) Cy5_5_active Cy5.5 Raf_active->Cy5_5_active Cy3_5_active->Cy5_5_active FRET GEF GEF (e.g., Sos) GEF->Ras_GDP GDP -> GTP Upstream_Signal Upstream Signal (e.g., Growth Factor) Upstream_Signal->GEF

References

Exploring the Use of Cy3.5 in Single-Molecule Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of single-molecule spectroscopy has revolutionized our understanding of biological processes by enabling the direct observation of individual molecular events. The choice of fluorescent probes is paramount in these experiments, with cyanine dyes being a popular choice due to their brightness and photostability. Among these, Cy3.5 has emerged as a valuable tool, particularly in Förster Resonance Energy Transfer (FRET) studies. This technical guide provides a comprehensive overview of the application of this compound in single-molecule studies, including its photophysical properties, detailed experimental protocols for labeling biomolecules, and its application in studying molecular interactions and conformational changes.

Core Photophysical Properties of this compound

This compound is a fluorescent dye that belongs to the cyanine family, characterized by its emission in the orange-red region of the spectrum.[1] Its photophysical properties make it a suitable donor fluorophore in FRET pairs, often with Cy5.5 as the acceptor.[2][3] Understanding these properties is crucial for designing and interpreting single-molecule experiments.

PropertyValueReference(s)
Excitation Maximum (λex)~581 nm[]
Emission Maximum (λem)~597 nm[]
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φf)~0.15[5]
PhotostabilityModerate to High[2][3]

Note: Quantum yield and photostability are highly dependent on the local environment, including the molecule to which the dye is attached and the composition of the imaging buffer.[6] For instance, the fluorescence of Cy3 and this compound can be enhanced upon covalent attachment to proteins.[7][8]

Comparative Analysis with Other Cyanine Dyes

While this compound offers distinct spectral properties, it is often used in conjunction with or as an alternative to other cyanine dyes like Cy3 and Cy5. A comparative understanding of their properties is therefore beneficial.

PropertyCy3Cy5This compoundReference(s)
Excitation Maximum (λex)~550 nm~649 nm~581 nm[][5]
Emission Maximum (λem)~570 nm~670 nm~597 nm[][5]
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹250,000 cm⁻¹M⁻¹150,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φf)~0.04 (in aqueous solution)~0.3 (in aqueous solution)~0.15[5]
PhotostabilityGenerally more stable than Cy5Susceptible to photobleaching and ozoneModerate to High[5][9]

Experimental Protocols

Protein Labeling with this compound Succinimidyl Ester

This protocol describes the covalent labeling of primary amines (N-terminus and lysine residues) on a protein with a this compound N-hydroxysuccinimide (NHS) ester.[10]

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, MES, or HEPES)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of at least 2 mg/mL, with an optimal concentration of 10 mg/mL.[11]

    • The buffer must be free of primary amines (e.g., Tris or glycine). If necessary, perform buffer exchange into the labeling buffer.[11]

    • Adjust the pH of the protein solution to 8.2-8.5.[11]

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMF or DMSO immediately before use.[11]

  • Labeling Reaction:

    • Add the this compound NHS ester stock solution to the protein solution at a molar ratio of dye-to-protein typically ranging from 10:1 to 20:1. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[11]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[12]

    • Monitor the separation by collecting fractions and measuring the absorbance at 280 nm (for protein) and ~581 nm (for this compound).

    • Pool the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~581 nm.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. A correction factor for the dye's absorbance at 280 nm should be applied.

    • DOL = (moles of dye) / (moles of protein).

Nucleic Acid Labeling with this compound

This protocol outlines the labeling of amine-modified DNA or RNA with this compound NHS ester.[13]

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous DMF or DMSO

  • 0.1 M Sodium tetraborate buffer, pH 8.5

  • Ethanol

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in nuclease-free water.

  • Dye Preparation:

    • Prepare a fresh stock solution of this compound NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Combine the oligonucleotide, labeling buffer (0.1 M sodium tetraborate, pH 8.5), and the this compound NHS ester stock solution. A typical molar ratio of dye to oligonucleotide is 20:1 to 50:1.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold absolute ethanol and incubating at -20°C for at least 30 minutes.[12]

    • Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air dry.

    • Resuspend the labeled oligonucleotide in a suitable buffer.

    • Further purify the labeled oligonucleotide from unlabeled strands and free dye using denaturing PAGE.[13]

Visualization of Signaling Pathways and Experimental Workflows

Single-Molecule FRET (smFRET) to Study Protein Conformational Changes

This compound is frequently used as a donor in smFRET experiments to monitor dynamic changes in protein conformation. By labeling two specific sites on a protein with a this compound-Cy5.5 FRET pair, transitions between different conformational states can be observed in real-time.

protein_conformational_change cluster_state1 State 1 (e.g., Inactive) cluster_state2 State 2 (e.g., Active) p1 Protein d1 This compound p1->d1 Labeling Site 1 a1 Cy5.5 p1->a1 Labeling Site 2 p2 Protein p1->p2 Conformational Change (e.g., Ligand Binding) d1->a1 Low FRET d2 This compound p2->d2 Labeling Site 1 a2 Cy5.5 p2->a2 Labeling Site 2 d2->a2 High FRET

Protein conformational change monitored by smFRET.
Visualizing DNA-Protein Interactions

Single-molecule techniques using this compound can be employed to visualize the binding and dynamics of proteins on DNA. In this example, a DNA molecule is labeled with this compound, and the binding of a protein can be detected through changes in fluorescence, such as Protein-Induced Fluorescence Enhancement (PIFE).[2]

dna_protein_interaction cluster_setup Experimental Setup cluster_process Interaction Process surface Microscope Slide Surface tether Biotin-Streptavidin Tether dna DNA labeled with this compound tether->dna Immobilization cy35 This compound dna->cy35 Labeling Site dna_bound DNA-Protein Complex protein_unbound Unbound Protein protein_unbound->dna_bound Binding Event protein_bound Bound Protein dna_bound->protein_bound cy35_enhanced This compound (Enhanced Fluorescence) dna_bound->cy35_enhanced

References

Methodological & Application

Application Notes and Protocols for Cy3.5 NHS Ester Labeling of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized for the covalent labeling of primary amines on biomolecules, such as proteins, peptides, and amine-modified nucleic acids.[1][2][3][4] The NHS ester functional group reacts with primary amines under mild basic conditions to form a stable amide bond.[1] This labeling chemistry is a cornerstone for preparing fluorescently-labeled proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1]

Cy3.5, a bright and photostable orange-red fluorescent dye, is an excellent choice for protein labeling.[1] Its NHS ester derivative allows for a straightforward and efficient conjugation to proteins. This document provides detailed protocols for labeling proteins with this compound NHS ester, including reaction conditions, purification of the conjugate, and determination of the degree of labeling.

Chemical and Spectroscopic Properties of this compound NHS Ester

A summary of the key chemical and spectroscopic properties of (E)-Cyanine 3.5 chloride NHS ester is presented below. These properties are essential for designing experiments, selecting appropriate instrumentation and filter sets, and quantifying the degree of labeling.[1]

PropertyValueReference
AppearanceDark purple solid[1]
Molecular Weight~708 - 741.62 g/mol [1][5]
Excitation Maximum (λex)~581-591 nm[1]
Emission Maximum (λem)~596-604 nm[1]
Molar Extinction Coefficient (ε)116,000 M⁻¹cm⁻¹[1]
SolubilitySoluble in organic solvents (DMF, DMSO), insoluble in water[1]
StorageStore at -20°C in the dark, desiccated[1]

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling with this compound NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins and antibodies with this compound NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

Materials:

  • Protein or antibody of interest

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][3]

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or 0.1 M phosphate buffer, pH 8.3-8.5)[2][3][5]

  • Purification column (e.g., gel filtration column like Sephadex G-25)[6][7]

  • Storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[2]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[2][5] For optimal labeling efficiency, a concentration of 2-10 mg/mL is recommended.[8][9]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[2][3] If necessary, dialyze the protein against the reaction buffer.[8][10]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1][11] Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[1][2]

  • Labeling Reaction:

    • Calculate the required volume of the this compound NHS ester stock solution. A typical starting molar ratio of dye to protein is 8:1 to 15:1, but this should be optimized.[1][3][5]

    • While gently vortexing, add the calculated volume of the dye stock solution to the protein solution.[2] The volume of the organic solvent should be kept to a minimum (<10% of the total volume) to avoid protein precipitation.[1]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][5][12]

  • Purification of the Labeled Protein:

    • Immediately after incubation, purify the conjugate to remove unreacted dye and byproducts.[6]

    • Gel filtration is a common and effective method for separating the labeled protein from smaller, unreacted dye molecules.[3][5][6]

    • Equilibrate the gel filtration column with the desired storage buffer (e.g., PBS, pH 7.4).[2]

    • Apply the reaction mixture to the column and elute with the storage buffer.[6] The labeled protein will typically elute first.[1]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~591 nm).[1][13]

    • Calculate the DOL using the formula provided in the "Calculating the Degree of Labeling" section below.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye (Molar Ratio 8:1 to 15:1) prep_protein->mix prep_dye Prepare this compound NHS Ester (10 mM in DMSO/DMF) prep_dye->mix incubate Incubate (1-4h at RT or overnight at 4°C, dark) mix->incubate purify Purify Conjugate (Gel Filtration) incubate->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze

Caption: Experimental workflow for this compound NHS ester protein labeling.

Reaction Mechanism

The NHS ester of this compound reacts with primary amines (e.g., the epsilon-amino group of lysine residues or the N-terminus of the protein) in a nucleophilic acyl substitution reaction. This reaction forms a stable amide bond, covalently attaching the this compound dye to the protein, and releases N-hydroxysuccinimide as a byproduct.[2] The reaction is pH-dependent, with optimal rates occurring between pH 8.3 and 8.5.[2][3][5] At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[2][3]

Diagram of the Chemical Reaction

chemical_reaction cluster_reactants Reactants cluster_products Products protein Protein-NH₂ plus1 + protein->plus1 cy35 This compound-NHS Ester cy35->plus1 conjugate Protein-NH-CO-Cy3.5 (Stable Amide Bond) nhs N-hydroxysuccinimide reaction_arrow plus1->reaction_arrow pH 8.3 - 8.5 reaction_arrow->conjugate plus2 + reaction_arrow->plus2 plus2->nhs

Caption: Reaction of this compound NHS ester with a primary amine on a protein.

Calculating the Degree of Labeling (DOL)

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[13][14][15]

Procedure:

  • After purification, measure the absorbance of the protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~591 nm, Aₘₐₓ).[1][13][16]

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.

  • Calculate the concentration of the this compound dye.

  • The DOL is the molar ratio of the dye to the protein.

Formula:

The concentration of the protein can be calculated using the following equation:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • Aₘₐₓ is the absorbance of the conjugate at the λmax of this compound (~591 nm).

  • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). The correction factor for this compound is approximately 0.08.[10]

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

The concentration of the dye is calculated as:

Dye Concentration (M) = Aₘₐₓ / ε_dye

Where:

  • ε_dye is the molar extinction coefficient of this compound at its λmax (116,000 M⁻¹cm⁻¹).[1]

The Degree of Labeling (DOL) is then calculated as:

DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies, the optimal DOL is typically between 2 and 10.[14]

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Low Degree of Labeling (DOL) Low protein concentration.Increase protein concentration to >2 mg/mL.[1]
Presence of competing amines in the buffer.Use an amine-free buffer like sodium bicarbonate, borate, or phosphate.[1][2][3]
Hydrolysis of NHS ester.Prepare the dye stock solution immediately before use. Ensure anhydrous conditions for the dye stock.[1][2]
Incorrect pH of the reaction buffer.Ensure the pH of the reaction buffer is between 8.3 and 8.5.[2][3][5]
Precipitation of Protein High concentration of organic solvent.Keep the volume of DMSO or DMF added to the protein solution to a minimum (<10% of the total volume).[1]
High Background Fluorescence Incomplete removal of unreacted dye.Ensure thorough purification of the conjugate by gel filtration or dialysis.[1][6]

References

Step-by-Step Guide to Labeling Oligonucleotides with Cy3.5: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the covalent labeling of amino-modified oligonucleotides with the fluorescent dye Cy3.5. Cyanine dyes, such as this compound, are widely utilized in molecular biology and diagnostics for the non-radioactive detection of nucleic acids in a variety of applications including Fluorescence Resonance Energy Transfer (FRET), Fluorescence In Situ Hybridization (FISH), and microarray analysis.[1][2][3] This protocol details the necessary reagents, the labeling reaction, and subsequent purification of the labeled oligonucleotide, along with methods for quantification. The provided workflows and data will enable researchers to reliably produce high-quality fluorescently labeled oligonucleotides for their specific research needs.

Introduction

The labeling of oligonucleotides with fluorescent dyes is a fundamental technique in modern life sciences research. This compound, a bright, orange-red fluorescent dye, offers high quantum yield and photostability, making it an excellent choice for sensitive detection.[1] The most common method for labeling oligonucleotides with cyanine dyes involves the use of an N-Hydroxysuccinimide (NHS) ester of the dye, which reacts efficiently with a primary amine group introduced on the oligonucleotide.[1][4][5] This creates a stable amide bond, ensuring the fluorescent label remains attached throughout experimental procedures.[1] This application note provides a detailed protocol for labeling amino-modified oligonucleotides with this compound NHS ester.

Physicochemical and Spectral Properties of this compound

A thorough understanding of the spectral properties of this compound is crucial for experimental design and data interpretation. The key quantitative data for this fluorophore are summarized in the table below.

PropertyValue
Excitation Maximum (λex) ~581 nm[1][5]
Emission Maximum (λem) ~596 nm[1][5]
Extinction Coefficient (ε) 125,000 cm⁻¹M⁻¹[1][6]
Molecular Weight (NHS Ester) ~708 g/mol [7]
Stokes Shift ~15 nm[1]

Experimental Protocol: Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester

This protocol is optimized for a 20-30 nmol scale labeling reaction.

Required Materials
  • Amino-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)[1][4]

  • 0.1 M Sodium Bicarbonate or Sodium Borate Buffer (pH 8.5-9.0)[1]

  • Nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Aluminum foil

Reagent Preparation
  • Amino-Modified Oligonucleotide:

    • Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 1 mM.[1]

    • Crucial Note: Ensure the oligonucleotide solution is free from primary amine-containing buffers like Tris, as these will compete with the labeling reaction.[1] If necessary, purify the oligonucleotide by ethanol precipitation.[1]

  • This compound NHS Ester Stock Solution:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[1]

    • This solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.[1]

  • Labeling Buffer:

    • Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5 - 9.0.[1] The basic pH is essential for the reaction between the NHS ester and the primary amine on the oligonucleotide.[1]

Labeling Reaction Procedure
  • In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide.[1]

  • Add the labeling buffer to a final volume of 200 µL.[1]

  • Add 20 µL of the 10 mg/mL this compound NHS ester stock solution to the oligonucleotide solution.[1]

  • Vortex the reaction mixture gently.

  • Incubate for 2-4 hours at room temperature in the dark.[1] It is recommended to wrap the tube in aluminum foil to prevent photobleaching.[1]

  • (Optional) For potentially higher labeling efficiency, the reaction can be left overnight at 4°C.[1]

Workflow for this compound Labeling of Oligonucleotides

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Oligo Resuspend Amino-Oligo Mix Mix Oligo, Buffer, and Dye Oligo->Mix Dye Prepare this compound NHS Ester Stock Dye->Mix Buffer Prepare Labeling Buffer Buffer->Mix Incubate Incubate in Dark Mix->Incubate Purify Purify Labeled Oligo Incubate->Purify Quantify Quantify and Assess Purity Purify->Quantify G cluster_system FRET Biosensor System cluster_probe Molecular Beacon Probe cluster_signal Fluorescence Signal Target Target Molecule Present ProbeBound Probe Binds to Target (Conformational Change) Target->ProbeBound NoTarget Target Molecule Absent ProbeUnbound Probe in Hairpin Loop NoTarget->ProbeUnbound SignalOn Fluorescence ON ProbeBound->SignalOn SignalOff Fluorescence OFF (Quenched) ProbeUnbound->SignalOff

References

Application Notes and Protocols for Cy3.5 in Fluorescent In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy3.5 for Fluorescent In Situ Hybridization

Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique that allows for the localization and visualization of specific DNA or RNA sequences within the context of the cell or tissue. The choice of fluorophore is critical for the success of FISH experiments, directly impacting signal brightness, specificity, and photostability. This compound, a member of the cyanine dye family, is a synthetic fluorophore that offers several advantages for FISH applications.

This compound is characterized by its bright orange-red fluorescence, with excitation and emission maxima that are well-suited for common laser lines and filter sets available on fluorescence microscopes. Its properties make it a valuable tool for detecting and quantifying gene amplifications, deletions, and translocations, as well as for localizing specific RNA transcripts.

Physicochemical and Fluorescent Properties of this compound

This compound possesses distinct spectral properties that make it a reliable choice for FISH. It exhibits a relatively high extinction coefficient and a good quantum yield, contributing to its bright fluorescent signal.

PropertyValueReference
Excitation Maximum ~579-581 nm[1][2]
Emission Maximum ~591-596 nm[1][2]
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹
Quantum Yield (in aqueous solution) ~0.15
Color of Fluorescence Orange-Red

Application of this compound in FISH: Detection of BCR-ABL1 Gene Fusion in Chronic Myeloid Leukemia (CML)

A prominent application of multicolor FISH is in the diagnosis and monitoring of Chronic Myeloid Leukemia (CML). CML is characterized by a reciprocal translocation between chromosome 9 and 22, t(9;22)(q34;q11.2), which results in the formation of the Philadelphia chromosome and the oncogenic BCR-ABL1 fusion gene.

This compound-labeled probes, in conjunction with other spectrally distinct fluorophores, can be used to identify this translocation. In a dual-color, dual-fusion FISH assay, a probe for the BCR gene on chromosome 22 can be labeled with a green fluorophore (e.g., FITC), while a probe for the ABL1 gene on chromosome 9 is labeled with an orange-red fluorophore like this compound.

  • Normal Cell: In a healthy cell, two separate green signals (for BCR) and two separate orange-red signals (for ABL1) will be observed.

  • CML Cell: In a CML cell, in addition to one green and one orange-red signal on the normal chromosomes, two fusion signals (yellow or co-localized orange-red and green) will be visible. These fusion signals represent the BCR-ABL1 fusion on the Philadelphia chromosome and the reciprocal ABL1-BCR fusion on the derivative chromosome 9.

cluster_Normal Normal Cell cluster_Translocation t(9;22) Translocation cluster_CML CML Cell FISH Signals chr9_1 Chr 9 chr9_2 Chr 9 chr22_1 Chr 22 chr22_2 Chr 22 ABL1_1 ABL1 ABL1_2 ABL1 BCR_1 BCR BCR_2 BCR chr9_t Chr 9 der9 der(9) chr9_t->der9 breaks chr22_t Chr 22 der22 der(22) (Ph) chr22_t->der22 breaks ABL1_t ABL1 ABL1_t->der22 fuses to BCR BCR_t BCR BCR_t->der9 fuses to ABL1 BCR_ABL1 BCR-ABL1 ABL1_BCR ABL1-BCR Normal_Chr9_Signal Normal_Chr22_Signal Fusion_Signal_1 Fusion_Signal_2

Caption: BCR-ABL1 gene fusion detection by FISH.

Experimental Protocols

Preparation of this compound-Labeled DNA Probes by Nick Translation

This protocol describes the labeling of a DNA probe (e.g., a BAC or cosmid clone) with this compound using a nick translation reaction.

Materials:

  • Purified DNA probe (1 µg)

  • Deionized water (nuclease-free)

  • 10x Nick Translation Buffer

  • 0.5 mM dNTP mix (dATP, dGTP, dCTP)

  • 0.1 mM dTTP

  • 0.2 mM this compound-dUTP

  • DNA Polymerase I/DNase I enzyme mix

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

  • Human Cot-1 DNA (for blocking repetitive sequences)

  • Purification column (e.g., spin column)

Procedure:

  • On ice, combine the following in a microcentrifuge tube:

    • 1 µg of DNA probe

    • 5 µL of 10x Nick Translation Buffer

    • 1 µL of 0.5 mM dNTP mix

    • 1 µL of 0.1 mM dTTP

    • 5 µL of 0.2 mM this compound-dUTP

    • 1 µL of DNA Polymerase I/DNase I mix

    • Add nuclease-free water to a final volume of 50 µL.

  • Mix gently and centrifuge briefly.

  • Incubate the reaction at 15°C for 2-4 hours. The incubation time may need optimization depending on the desired probe size.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Verify the size of the labeled probe fragments by running a small aliquot on an agarose gel. The optimal size range for FISH probes is typically 100-500 bp.

  • Purify the this compound-labeled probe using a spin column according to the manufacturer's instructions to remove unincorporated nucleotides.

  • Precipitate the labeled probe by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. For probes targeting repetitive sequences, add Cot-1 DNA before precipitation.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed for 30 minutes at 4°C.

  • Carefully remove the supernatant, wash the pellet with 70% ethanol, and centrifuge again.

  • Air dry the pellet and resuspend in hybridization buffer.

Fluorescent In Situ Hybridization (FISH) Protocol

This protocol provides a general procedure for performing FISH on metaphase chromosome spreads or interphase nuclei using a this compound-labeled probe.

Materials:

  • Slides with prepared metaphase chromosomes or interphase nuclei

  • 20x SSC (Saline-Sodium Citrate) buffer

  • Denaturation solution (70% formamide in 2x SSC, pH 7.0)

  • Ethanol series (70%, 85%, 100%)

  • Rubber cement

  • Hybridization buffer (e.g., 50% formamide, 10% dextran sulfate in 2x SSC)

  • This compound-labeled probe

  • Wash solutions (e.g., 0.4x SSC/0.3% NP-40 at 72°C and 2x SSC/0.1% NP-40 at room temperature)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

  • Coverslips

Procedure:

Day 1: Pretreatment and Hybridization

  • Age slides if necessary (e.g., bake at 65°C for 3 hours).

  • Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

  • Prepare the probe mixture by diluting the this compound-labeled probe in hybridization buffer. Denature the probe at 75°C for 5-10 minutes and then place on ice.

  • Denature the chromosomal DNA on the slides by immersing them in denaturation solution at 72°C for 2-5 minutes.

  • Immediately dehydrate the slides again through a cold ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

  • Apply 10 µL of the denatured probe mixture to the target area on the slide and cover with a coverslip, avoiding air bubbles.

  • Seal the edges of the coverslip with rubber cement.

  • Incubate the slides in a humidified chamber at 37°C overnight.

Day 2: Post-Hybridization Washes and Visualization

  • Carefully remove the rubber cement and coverslip.

  • Wash the slides in a stringent wash solution (e.g., 0.4x SSC/0.3% NP-40) at 72°C for 2 minutes to remove non-specifically bound probes.

  • Wash the slides in a less stringent wash solution (e.g., 2x SSC/0.1% NP-40) at room temperature for 1 minute.

  • Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry in the dark.

  • Apply a drop of antifade mounting medium containing DAPI to the slide and cover with a new coverslip.

  • Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for this compound and DAPI.

cluster_day1 Day 1: Hybridization cluster_day2 Day 2: Washing & Visualization prep Slide Preparation (Aging, Dehydration) slide_denature Slide Denaturation (70% Formamide, 72°C) prep->slide_denature probe_denature Probe Denaturation (75°C) hybridize Hybridization (37°C, Overnight) probe_denature->hybridize slide_denature->hybridize wash1 Stringent Wash (0.4x SSC, 72°C) hybridize->wash1 Proceed to Day 2 wash2 Non-Stringent Wash (2x SSC, RT) wash1->wash2 dehydrate Dehydration wash2->dehydrate mount Counterstain & Mount (DAPI) dehydrate->mount visualize Microscopy mount->visualize

Caption: General FISH experimental workflow.

Data Presentation: Performance of this compound in FISH

Quantitative data for fluorophores in FISH can be influenced by various factors including the labeling method, probe sequence, and imaging conditions. The following tables provide a summary of the performance characteristics of this compound and related cyanine dyes.

Table 1: Brightness and Signal Intensity

FluorophoreRelative BrightnessSignal AmplificationNotes
Cy3 5-10x brighter than FluoresceinDouble labeling can double the signal intensityThis compound exhibits similar brightness to Cy3.[3]
This compound High-Attachment to proteins or DNA can enhance fluorescence.
Alexa Fluor 594 High-Often considered a brighter and more photostable alternative to Texas Red.

Table 2: Photostability

FluorophorePhotostabilityConditionsNotes
Cy3 GoodResistant to photobleaching during prolonged exposure (1-2 hours)This compound has comparable photostability to Cy3.[3]
This compound Good-Internal labeling of probes can further enhance photostability.
Alexa Fluor Dyes Generally higher than Cy dyesUnder various experimental conditionsAlexa Fluor dyes are often cited for their superior photostability.

Troubleshooting

IssuePossible CauseRecommended Solution
Weak or No this compound Signal - Inefficient probe labeling- Insufficient probe concentration- Poor hybridization conditions- Overly stringent washes- Verify labeling efficiency by spectrophotometry.- Increase probe concentration.- Optimize hybridization time and temperature.- Reduce the temperature or increase the salt concentration of the wash buffers.
High Background/Non-specific Signal - Incomplete blocking of repetitive sequences- Probe concentration too high- Insufficient washing- Increase the amount of Cot-1 DNA.- Titrate the probe to the optimal concentration.- Increase the duration or temperature of the post-hybridization washes.
Photobleaching - Excessive exposure to excitation light- Use an antifade mounting medium.- Minimize exposure time during image acquisition.- Use neutral density filters to reduce illumination intensity.
Uneven Hybridization - Air bubbles under the coverslip- Improper sealing of the coverslip- Carefully apply the coverslip to avoid trapping air.- Ensure the rubber cement provides a complete seal to prevent evaporation.

Conclusion

This compound is a versatile and robust fluorophore for fluorescent in situ hybridization. Its bright orange-red fluorescence, good photostability, and compatibility with standard filter sets make it an excellent choice for a wide range of FISH applications, from basic research in chromosome mapping to clinical diagnostics for detecting genetic aberrations. By following optimized protocols for probe labeling, hybridization, and imaging, researchers can achieve high-quality, reproducible results with this compound.

References

Application Notes and Protocols for Cy3.5 Labeled Probes in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 3.5 (Cy3.5) is a bright, orange-red fluorescent dye that serves as a powerful tool for labeling nucleic acid probes used in gene expression analysis. Its high quantum yield, good photostability, and distinct spectral properties make it an excellent choice for a variety of molecular biology applications. This compound-labeled probes enable the sensitive and specific detection of DNA and RNA sequences, providing valuable insights into cellular processes, disease mechanisms, and the effects of therapeutic agents. These application notes provide an overview of the properties of this compound, detailed protocols for its use in key gene expression analysis techniques, and comparative data to guide experimental design.

Properties of this compound

This compound is a member of the cyanine dye family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties. This structure is responsible for its fluorescent properties. The N-hydroxysuccinimide (NHS) ester form of this compound is commonly used for labeling, as it efficiently reacts with primary amino groups introduced into oligonucleotides to form stable covalent bonds.[1]

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~581 nm[1]
Emission Maximum (λem)~596 nm[1]
Molar Extinction Coefficient (ε) at λex~125,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ)~0.15[2]
Molecular Weight (NHS Ester)Varies by manufacturer

Applications in Gene Expression Analysis

This compound-labeled probes are versatile and can be employed in a range of techniques to study gene expression at both the single-cell and whole-tissue levels. Key applications include:

  • Fluorescent In Situ Hybridization (FISH): Visualize the spatial distribution and abundance of specific mRNA or DNA sequences within fixed cells and tissues.[3]

  • Microarray Analysis: Quantify the expression levels of thousands of genes simultaneously by hybridizing fluorescently labeled cDNA or cRNA to a microarray chip.[4]

  • Quantitative Real-Time PCR (qPCR): Detect and quantify gene expression levels with high sensitivity and specificity using fluorescently labeled probes.[5]

Experimental Protocols

Protocol 1: Labeling of Oligonucleotide Probes with this compound NHS Ester

This protocol describes the covalent labeling of an amino-modified oligonucleotide with this compound NHS ester.

Materials:

  • Amino-modified oligonucleotide (lyophilized)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)

  • Nuclease-free water

  • Purification column (e.g., desalting column)

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 20-30 nmol of the amino-modified oligonucleotide solution.

      • Sufficient 0.1 M sodium bicarbonate buffer to bring the total reaction volume to 200 µL.

      • 20 µL of the 10 mg/mL this compound NHS ester solution.

    • Vortex the mixture gently.

    • Incubate the reaction for 2-4 hours at room temperature in the dark. For potentially higher efficiency, the reaction can be left overnight at 4°C.[1]

  • Purification: Purify the labeled probe from the unreacted dye using a desalting column or other appropriate purification method according to the manufacturer's instructions.

  • Quantification: Determine the concentration and labeling efficiency of the purified this compound-labeled probe using a spectrophotometer.

G Workflow for Oligonucleotide Labeling with this compound NHS Ester cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction Oligo Dissolve Amino-Oligo Mix Mix Oligo, Buffer, and Dye Oligo->Mix Dye Dissolve this compound NHS Ester Dye->Mix Incubate Incubate 2-4h at RT (dark) Mix->Incubate Purify Purify Labeled Probe Incubate->Purify Quantify Quantify and Assess Labeling Purify->Quantify

Workflow for oligonucleotide labeling with this compound NHS ester.

Protocol 2: Fluorescent In Situ Hybridization (FISH) with this compound Labeled Probes

This protocol provides a general workflow for detecting specific RNA or DNA sequences in cultured cells.

Materials:

  • This compound-labeled oligonucleotide probe

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash Buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells on coverslips twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Hybridization:

    • Pre-warm the Hybridization Buffer to 37°C.

    • Dilute the this compound-labeled probe in the pre-warmed Hybridization Buffer to the desired final concentration (typically 1-5 ng/µL).

    • Apply the probe solution to the cells on the coverslip.

    • Incubate overnight at 37°C in a humidified chamber.[6]

  • Washing:

    • Wash the coverslips twice with 2x SSC at 40°C for 5 minutes each.

    • Wash once with 0.1x SSC at 40°C for 5 minutes.

    • Wash once with 2x SSC at 40°C for 5 minutes.[6]

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash briefly with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for this compound and DAPI.

G Workflow for Fluorescent In Situ Hybridization (FISH) Fixation Cell Fixation (4% PFA) Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Hybridization Hybridization with this compound Probe (Overnight) Permeabilization->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Counterstain Nuclear Counterstain (DAPI) Washing->Counterstain Mounting Mounting with Antifade Medium Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Workflow for Fluorescent In Situ Hybridization (FISH).

Protocol 3: Two-Color Microarray Analysis

This protocol outlines the key steps for a two-color microarray experiment using this compound and another spectrally distinct dye (e.g., Cy5).

Materials:

  • Total RNA from two different samples (e.g., control and treated)

  • Reverse transcriptase

  • Aminoallyl-dUTP

  • This compound NHS ester and Cy5 NHS ester

  • Microarray slides

  • Hybridization buffer

  • Wash buffers

  • Microarray scanner

Procedure:

  • RNA Labeling:

    • Reverse transcribe total RNA from each sample into cDNA in the presence of aminoallyl-dUTP.

    • Purify the aminoallyl-cDNA.

    • Couple the aminoallyl-cDNA from the control sample with this compound NHS ester and the cDNA from the treated sample with Cy5 NHS ester.

    • Purify the labeled cDNA.

  • Hybridization:

    • Combine the this compound-labeled (control) and Cy5-labeled (treated) cDNA probes.

    • Add hybridization buffer and apply the mixture to the microarray slide.

    • Incubate overnight in a hybridization chamber at the appropriate temperature.

  • Washing: Wash the microarray slide according to the manufacturer's protocol to remove unbound probes.

  • Scanning: Scan the microarray slide using a scanner with lasers and filters appropriate for this compound and Cy5.

  • Data Analysis:

    • Use image analysis software to quantify the fluorescent intensity of each spot for both the this compound and Cy5 channels.[7]

    • Normalize the data to account for systematic variations.[7]

    • Calculate the ratio of Cy5 to this compound intensity for each spot to determine the relative gene expression levels between the two samples.

G Workflow for Two-Color Microarray Analysis cluster_labeling cDNA Labeling cluster_hybridization Hybridization & Scanning cluster_analysis Data Analysis RT1 Reverse Transcribe Sample 1 (Control) with aa-dUTP Label1 Label cDNA1 with this compound RT1->Label1 RT2 Reverse Transcribe Sample 2 (Treated) with aa-dUTP Label2 Label cDNA2 with Cy5 RT2->Label2 Combine Combine Labeled Probes Label1->Combine Label2->Combine Hybridize Hybridize to Microarray Combine->Hybridize Wash Wash Microarray Hybridize->Wash Scan Scan Microarray Wash->Scan ImageAnalysis Image Analysis & Quantification Scan->ImageAnalysis Normalization Data Normalization ImageAnalysis->Normalization Ratio Calculate Expression Ratios Normalization->Ratio

Workflow for Two-Color Microarray Analysis.

Signaling Pathway Analysis

Gene expression data obtained from techniques using this compound-labeled probes can be used to infer the activity of signaling pathways. By identifying differentially expressed genes, researchers can determine which pathways are activated or suppressed under specific conditions. For example, an increase in the expression of genes downstream of a particular receptor could indicate the activation of that signaling pathway.

G Generic Signaling Pathway Activation cluster_nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Generic Signaling Pathway Leading to Gene Expression.

Quantitative Data Comparison

The choice of fluorescent dye can impact the quality and interpretation of gene expression data. The following table provides a comparison of this compound with the commonly used Cy3 and Cy5 dyes.

Table 2: Comparison of this compound, Cy3, and Cy5 Dyes

PropertyCy3This compoundCy5Reference
Excitation Maximum (λex)~550 nm~581 nm~649 nm[1][2][5]
Emission Maximum (λem)~570 nm~596 nm~665 nm[1][2][5]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹~125,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[2][5]
PhotostabilityModerateModerateLower[8]
Ozone SensitivityLowerLowerHigher[8]
Common ApplicationsMicroarrays, FISH, qPCRMicroarrays, FISHMicroarrays, FISH[1][4][5]

Note on Dye Bias: In two-color microarray experiments, "dye bias" can occur, where the labeling efficiency and signal intensity differ between dyes. This can be influenced by the nucleotide composition of the sequence. Experimental designs like "dye-swap" hybridizations are recommended to mitigate this effect.[8]

Troubleshooting

Low Signal Intensity:

  • Cause: Inefficient labeling, probe degradation, or low target abundance.

  • Solution: Optimize the labeling reaction, ensure probe integrity, and consider using signal amplification techniques. For FISH, double-labeling probes may increase signal intensity.[5]

High Background:

  • Cause: Non-specific probe binding or inadequate washing.

  • Solution: Increase the stringency of hybridization and wash steps, and include blocking agents in the hybridization buffer.

Photobleaching:

  • Cause: Prolonged exposure to excitation light.

  • Solution: Use an antifade mounting medium, minimize exposure time, and use a more photostable dye if possible. Internally labeled probes have shown enhanced photostability.[9]

Conclusion

This compound-labeled probes are a reliable and effective tool for a wide range of gene expression analysis applications. By understanding the properties of the dye and following optimized protocols, researchers can obtain high-quality, reproducible data to advance their scientific and drug development objectives. Careful consideration of experimental design, including the potential for dye bias and the need for appropriate controls, is crucial for accurate data interpretation.

References

Application Notes and Protocols for FRET using Cy3.5 as a Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy3.5 as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. This document covers the fundamental principles of FRET, critical considerations for selecting an appropriate acceptor for this compound, detailed experimental protocols for common applications, and troubleshooting advice.

Introduction to Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, conformational changes in macromolecules, and enzymatic assays.

The key requirements for FRET to occur are:

  • Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore.

  • Proximity: The donor and acceptor molecules must be within the Förster distance (R₀), the distance at which FRET efficiency is 50%.

  • Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

The efficiency of FRET (E) can be calculated using the following equation:

E = 1 / (1 + (r/R₀)⁶)

where 'r' is the distance between the donor and acceptor, and R₀ is the Förster distance.

This compound as a FRET Donor: Photophysical Properties and Advantages

This compound, a member of the cyanine dye family, is an excellent choice as a FRET donor for several reasons. It possesses a high extinction coefficient and a good quantum yield, contributing to bright fluorescence emission. Its spectral properties are well-suited for pairing with a variety of red-shifted acceptor dyes.

Table 1: Photophysical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex) ~581 nm[1]
Emission Maximum (λem) ~596 nm[1]
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[2][3]
Quantum Yield (Φ) ~0.15[4][5]
Stokes Shift ~15 nm[1]

Advantages of using this compound as a FRET donor:

  • Bright Signal: Its high extinction coefficient and reasonable quantum yield result in a strong donor signal.

  • Good Spectral Overlap: The emission spectrum of this compound shows significant overlap with the excitation spectra of several common acceptor dyes in the red and far-red regions.

  • Photostability: this compound exhibits good photostability, which is crucial for experiments requiring prolonged imaging or data acquisition.[6]

Selecting a Suitable Acceptor for this compound

The choice of an acceptor dye is critical for a successful FRET experiment. The ideal acceptor should have a high extinction coefficient and a significant spectral overlap with the emission of this compound. The Förster distance (R₀) is a key parameter that quantifies the suitability of a FRET pair and represents the distance at which 50% of the excitation energy of the donor is transferred to the acceptor.

The Förster distance can be calculated using the following equation:

R₀ = 0.211 * [κ² * n⁻⁴ * QY_D * J(λ)]¹/⁶ (in Å)

where:

  • κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).

  • n is the refractive index of the medium.

  • QY_D is the quantum yield of the donor.

  • J(λ) is the spectral overlap integral of the donor emission and acceptor excitation spectra.

Table 2: Potential FRET Acceptors for this compound Donor

Acceptor DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldCalculated R₀ (Å) with this compoundReference(s)
Cy5 ~649~670250,0000.27~56[5][7]
Cy5.5 ~675~694250,0000.28~61[5][6]
Alexa Fluor 647 ~650~668270,0000.33~58[7]
ATTO 647N ~644~669150,0000.65~62

Note: R₀ values are estimates and can vary depending on the local environment and the orientation of the fluorophores.

Experimental Protocols

Here, we provide two detailed protocols for common FRET applications using a this compound-acceptor pair.

Protocol 1: In Vitro Protein-Protein Interaction Study

This protocol describes how to use FRET to study the interaction between two purified proteins in solution.

Materials:

  • Purified Protein A labeled with this compound (Donor)

  • Purified Protein B labeled with a suitable acceptor (e.g., Cy5) (Acceptor)

  • FRET buffer (e.g., PBS, pH 7.4, with 0.1% BSA)

  • Fluorometer or plate reader capable of measuring fluorescence intensity at the excitation and emission wavelengths of the donor and acceptor.

Procedure:

  • Labeling of Proteins:

    • Label Protein A with a this compound-NHS ester or maleimide derivative according to the manufacturer's protocol.

    • Label Protein B with an acceptor dye-NHS ester or maleimide derivative.

    • Remove unconjugated dye using size-exclusion chromatography.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

  • Control Measurements:

    • Donor-only spectrum: Measure the fluorescence emission spectrum of this compound-Protein A upon excitation at ~581 nm.

    • Acceptor-only spectrum: Measure the fluorescence emission spectrum of Acceptor-Protein B upon excitation at the donor's excitation wavelength (~581 nm) to determine direct acceptor excitation. Also, measure the emission spectrum upon direct excitation of the acceptor at its excitation maximum.

  • FRET Measurement:

    • Prepare a series of samples with a constant concentration of this compound-Protein A and increasing concentrations of Acceptor-Protein B in the FRET buffer.

    • Incubate the samples to allow for protein-protein interaction to reach equilibrium.

    • Excite the samples at the this compound excitation wavelength (~581 nm).

    • Measure the fluorescence emission at the this compound emission maximum (~596 nm) and the acceptor emission maximum.

    • As the concentration of the acceptor-labeled protein increases, a decrease in donor fluorescence and a corresponding increase in acceptor fluorescence (sensitized emission) should be observed if FRET occurs.

  • Data Analysis:

    • Correct the raw fluorescence data for background fluorescence and direct acceptor excitation.

    • Calculate the FRET efficiency (E) for each sample using the following formula: E = 1 - (I_DA / I_D) where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Plot the FRET efficiency as a function of the acceptor-labeled protein concentration to determine the binding affinity (Kd).

Protocol 2: Monitoring Protein Conformational Change

This protocol describes how to use FRET to monitor a conformational change in a single protein. This requires labeling the protein at two specific sites that change their relative distance upon the conformational change.

Materials:

  • Purified protein of interest with two accessible cysteine residues at desired locations.

  • This compound-maleimide

  • Acceptor-maleimide (e.g., Cy5-maleimide)

  • Labeling buffer (e.g., PBS, pH 7.0, with 1 mM TCEP)

  • FRET buffer

  • Inducer of conformational change (e.g., ligand, substrate, or change in buffer conditions)

  • Fluorometer

Procedure:

  • Site-Directed Mutagenesis: If necessary, introduce two cysteine residues at the desired locations in the protein using site-directed mutagenesis.

  • Sequential Labeling:

    • Partially reduce the protein to ensure some disulfide bonds remain intact if necessary for protein stability, while making the target cysteines available.

    • Incubate the protein with a 1.5-fold molar excess of this compound-maleimide.

    • After the first labeling step, remove excess dye.

    • Fully reduce the remaining disulfide bonds.

    • Incubate the protein with a 5-fold molar excess of the acceptor-maleimide.

    • Purify the dually labeled protein to remove any remaining free dye.

  • FRET Measurement:

    • Record the fluorescence emission spectrum of the dually labeled protein in the FRET buffer by exciting at the this compound excitation wavelength (~581 nm). This represents the "resting" or "initial" conformational state.

    • Induce the conformational change by adding the specific ligand, substrate, or changing the buffer conditions.

    • Record the fluorescence emission spectrum again under the same excitation conditions.

    • A change in the ratio of donor to acceptor fluorescence intensity will indicate a change in FRET efficiency, reflecting the conformational change.

  • Data Analysis:

    • Calculate the FRET efficiency for the initial and final conformational states.

    • The change in FRET efficiency can be used to quantify the extent and kinetics of the conformational change.

Visualizations

FRET_Principle cluster_donor Donor (this compound) cluster_acceptor Acceptor D This compound D_excited This compound* D->D_excited Donor_Emission Donor Emission (596 nm) D_excited->D Fluorescence A Acceptor D_excited->A FRET (Non-radiative) D_excited->Donor_Emission A_excited Acceptor* A->A_excited Acceptor_Emission Acceptor Emission A_excited->A Fluorescence A_excited->Acceptor_Emission Light Excitation Light (581 nm) Light->D Excitation

Caption: Principle of FRET with this compound as the donor.

FRET_Workflow start Start: Define Biological Question prep Prepare Labeled Biomolecules (e.g., Protein-Cy3.5 and Protein-Acceptor) start->prep controls Perform Control Experiments (Donor-only, Acceptor-only) prep->controls fret_measurement Conduct FRET Experiment (e.g., Titration, Time-course) controls->fret_measurement data_acq Acquire Fluorescence Data (Donor and Acceptor Channels) fret_measurement->data_acq analysis Data Analysis (Background subtraction, Crosstalk correction, FRET efficiency calculation) data_acq->analysis interpretation Interpret Results (Binding affinity, Conformational change) analysis->interpretation end Conclusion interpretation->end

Caption: General workflow for a FRET experiment.

Troubleshooting

Problem: Low FRET efficiency.

  • Possible Cause: Donor-acceptor distance is too large.

    • Solution: Re-engineer the labeling sites to bring the fluorophores closer.

  • Possible Cause: Poor spectral overlap.

    • Solution: Choose a different acceptor with better spectral overlap with this compound.

  • Possible Cause: Incorrect dipole orientation.

    • Solution: Change the linker length or the attachment site of the fluorophores.

Problem: High background fluorescence.

  • Possible Cause: Incomplete removal of free dye.

    • Solution: Improve the purification process after labeling.

  • Possible Cause: Autofluorescence from the sample or buffer components.

    • Solution: Use a buffer with low autofluorescence and subtract the background signal.

Problem: Photobleaching of the donor.

  • Possible Cause: High excitation intensity or long exposure times.

    • Solution: Reduce the excitation power, use a neutral density filter, and minimize the exposure time. Use an anti-fading agent in the buffer.

By following these guidelines and protocols, researchers can effectively utilize this compound as a FRET donor to gain valuable insights into a wide range of biological processes.

References

Application Notes and Protocols for Cy3.5 as a FRET Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes, and enzymatic activities. The choice of the donor-acceptor fluorophore pair is critical for the success of a FRET experiment. This document provides detailed application notes and protocols for utilizing Cyanine 3.5 (Cy3.5) as a versatile acceptor fluorophore in FRET experiments. This compound's spectral properties, including its absorption maximum in the range of many common donor emissions, make it a suitable FRET partner for various applications in biological research and drug discovery.

Photophysical Properties of this compound

This compound is a bright and photostable cyanine dye with excitation and emission maxima in the orange-red region of the spectrum. These properties, summarized in the table below, make it an excellent acceptor for donors emitting in the green to yellow-orange range.

PropertyValueReference
Excitation Maximum (λex) ~581 nm
Emission Maximum (λem) ~594 nm[1]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.15[1]
Förster Distance (R₀) with Cy3 ~56 Å[2]
Förster Distance (R₀) with Cy5.5 (as donor) Not applicable (Cy5.5 is typically the acceptor)

Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value is dependent on the specific donor fluorophore and the experimental conditions. The provided R₀ for the Cy3-Cy3.5 pair is a calculated estimate based on their spectral properties.

Recommended FRET Pairs with this compound as Acceptor

The selection of a suitable donor is crucial for a successful FRET experiment with this compound. The donor's emission spectrum should have significant overlap with the excitation spectrum of this compound. Below is a table of recommended donor fluorophores for pairing with this compound.

Donor FluorophoreDonor Emission Max (nm)Acceptor (this compound) Excitation Max (nm)Estimated Förster Distance (R₀) (Å)Notes
Cy3 ~570~581~56A widely used and well-characterized FRET pair.
Alexa Fluor 555 ~565~581~55-60A bright and photostable alternative to Cy3.
Tetramethylrhodamine (TMR) ~575~581~50-55A classic and cost-effective donor option.

Applications of this compound in FRET Experiments

This compound-based FRET can be applied to a wide range of biological studies. Here are a few key application areas with illustrative examples.

Studying Protein Conformational Changes

FRET is a powerful tool to monitor dynamic changes in protein structure. By labeling two different sites on a protein with a donor and this compound as the acceptor, changes in the distance between these sites can be measured in real-time.

Example: Monitoring Enzyme-Substrate Binding

A hypothetical study could involve labeling an enzyme with a donor fluorophore near its active site and its substrate with this compound. Upon substrate binding, a conformational change in the enzyme could bring the donor and acceptor into close proximity, resulting in an increase in FRET efficiency. This can be used to study binding kinetics and screen for inhibitors.

G FRET-based Enzyme-Substrate Binding Assay cluster_0 Substrate Unbound cluster_1 Substrate Bound Enzyme_D Enzyme-Donor Substrate_A Substrate-Cy3.5 Complex Enzyme-Substrate Complex Enzyme_D->Complex Binding Substrate_A->Complex Binding Low_FRET Low FRET High_FRET High FRET Complex->High_FRET G smFRET Assay for DNA Helicase Activity cluster_0 Initial State cluster_1 Unwinding Hairpin_HighFRET DNA Hairpin (High FRET) Unwound_LowFRET Unwound DNA (Low FRET) Hairpin_HighFRET->Unwound_LowFRET Helicase Activity Helicase Helicase Helicase->Hairpin_HighFRET G Ensemble FRET Experimental Workflow Start Start Prepare_Samples Prepare Samples: - Donor-only - Acceptor-only - Dual-labeled Start->Prepare_Samples Acquire_Spectra Acquire Emission Spectra (Excite at Donor λex) Prepare_Samples->Acquire_Spectra Correct_Data Data Correction: - Background subtraction - Bleed-through correction - Direct excitation correction Acquire_Spectra->Correct_Data Calculate_FRET Calculate FRET Efficiency Correct_Data->Calculate_FRET End End Calculate_FRET->End G Single-Molecule FRET Experimental Workflow Start Start Immobilize_Molecules Immobilize Dual-Labeled Biomolecules on Surface Start->Immobilize_Molecules TIRF_Imaging TIRF Microscopy: - Excite Donor - Record Donor & Acceptor Emission Immobilize_Molecules->TIRF_Imaging Extract_Traces Extract Single-Molecule Intensity Time Traces TIRF_Imaging->Extract_Traces Calculate_FRET_Histograms Calculate FRET Efficiency and Generate Histograms Extract_Traces->Calculate_FRET_Histograms End End Calculate_FRET_Histograms->End

References

Cy3.5 Applications in Confocal Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 3.5 (Cy3.5) is a bright and photostable orange-red fluorescent dye belonging to the cyanine family of synthetic polymethine dyes. Its favorable spectral properties, including a high molar extinction coefficient and good quantum yield, make it a valuable tool for a variety of fluorescence-based applications, particularly in confocal microscopy. This document provides detailed application notes and experimental protocols for the effective use of this compound in confocal imaging, with a focus on immunofluorescence and the study of cellular signaling pathways.

Photophysical Properties of this compound

This compound exhibits excitation and emission maxima in the orange-red region of the spectrum, making it compatible with common laser lines used in confocal microscopy, such as the 561 nm laser. Its spectral characteristics are similar to another popular cyanine dye, Cy3, but with a slight red shift. A key feature of both Cy3 and this compound is the significant enhancement of their fluorescence upon covalent attachment to proteins like antibodies, which leads to brighter conjugates and improved signal-to-noise ratios in imaging experiments.[1][2][3]

Table 1: Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex) ~581 nmCan be efficiently excited by 561 nm or 594 nm laser lines.
Emission Maximum (λem) ~596 nmCompatible with standard TRITC/Rhodamine filter sets.
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹Indicates strong light absorption.
Quantum Yield (Φ) ~0.15 (in aqueous solution)Fluorescence efficiency can increase upon conjugation to biomolecules.[3]
Stokes Shift ~15 nmThe difference between excitation and emission maxima.

Applications in Confocal Microscopy

This compound is a versatile fluorophore for confocal microscopy with several key applications:

  • Immunofluorescence (IF): Due to its brightness and the fluorescence enhancement upon antibody conjugation, this compound is an excellent choice for single and multi-color immunofluorescence staining of cells and tissues. It provides a strong and stable signal for the localization of proteins of interest.

  • Förster Resonance Energy Transfer (FRET): this compound can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes in real-time. For instance, it can be paired with Cy5 to investigate protein-protein interactions or the dynamics of signaling molecules.

  • Cellular Imaging: Its photostability makes it suitable for time-lapse imaging of live cells and for acquiring Z-stacks for 3D reconstructions without significant photobleaching.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound NHS Ester

This protocol describes the covalent labeling of primary or secondary antibodies with a this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the antibody.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any amine-containing preservatives (e.g., Tris or glycine). Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Add the reaction buffer to the antibody solution at a 1:10 volume ratio (e.g., 10 µL of reaction buffer for every 100 µL of antibody solution).

  • Conjugation: Slowly add the dissolved this compound NHS ester to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 15:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS (pH 7.4). The first colored fraction to elute will be the this compound-labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 581 nm (for this compound). A DOL of 2-5 is generally optimal for immunofluorescence.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for staining adherent cells with a this compound-conjugated antibody.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA or 5% normal serum in PBS)

  • This compound-conjugated primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Culture cells on sterile coverslips to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Dilute the this compound-conjugated antibody in blocking buffer to the optimal concentration (typically 1-10 µg/mL). Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a confocal microscope with the appropriate laser lines and filter sets for this compound and the counterstain.

Data Presentation

Table 2: Recommended Confocal Microscopy Settings for this compound

ParameterRecommendationNotes
Excitation Laser 561 nm or 594 nmThe 561 nm solid-state laser is highly efficient for this compound excitation.
Emission Filter 590 - 650 nm bandpassAdjust the filter range to minimize bleed-through in multi-color experiments.
Dichroic Mirror Appropriate for 561/594 nm excitationEnsure efficient reflection of the excitation laser and transmission of the emission signal.
Pinhole Size 1 Airy Unit (AU)Adjust for optimal balance between resolution and signal-to-noise ratio.
Detector Gain/Offset Adjust to avoid saturation and minimize backgroundUse a look-up table (LUT) to visualize pixel saturation.

Table 3: Comparison of this compound with Other Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessPhotostability
This compound ~581~596~150,000~0.15HighModerate
Cy3 ~550~570~150,000~0.3HighModerate
Alexa Fluor 568 ~578~603~91,300~0.69Very HighHigh
TRITC ~557~576~85,000~0.3ModerateLow

Mandatory Visualizations

Signaling Pathway Diagram: Protein Kinase A (PKA) Activation and FRET-based Reporting

This diagram illustrates the activation of Protein Kinase A (PKA) and how a FRET-based biosensor, potentially using a this compound-Cy5 pair, can be used to visualize this activity.

PKA_FRET_Pathway Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA_inactive Inactive PKA (Regulatory and Catalytic Subunits) cAMP->PKA_inactive Binds PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Dissociation Substrate Substrate PKA_active->Substrate Phosphorylates FRET_Sensor_unbound FRET Biosensor (Unbound State) This compound (Donor) and Cy5 (Acceptor) Separated PKA_active->FRET_Sensor_unbound Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response FRET_Sensor_bound FRET Biosensor (Bound State) Phosphorylation leads to conformational change. Donor and Acceptor in proximity. FRET_Sensor_unbound->FRET_Sensor_bound No_FRET Low FRET (this compound Emission) FRET_Sensor_unbound->No_FRET High_FRET High FRET (Cy5 Emission) FRET_Sensor_bound->High_FRET

PKA signaling pathway and FRET-based activity reporting.
Experimental Workflow Diagram: GPCR Internalization Assay

This diagram outlines the key steps in a G-protein coupled receptor (GPCR) internalization assay, a common application in drug development, where this compound can be used to label antibodies targeting the receptor.[4][5]

GPCR_Internalization_Workflow Start Start: Cells expressing tagged GPCRs Ligand_Stimulation 1. Ligand Stimulation Start->Ligand_Stimulation GPCR_Phosphorylation 2. GPCR Phosphorylation by GRKs Ligand_Stimulation->GPCR_Phosphorylation Arrestin_Recruitment 3. β-Arrestin Recruitment GPCR_Phosphorylation->Arrestin_Recruitment Clathrin_Pit 4. Internalization via Clathrin-Coated Pits Arrestin_Recruitment->Clathrin_Pit Fix_and_Perm 5. Fixation and Permeabilization Clathrin_Pit->Fix_and_Perm Primary_Ab 6. Primary Antibody Incubation (anti-tag) Fix_and_Perm->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (this compound-conjugated) Primary_Ab->Secondary_Ab Imaging 8. Confocal Microscopy and Image Analysis Secondary_Ab->Imaging Quantification Quantify internalization by measuring intracellular fluorescence intensity. Imaging->Quantification

Workflow for a GPCR internalization assay using immunofluorescence.

Conclusion

This compound is a robust and versatile fluorescent dye for confocal microscopy. Its bright fluorescence, enhanced upon conjugation, and moderate photostability make it a reliable choice for a wide range of imaging applications, from routine immunofluorescence to more complex studies of cellular dynamics. By following the detailed protocols and considering the specific properties of this compound, researchers can achieve high-quality, reproducible data in their confocal microscopy experiments.

References

Application Notes and Protocols for Immunofluorescence Staining with Cy3.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the presence and subcellular localization of specific proteins and other antigens within cells and tissues. This method relies on the high specificity of antibodies to their targets and the sensitivity of fluorescent dyes. Cy3.5, a member of the cyanine dye family, is an orange-red fluorescent dye that offers bright and photostable signals, making it an excellent choice for immunofluorescence applications. These application notes provide a detailed protocol for successful immunofluorescence staining using this compound-conjugated secondary antibodies, including recommendations for optimization and troubleshooting.

This compound conjugates exhibit a significant enhancement in fluorescence upon covalent attachment to proteins, a phenomenon known as anomalous fluorescence enhancement, which contributes to brighter signals and improved signal-to-noise ratios.[1][2][3][4][5]

Spectral Properties

Proper setup of the fluorescence microscope is critical for optimal detection of the this compound fluorophore. The spectral properties of this compound are summarized in the table below.

PropertyWavelength (nm)
Excitation Maximum~579 - 581 nm[6][7][8]
Emission Maximum~591 - 596 nm[6][7][8]
Recommended Laser Line561 nm[9]

Experimental Protocols

This section details a standard indirect immunofluorescence protocol for cultured cells. Optimization of fixation, permeabilization, antibody concentrations, and incubation times may be required for different cell types, target antigens, and experimental conditions.

Reagents and Buffers
  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Buffer: e.g., 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

  • Permeabilization Buffer: e.g., 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100.

  • Primary Antibody: Specific to the target antigen.

  • Secondary Antibody: this compound-conjugated antibody directed against the host species of the primary antibody.

  • Nuclear Counterstain (optional): e.g., DAPI (4',6-diamidino-2-phenylindole).

  • Antifade Mounting Medium.

Step-by-Step Staining Protocol
  • Cell Culture and Preparation:

    • Grow cells on sterile glass coverslips in a petri dish or multi-well plate to a confluence of 70-80%.[10]

    • Gently wash the cells three times with PBS to remove culture medium.[11]

  • Fixation:

    • The choice of fixative depends on the antigen of interest.[2] Aldehyde-based fixatives like paraformaldehyde are common for preserving cell morphology.[12]

    • Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.[13]

    • Wash the cells three times with PBS for 5 minutes each.[13]

  • Permeabilization:

    • For intracellular antigens, permeabilize the cell membrane to allow antibody entry.

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.[13]

    • Wash the cells three times with PBS.[13]

  • Blocking:

    • To prevent non-specific antibody binding, incubate cells with blocking buffer for 1 hour at room temperature.[13] The blocking serum should be from the same species as the secondary antibody.[14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration (typically 1-10 µg/mL or a dilution of 1:100 to 1:1000).[2][15] Titration is recommended for new antibodies.[2]

    • Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[12][13]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in blocking buffer to its optimal concentration (typically in the range of 1:100 to 1:800).[16]

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[13]

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.[13]

  • Counterstaining (Optional):

    • If desired, incubate cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[13]

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for this compound.[13] Store slides in the dark at 4°C until imaging.[1]

Experimental Workflow

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_visualization Visualization Cell_Culture Cell Culture on Coverslips Wash1 Wash with PBS Cell_Culture->Wash1 Fixation Fixation (e.g., 4% PFA) Wash1->Fixation Permeabilization Permeabilization (for intracellular targets) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash2 Wash with PBS Primary_Ab->Wash2 Secondary_Ab This compound-conjugated Secondary Antibody Incubation Wash2->Secondary_Ab Wash3 Wash with PBS Secondary_Ab->Wash3 Counterstain Counterstain (optional, e.g., DAPI) Wash3->Counterstain Mounting Mounting with Antifade Medium Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Indirect Immunofluorescence Staining Workflow.

Data Presentation

Table 1: Troubleshooting Common Immunofluorescence Issues
IssuePotential CauseRecommended Solution
Weak or No Signal Antibody concentration too low.Increase primary or secondary antibody concentration; perform a titration to find the optimal dilution.[17]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody.[1]
Over-fixation of the sample.Reduce the fixation time or try a different fixation method.[12]
Photobleaching of the fluorophore.Minimize exposure to light; use an antifade mounting medium.[1]
High Background Insufficient blocking.Increase the blocking incubation time or try a different blocking agent.[17]
Antibody concentration too high.Decrease the concentration of the primary or secondary antibody.[1]
Inadequate washing.Increase the number and duration of wash steps.[9]
Autofluorescence of the sample.Use a different fixative or employ autofluorescence quenching techniques.[1]
Non-specific Staining Primary antibody cross-reactivity.Use a more specific primary antibody; include appropriate negative controls.[2]
Secondary antibody binding non-specifically.Use a pre-adsorbed secondary antibody; ensure proper blocking.
Table 2: Comparison of Common Fixation and Permeabilization Reagents
ReagentMechanismAdvantagesDisadvantages
Paraformaldehyde (PFA) Cross-linking fixative that forms covalent bonds between proteins.[12]Good preservation of cellular morphology.[12]Can mask epitopes, potentially requiring antigen retrieval; may induce autofluorescence.[18]
Methanol Dehydrating and precipitating fixative.Simultaneously fixes and permeabilizes the cells.[8]Can alter protein conformation and destroy some epitopes; not suitable for fluorescent proteins like GFP.[8]
Triton X-100 Non-ionic detergent that solubilizes cell membranes.Effective for permeabilizing both plasma and nuclear membranes.Can extract lipids and some membrane-associated proteins.
Saponin Mild non-ionic detergent that selectively complexes with cholesterol.Permeabilizes the plasma membrane while leaving organellar membranes largely intact.Permeabilization is reversible and must be included in subsequent antibody and wash buffers.

Signaling Pathway Visualization

Immunofluorescence is frequently used to study the activation of signaling pathways, such as the NF-κB pathway, by observing the translocation of key proteins. The diagram below illustrates the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon pathway activation, a process that can be visualized using immunofluorescence.

NFkB_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p65_nucleus p65 DNA DNA p65_nucleus->DNA Gene Transcription Stimulus Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB p65_IkB p65-IκB Complex p65_IkB->IkB p65_cytoplasm p65 p65_IkB->p65_cytoplasm p65_cytoplasm->p65_nucleus Translocation

References

Application Notes and Protocols for Flow Cytometry Analysis Using Cy3.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy3.5 labeled antibodies for flow cytometry. This document outlines the spectral properties of this compound, detailed protocols for antibody conjugation and cellular staining, and key considerations for successful experimental design and data analysis.

Introduction to this compound in Flow Cytometry

(E)-Cyanine 3.5 (this compound) is a bright, orange-red fluorescent dye belonging to the cyanine family.[1][2] Its robust fluorescence, high photostability, and favorable spectral properties make it a valuable tool for detecting cell surface and intracellular antigens in flow cytometry.[1][2] The brightness of this compound allows for the clear identification of both high and low-expression targets.[1]

Spectral Properties and Instrument Setup

Proper instrument configuration is critical for the optimal detection of this compound and to minimize spectral overlap with other fluorophores in multicolor experiments.[1]

Quantitative Data Summary

ParameterValueReference
Excitation Maximum (λex)~579-581 nm[2][3][4]
Emission Maximum (λem)~591-596 nm[2][3][4]
Molar Extinction Coefficient (ε)116,000 L⋅mol⁻¹⋅cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.35[1]
Recommended Laser Line561 nm[4]
Common Filter Set585/42 nm[4]

Key Applications in Flow Cytometry

This compound-conjugated antibodies are versatile and can be employed in a variety of flow cytometry applications, including:

  • Immunophenotyping: Identifying and quantifying diverse cell populations based on specific surface marker expression.[5]

  • Intracellular Staining: Detecting intracellular cytokines, transcription factors, and other proteins to analyze cellular function and signaling pathways.[6]

  • Signaling Pathway Analysis (Phospho-flow): Using phospho-specific antibodies labeled with this compound to detect the phosphorylation status of intracellular signaling proteins, offering insights into cellular responses to stimuli.[5]

Experimental Protocols

Protocol 1: Covalent Labeling of Antibodies with this compound NHS Ester

This protocol details the procedure for conjugating an antibody with a this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate

  • Desalting column (e.g., Sephadex G-25)

  • PBS (pH 7.4)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.[1]

    • Adjust the antibody concentration to 1-2 mg/mL.[1]

    • Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M, adjusting the pH to 8.3-8.5.[1]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.[1]

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the antibody solution while gently vortexing. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended, though the optimal ratio should be determined empirically.[1]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a desalting column pre-equilibrated with PBS.[1]

    • Collect the fractions containing the fluorescently labeled antibody. The first colored fraction is typically the conjugated antibody.[1]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Ab_Prep Antibody Preparation (Amine-free buffer, pH 8.3-8.5) Conjugation Conjugation Reaction (1 hr, RT, dark) Ab_Prep->Conjugation Dye_Prep This compound NHS Ester Preparation (Dissolve in DMSO) Dye_Prep->Conjugation Purification Purification (Desalting Column) Conjugation->Purification Collection Collect Labeled Antibody Fractions Purification->Collection Cell_Staining_Workflow start Start: Single-Cell Suspension fc_block Fc Receptor Block (Optional, 10-15 min, 4°C) start->fc_block staining Antibody Staining (this compound-Ab, 20-30 min, 4°C, dark) fc_block->staining wash1 Wash with Staining Buffer staining->wash1 wash2 Repeat Wash wash1->wash2 viability Viability Staining (Optional) wash2->viability acquisition Resuspend and Acquire on Flow Cytometer viability->acquisition Compensation_Logic cluster_experiment Multicolor Experiment cluster_controls Compensation Controls cluster_analysis Analysis Multi_Stain Multicolor Stained Sample Apply Apply Compensation to Data Multi_Stain->Apply Unstained Unstained Cells Calculate Calculate Compensation Matrix Unstained->Calculate Cy3_5_Control Single-Stained: This compound Cy3_5_Control->Calculate FluorX_Control Single-Stained: Fluorophore X FluorX_Control->Calculate FluorY_Control Single-Stained: Fluorophore Y FluorY_Control->Calculate Calculate->Apply Analyze Analyze Compensated Data Apply->Analyze

References

Cy3.5 for Live-Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3.5, a member of the cyanine dye family, is a bright and photostable fluorescent probe well-suited for a variety of live-cell imaging applications. Its excitation and emission maxima in the orange-red region of the spectrum make it compatible with common laser lines and filter sets. This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging, with a focus on protein labeling, tracking of cellular dynamics, and quantitative data for experimental design.

Photophysical Properties

The selection of a suitable fluorophore is critical for successful fluorescence microscopy. Key photophysical properties of this compound are summarized below, allowing for comparison with other common dyes.

PropertyValueReference
Excitation Maximum (λex) ~581-591 nm[1]
Emission Maximum (λem) ~596-604 nm[1]
Molar Extinction Coefficient (ε) ~116,000 - 150,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ) ~0.15 - 0.35[1]
Stokes Shift ~15-25 nm[1]

Comparative Data of Common Fluorophores

The choice of fluorophore often involves a trade-off between brightness, photostability, and other factors. The following table provides a qualitative comparison of this compound with other commonly used fluorescent dyes.

DyeRelative PhotostabilityKey CharacteristicsReference
This compound ModerateGood brightness, but can be susceptible to photobleaching under intense or prolonged illumination.[1][1]
Cy3 Moderate to HighGenerally more photostable than this compound and a widely used alternative.[1][1]
Alexa Fluor 555 HighSignificantly more photostable than Cy3/Cy3.5, making it excellent for long-term imaging experiments.[1][1]
ATTO 550 HighKnown for its high photostability and brightness.[1]

Applications in Live-Cell Imaging

This compound is a versatile tool for visualizing and quantifying dynamic cellular processes. Its primary applications in live-cell imaging include:

  • Protein Labeling and Tracking: Covalently labeling proteins of interest to study their localization, trafficking, and dynamics within living cells.

  • Receptor-Mediated Endocytosis: Visualizing the internalization of cell surface receptors upon ligand binding.[1]

  • Single-Particle Tracking (SPT): Following the movement of individual molecules to understand their diffusion characteristics and interactions.

  • Förster Resonance Energy Transfer (FRET): As a FRET acceptor in combination with a suitable donor to study protein-protein interactions and conformational changes.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with this compound NHS Ester

This protocol describes the covalent attachment of this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein of interest.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃) solution, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein of interest in an amine-free buffer to a final concentration of 2-10 mg/mL.[1]

    • Add 1 M sodium bicarbonate solution to the protein solution to achieve a final concentration of 100 mM. This raises the pH to ~8.3, which is optimal for the labeling reaction.[1]

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. This ratio may need to be optimized for your specific protein and desired degree of labeling.[1]

    • Mix gently and incubate for 1 hour at room temperature, protected from light.[1]

  • Purification of Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).[1]

    • Collect the fractions containing the colored, labeled protein.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for this compound).[1]

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and this compound.[1]

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) reaction Incubate Protein and Dye (10:1 molar ratio, 1 hr, RT, dark) protein_prep->reaction dye_prep Prepare this compound NHS Ester Stock (10 mg/mL in DMSO/DMF) dye_prep->reaction purification Purify Labeled Protein (Gel Filtration) reaction->purification dol Determine Degree of Labeling (Optional) (Spectrophotometry) purification->dol

Workflow for covalent labeling of proteins with this compound NHS ester.

Protocol 2: Live-Cell Imaging of a this compound-Labeled Protein

This protocol outlines the general steps for introducing a this compound-labeled protein into live cells and subsequent imaging.

Materials:

  • This compound-labeled protein

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[1]

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets for this compound (Excitation: ~580 nm, Emission: ~600 nm)[1]

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide at a density that allows for imaging of individual cells.

    • Allow cells to adhere and grow for 24-48 hours.[1]

  • Introduction of Labeled Protein:

    • The method for introducing the labeled protein will depend on the protein and cell type. Common methods include:

      • Microinjection: For direct delivery into the cytoplasm or nucleus.

      • Electroporation: For introducing the protein into a large population of cells.

      • Cell-Penetrating Peptides (if conjugated): For spontaneous translocation across the cell membrane.

      • Receptor-Mediated Endocytosis: If the protein is a ligand for a cell surface receptor.[1]

    • Incubate the cells with the labeled protein for a sufficient time to allow for uptake and localization. This time will need to be optimized for each experimental system.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed, phenol red-free medium to remove any unbound labeled protein.[1]

  • Live-Cell Imaging:

    • Place the dish or slide on the microscope stage within the pre-warmed environmental chamber.

    • Allow the cells to equilibrate for at least 15-30 minutes.[1]

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Acquire fluorescence images using the appropriate filter set for this compound.

    • To minimize phototoxicity and photobleaching:

      • Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[1]

      • Use the shortest possible exposure time.

      • For time-lapse imaging, set the appropriate time intervals and duration to capture the desired biological process without excessive light exposure.

G cluster_cell_prep Cell Culture cluster_labeling Protein Introduction cluster_imaging Microscopy cell_plating Plate Cells on Glass-Bottom Dish protein_intro Introduce this compound-Labeled Protein cell_plating->protein_intro washing Wash to Remove Unbound Protein protein_intro->washing equilibration Equilibrate in Environmental Chamber washing->equilibration imaging Acquire Fluorescence Images (Minimize Phototoxicity) equilibration->imaging G cluster_pathway Receptor-Mediated Endocytosis Pathway ligand This compound-Labeled Ligand binding Ligand-Receptor Binding ligand->binding receptor Cell Surface Receptor receptor->binding clathrin_pit Clathrin-Coated Pit Formation binding->clathrin_pit endosome Early Endosome clathrin_pit->endosome lysosome Late Endosome/ Lysosome endosome->lysosome Degradation recycling Receptor Recycling endosome->recycling Recycling recycling->receptor

References

Application Notes and Protocols for Single-Molecule FRET using Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Single-Molecule FRET with Cy3.5

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the study of conformational dynamics and intermolecular interactions of biomolecules in real-time. By measuring the efficiency of energy transfer between a donor fluorophore and an acceptor fluorophore, smFRET provides insights into the distances between specific sites on a molecule, typically in the range of 2-10 nanometers. This capability makes it an invaluable tool for elucidating complex biological processes such as protein folding, enzyme catalysis, and the mechanisms of molecular machines.

The choice of fluorophores is critical for successful smFRET experiments. Cyanine dyes are a popular choice due to their high extinction coefficients, good quantum yields, and photostability.[1] this compound, a member of the cyanine dye family, serves as an excellent donor fluorophore in smFRET studies, often paired with an acceptor like Cy5.5. Its spectral properties, with an excitation maximum around 581-591 nm and an emission maximum around 596-604 nm, make it suitable for use with common laser lines and detection systems.[2] Furthermore, its good photostability, especially when used with oxygen scavenging and triplet-state quenching systems, allows for extended observation times necessary for capturing dynamic molecular events.[1][3]

These application notes provide a detailed protocol for conducting smFRET experiments using this compound, from protein labeling to data acquisition and analysis.

Key Photophysical Properties of this compound

A thorough understanding of the photophysical properties of the chosen fluorophore is essential for designing and interpreting smFRET experiments. The table below summarizes the key characteristics of this compound.

PropertyValueReference
Excitation Maximum (λex)~581-591 nm[2]
Emission Maximum (λem)~596-604 nm[2]
Molar Extinction Coefficient (ε)116,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield (Φ)~0.15 - 0.35[2][4]
Fluorescence Lifetime (τ)~0.5 ns (in PBS)[5]

Experimental Protocols

Protocol 1: Protein Labeling with this compound NHS Ester

This protocol describes the labeling of a protein with this compound N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues or the N-terminus).

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[7][8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[7]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[2][9]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A starting molar ratio of dye to protein of 10:1 to 15:1 is recommended.[2][7] The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.[2][8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The labeled protein will elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~591 nm (for this compound).

    • Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

Labeling Reaction Parameters

Parameter Recommended Value
Protein Concentration 2-10 mg/mL
Labeling Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5
Dye Stock Solution 10 mM in anhydrous DMF or DMSO
Dye:Protein Molar Ratio 10:1 to 15:1 (starting point)
Reaction Time 1 hour

| Reaction Temperature | Room Temperature |

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_purification Purification & Analysis protein_prep Protein Preparation (2-10 mg/mL in amine-free buffer) reaction Labeling Reaction (1 hour, RT, dark) protein_prep->reaction dye_prep This compound NHS Ester Preparation (10 mM in DMSO/DMF) dye_prep->reaction quenching Quenching (Tris-HCl) reaction->quenching purification Purification (Gel Filtration) quenching->purification dol DOL Calculation purification->dol

Protein labeling workflow with this compound NHS ester.
Protocol 2: smFRET Data Acquisition using TIRF Microscopy

This protocol outlines the general steps for acquiring smFRET data using a Total Internal Reflection Fluorescence (TIRF) microscope.

Materials:

  • Labeled biomolecule (e.g., protein, DNA)

  • Microscope coverslips and slides

  • Immobilization reagents (e.g., biotin-streptavidin)

  • Imaging Buffer (see table below)

Imaging Buffer with Oxygen Scavenging System

Component Final Concentration Purpose Reference
Tris-HCl, pH 8.0 10-50 mM Buffer [10]
NaCl 50-100 mM Salt [10]
Glucose Oxidase 165 U/mL Oxygen Scavenger [10]
Catalase 2,170 U/mL Oxygen Scavenger [10]
β-D-glucose 0.4% (w/v) Substrate for Glucose Oxidase [10]

| Trolox | 2 mM | Triplet-state quencher |[10] |

Procedure:

  • Surface Passivation and Immobilization:

    • Clean and passivate microscope slides and coverslips to minimize non-specific binding.

    • Immobilize the labeled biomolecules on the surface at a low density suitable for single-molecule imaging (e.g., via biotin-streptavidin interaction).

  • Microscope Setup:

    • Use a TIRF microscope equipped with a laser for exciting this compound (e.g., 561 nm).

    • Ensure proper alignment of the laser for total internal reflection.

    • Use appropriate dichroic mirrors and emission filters to separate the donor (this compound) and acceptor fluorescence.

  • Data Acquisition:

    • Add the Imaging Buffer to the sample chamber. The oxygen scavenging system helps to improve dye stability.[11][12]

    • Illuminate the sample with the excitation laser.

    • Record movies of the donor and acceptor fluorescence channels simultaneously using a sensitive camera (e.g., EMCCD).

Typical Data Acquisition Parameters

Parameter Recommended Value
Excitation Wavelength ~561 nm
Laser Power 5-30 mW
Camera Integration Time 50-200 ms

| Movie Duration | Several minutes (until photobleaching) |

smfret_data_acquisition cluster_setup Microscope Setup cluster_imaging Imaging cluster_data Data Recording sample_prep Immobilized Labeled Molecule add_buffer Add Imaging Buffer with Oxygen Scavenging System sample_prep->add_buffer tirf_setup TIRF Microscope Alignment excitation Excite this compound (e.g., 561 nm laser) tirf_setup->excitation add_buffer->excitation detection Detect Donor and Acceptor Fluorescence excitation->detection record_movie Record Movie (EMCCD Camera) detection->record_movie data_out Raw Data (Time Series of Images) record_movie->data_out

Workflow for smFRET data acquisition.

Data Analysis

The primary output of an smFRET experiment is a time series of fluorescence intensities for the donor and acceptor. From these traces, the FRET efficiency (E) can be calculated for each time point using the following equation:

E = IA / (ID + IA)

Where IA is the intensity of the acceptor and ID is the intensity of the donor.

The resulting FRET efficiency time traces can be analyzed to identify different conformational states and the kinetics of transitions between them.

data_analysis_flow cluster_input Input Data cluster_processing Processing cluster_analysis Analysis cluster_output Output raw_data Raw Movie Data spot_finding Identify Single Molecules raw_data->spot_finding intensity_extraction Extract Donor & Acceptor Intensities spot_finding->intensity_extraction fret_calculation Calculate FRET Efficiency vs. Time intensity_extraction->fret_calculation state_analysis Build Histograms & Analyze Dynamics fret_calculation->state_analysis results Conformational States & Kinetics state_analysis->results

Data analysis workflow for smFRET experiments.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in single-molecule FRET experiments. By following the detailed protocols for protein labeling and data acquisition, researchers can effectively probe the conformational dynamics and interactions of their biomolecules of interest. The use of appropriate imaging buffers with oxygen scavenging and triplet-state quenching systems is crucial for maximizing the photostability of this compound and obtaining high-quality smFRET data. Careful data analysis will then yield valuable insights into the molecular mechanisms underlying various biological processes, aiding in fundamental research and drug development.

References

Illuminating Biomolecules: A Guide to Cy3.5 Labeling Efficiency and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of molecular biology and drug development, the precise visualization and tracking of biomolecules are paramount. The fluorescent dye Cy3.5, a member of the cyanine dye family, has emerged as a powerful tool for labeling a diverse array of biomolecules, including proteins, antibodies, and nucleic acids. This application note provides a comprehensive overview of the labeling efficiency of this compound for different biomolecules, detailed experimental protocols, and a discussion of the critical factors influencing successful conjugation.

Understanding this compound: A Bright and Versatile Fluorophore

Cyanine 3.5 (this compound) is an orange-red fluorescent dye valued for its high quantum yield, photostability, and distinct spectral properties.[1] It is commonly utilized in a variety of applications such as fluorescence microscopy, Fluorescence Resonance Energy Transfer (FRET), and Fluorescence In Situ Hybridization (FISH).[1] The dye is typically available with reactive functional groups like N-Hydroxysuccinimide (NHS) esters or maleimides, which facilitate covalent attachment to biomolecules. NHS esters react efficiently with primary amines (e.g., on lysine residues in proteins or amino-modified oligonucleotides) to form stable amide bonds, while maleimides target sulfhydryl groups (e.g., on cysteine residues).[2][3]

Quantitative Overview of this compound Labeling

The efficiency of this compound labeling is influenced by several factors, including the nature of the biomolecule, the dye-to-biomolecule molar ratio, reaction conditions (pH, temperature, time), and the presence of competing substances.[3][4] The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single biomolecule, is a key metric for assessing labeling efficiency.[2]

BiomoleculeReactive Group on DyeTarget Functional Group on BiomoleculeTypical Molar Ratio (Dye:Biomolecule)Key Considerations
Proteins (e.g., IgG) NHS EsterPrimary Amines (e.g., Lysine)10:1 to 20:1Protein concentration should be >2 mg/mL.[3][5] Avoid amine-containing buffers (e.g., Tris, Glycine).[3][4]
Antibodies (IgG) MaleimideSulfhydryl Groups (Cysteine)5:1 to 20:1May require reduction of disulfide bonds to generate free sulfhydryls.[2][6]
Amino-Modified Oligonucleotides (DNA/RNA) NHS EsterPrimary Amines20-30 nmol oligo to 20 µL of 10 mg/mL dyeEnsure oligonucleotide is free from amine-containing buffers.[1]
RNA (via enzymatic incorporation) This compound-dUTP-Varies with protocolIncorporation efficiency depends on the polymerase and reaction conditions.[7][8]

Note: The optimal molar ratio should be determined empirically for each specific biomolecule and application to avoid over-labeling, which can lead to fluorescence quenching and loss of biological activity.[2][9][10]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and efficient labeling. Below are protocols for labeling proteins/antibodies and amino-modified oligonucleotides with this compound.

Protocol 1: Labeling of Proteins and Antibodies with this compound NHS Ester

This protocol outlines a general procedure for conjugating this compound NHS ester to proteins and antibodies.

Materials:

  • Protein/Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][4]

  • This compound NHS Ester, desiccated[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)[2]

  • Purification column (e.g., Sephadex G-25)[2]

Procedure:

  • Preparation of Protein: Dialyze the protein/antibody against the labeling buffer to remove any amine-containing contaminants.[] Adjust the protein concentration to 2-10 mg/mL.[5]

  • Preparation of Dye Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature before opening.[3] Prepare a 10 mg/mL stock solution in anhydrous DMSO.[1] This solution should be prepared fresh.[1]

  • Labeling Reaction: While gently vortexing, add the calculated volume of this compound NHS ester stock solution to the protein solution. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.[1][12]

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[2] The first colored band to elute is the labeled protein.[2]

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~581 nm).[1][3] The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max is the absorbance at the dye's maximum wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max (for this compound, ~125,000 cm⁻¹M⁻¹).[1]

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

experimental_workflow_nhs_ester cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis prep_protein Prepare Protein (Dialysis, Concentration Adjustment) reaction Labeling Reaction (Mix Protein and Dye) prep_protein->reaction prep_dye Prepare this compound NHS Ester Stock Solution prep_dye->reaction incubation Incubation (1-2h, RT, Dark) reaction->incubation quenching Quenching (Add Tris or Glycine) incubation->quenching purification Purification (Gel Filtration) quenching->purification dol Determine DOL (Spectrophotometry) purification->dol

Figure 1: Workflow for labeling proteins with this compound NHS ester.

Protocol 2: Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester

This protocol is designed for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amino-modified oligonucleotide (resuspended in nuclease-free water or TE buffer, pH 8.0)[1]

  • Labeling Buffer (0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)[1]

  • This compound NHS Ester[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[1]

  • Purification supplies (e.g., ethanol, sodium acetate, or a suitable purification column)[13]

Procedure:

  • Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in an amine-free buffer to a stock concentration of 1 mM.[1]

  • Dye Preparation: Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO immediately before use.[1]

  • Labeling Reaction: In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with the labeling buffer to a final volume of 200 µL. Add 20 µL of the 10 mg/mL this compound NHS ester stock solution.[1]

  • Incubation: Gently vortex the mixture and incubate for 2-4 hours at room temperature in the dark.[1]

  • Purification: Purify the labeled oligonucleotide from unreacted dye. This can be achieved by methods such as ethanol precipitation or column purification.[13]

  • Quantification: Measure the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of this compound (~581 nm) to determine the concentration and labeling efficiency.[13]

experimental_workflow_oligo cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis prep_oligo Prepare Amino-Modified Oligonucleotide reaction Labeling Reaction (Mix Oligo and Dye in Labeling Buffer) prep_oligo->reaction prep_dye Prepare this compound NHS Ester Stock Solution prep_dye->reaction incubation Incubation (2-4h, RT, Dark) reaction->incubation purification Purification (Ethanol Precipitation or Column Chromatography) incubation->purification quant Quantification and Labeling Efficiency purification->quant

Figure 2: Workflow for labeling amino-modified oligonucleotides.

Factors Influencing Labeling Efficiency

Several factors can impact the success of a this compound labeling reaction:

  • Purity of Biomolecule: The presence of contaminants, especially those with primary amines (e.g., Tris buffer, BSA), can significantly reduce labeling efficiency by competing with the target biomolecule for the reactive dye.[4][5]

  • pH of Reaction: For NHS ester reactions, a pH between 8.3 and 8.5 is optimal to ensure the primary amines are deprotonated and reactive.[4][14] For maleimide reactions, a pH range of 6.5-7.5 is recommended.[2]

  • Concentration of Reactants: Higher concentrations of the biomolecule (ideally >2 mg/mL for proteins) generally lead to better labeling efficiency.[4]

  • Dye Stability: NHS esters are susceptible to hydrolysis, especially at high pH. Therefore, dye solutions should be prepared fresh in anhydrous solvent.[1]

  • Light Exposure: Cyanine dyes are light-sensitive and should be protected from light to prevent photobleaching.[7]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Low protein concentration.Increase protein concentration to >2 mg/mL.[3]
Presence of competing amines in the buffer.Use an amine-free buffer like bicarbonate or borate.[3]
Hydrolyzed NHS ester.Prepare fresh dye stock solution in anhydrous DMSO.[1]
Precipitation of Protein High concentration of organic solvent.Keep the volume of DMSO/DMF added to the protein solution to a minimum (<10% of the total volume).[3]
High Background Fluorescence Incomplete removal of unreacted dye.Ensure thorough purification of the conjugate by gel filtration or dialysis.[3]

Conclusion

This compound is a robust and versatile fluorescent dye for labeling a wide range of biomolecules. By understanding the principles of the labeling chemistry, carefully controlling reaction conditions, and following optimized protocols, researchers can achieve high labeling efficiencies. This enables the generation of brightly fluorescent probes essential for a multitude of applications in life sciences and drug discovery, ultimately providing clearer insights into complex biological processes. It has been observed that covalent attachment of this compound to a protein can lead to an enhancement in its fluorescence.[9][10]

References

Amine-Reactive Cy3.5 For Primary Amine Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive Cy3.5 is a bright, orange-red fluorescent dye designed for the covalent labeling of primary amines on biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group reacts specifically with primary amines (-NH2) under mild basic conditions to form a stable and highly fluorescent amide bond.[1][2] This makes it an ideal choice for labeling proteins, peptides, antibodies, and amine-modified nucleic acids for a wide range of applications in fluorescence microscopy, flow cytometry, immunoassays, and other fluorescence-based detection methods.[3][4] The this compound dye offers excellent photostability, high quantum yield, and sharp spectral peaks, which reduces spectral overlap in multiplexing experiments.[3]

Chemical and Spectroscopic Properties

The key characteristics of amine-reactive this compound NHS ester are crucial for experimental design, including the selection of appropriate filter sets for fluorescence imaging and for the accurate quantification of the degree of labeling.

PropertyValue
AppearanceDark purple solid
Molecular Weight (NHS Ester)~708 - 741.62 g/mol
Excitation Maximum (λex) ~579 - 591 nm
Emission Maximum (λem) ~591 - 604 nm
Molar Extinction Coefficient (ε)~116,000 - 150,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.15 - 0.35
SolubilitySoluble in DMSO and DMF
Storage ConditionsStore at -20°C, desiccated and in the dark.

Note: Spectral properties can vary slightly depending on the solvent environment and conjugation to a biomolecule.[5]

Reaction Mechanism

The NHS ester of this compound reacts with a primary amine on a target molecule to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH of 8.2-8.5.[6][7]

G cluster_reactants Reactants cluster_products Products Cy3_5_NHS This compound-NHS Ester Conjugate Biomolecule-NH-CO-Cy3.5 (Stable Amide Bond) Cy3_5_NHS->Conjugate pH 8.2-8.5 NHS N-hydroxysuccinimide (Byproduct) Cy3_5_NHS->NHS Biomolecule Biomolecule-NH₂ (Primary Amine) Biomolecule->Conjugate

This compound NHS Ester Reaction with a Primary Amine.

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling

This protocol provides a general procedure for labeling proteins and antibodies with this compound NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

Materials:

  • This compound NHS Ester

  • Protein or antibody of interest (>2 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS)[6][7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve the protein or antibody in the amine-free buffer at a concentration of 2-10 mg/mL.[8] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[7][9]

  • Prepare Dye Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[1][10]

  • Labeling Reaction:

    • Slowly add the calculated amount of the this compound stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 15:1, but this should be optimized.[1][8]

    • Incubate the reaction for 60 minutes at room temperature in the dark.[1]

  • Quench the Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[1] Incubate for 10-15 minutes at room temperature.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[1][10]

G A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Add Dye to Protein Solution (Molar Ratio 10:1 to 15:1) A->C B Prepare 10 mM this compound NHS Ester Stock Solution (DMSO/DMF) B->C D Incubate 60 min at RT, in the dark C->D E Quench Reaction (Optional) (Tris or Glycine) D->E F Purify Conjugate (Gel Filtration or Dialysis) E->F G Determine Degree of Labeling (DOL) F->G

Protein and Antibody Labeling Workflow.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS Ester

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Anhydrous DMSO or DMF

  • Ethanol

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.[1]

  • Prepare Dye Solution: Prepare a fresh solution of this compound NHS ester in anhydrous DMSO or DMF.[1]

  • Labeling Reaction: Add 5-10 equivalents of the dye solution to the oligonucleotide solution.[11] Incubate the reaction for 1-2 hours at room temperature in the dark.[1][11]

  • Purify the Labeled Oligonucleotide: Precipitate the labeled oligonucleotide by adding 3 volumes of cold absolute ethanol.[10] Incubate at -20°C for 30 minutes and then centrifuge to pellet the labeled oligonucleotide. Alternatively, purify using size-exclusion chromatography or HPLC.[1]

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each biomolecule.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~591 nm).[1]

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • A₂₈₀ = Absorbance of the conjugate at 280 nm

      • A_max = Absorbance of the conjugate at the λex of this compound

      • CF₂₈₀ = Correction factor (A₂₈₀ / A_max for the free dye, typically ~0.22 for this compound)[12]

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • Calculate the DOL:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

      • ε_dye = Molar extinction coefficient of this compound (~116,000 M⁻¹cm⁻¹)[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Low protein concentration.Increase protein concentration to >2 mg/mL.[1]
Presence of competing amines in the buffer.Use an amine-free buffer like bicarbonate or borate.[1]
pH of the reaction is too low.Ensure the reaction buffer pH is between 8.2 and 8.5.[7]
Inactive NHS ester due to hydrolysis.Prepare the dye stock solution immediately before use and protect it from moisture.[9]
Precipitation of Protein High concentration of organic solvent (DMSO/DMF).Keep the volume of the dye stock solution to a minimum (<10% of the total volume).[1]
Protein is not stable under labeling conditions.Modify the buffer composition or reduce the reaction time.
High Background Fluorescence Incomplete removal of unreacted dye.Ensure thorough purification of the conjugate by gel filtration or dialysis.[1]
Loss of Protein Activity Labeling of amines in the active site.Reduce the dye-to-protein molar ratio to decrease the degree of labeling.[13]

Applications

Fluorescently labeled biomolecules are essential tools in various research and diagnostic applications.

  • Fluorescence Microscopy: Labeled antibodies can be used to visualize the localization and trafficking of specific proteins within cells.[1]

  • Flow Cytometry: this compound-conjugated antibodies are used for the identification and quantification of cell populations based on surface marker expression.[3]

  • Immunoassays: The high fluorescence of this compound enables sensitive detection in assays like ELISA and Western blotting.[3]

  • Nucleic Acid Labeling: Amine-modified oligonucleotides labeled with this compound can be used as probes in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.[1]

References

Thiol-Reactive Cy3.5 for Cysteine Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of thiol-reactive Cy3.5 for the specific labeling of cysteine residues in proteins and other biomolecules. This compound is a bright, orange-red fluorescent dye that is a valuable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1] Its maleimide derivative allows for the targeted covalent attachment to sulfhydryl groups, offering high selectivity and efficiency.[2][3]

Core Principles of Cysteine-Specific Labeling

The selective labeling of cysteine residues is achieved through the reaction of a maleimide group with the thiol (sulfhydryl) group of a cysteine residue. This reaction, a Michael addition, forms a stable thioether bond.[4] The high selectivity for thiols is achieved under mild pH conditions (typically 6.5-7.5), where the thiol group is significantly more reactive than other nucleophilic groups found in proteins, such as the amine groups of lysine residues.[5]

A critical prerequisite for successful labeling is the presence of a free thiol group. In many proteins, cysteine residues exist in oxidized form as disulfide bonds, which are unreactive towards maleimides.[1] Therefore, a reduction step is often necessary to break these disulfide bonds and make the cysteine residues available for labeling.

Quantitative Data

The spectral properties of this compound are crucial for designing experiments and selecting appropriate filter sets for fluorescence imaging. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Excitation Maximum (λex) ~579-591 nm[5][6][7]
Emission Maximum (λem) ~591-604 nm[1][5][6][8][7]
Molar Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹[5][8][9]
Fluorescence Quantum Yield (Φ) 0.35[5][8]
Stokes Shift ~15 nm[1][8]

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with Thiol-reactive this compound maleimide. Optimization may be required for specific proteins and applications.

Protocol 1: Preparation of Protein for Labeling

This protocol describes the essential steps to prepare a protein for labeling, including an optional reduction step to expose cysteine residues.

Materials:

  • Protein of interest

  • Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed.[2]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[10]

Procedure:

  • Protein Solution: Dissolve the protein in the degassed labeling buffer to a concentration of 1-10 mg/mL.[2]

  • (Optional) Reduction of Disulfide Bonds:

    • If the target cysteine(s) are involved in disulfide bonds, a reduction step is necessary.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[2] Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.[3]

    • Alternatively, use DTT at a similar molar excess. Crucially, if DTT is used, it must be removed before adding the maleimide dye , as it will compete for the dye.[3] Removal can be achieved by dialysis or using a desalting column.

  • Inert Atmosphere: To prevent re-oxidation of thiols, it is advisable to perform the reduction and subsequent labeling steps under an inert atmosphere (e.g., nitrogen or argon).[2]

Protein_Preparation cluster_prep Protein Preparation Protein Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) Reduction Optional: Reduction (TCEP or DTT) Protein->Reduction If disulfide bonds are present Reduced_Protein Protein with Free Thiols Reduction->Reduced_Protein

Fig 1. Workflow for protein preparation before labeling.
Protocol 2: Labeling Reaction with this compound Maleimide

This protocol details the conjugation of the prepared protein with this compound maleimide.

Materials:

  • Prepared Protein Solution (from Protocol 1)

  • Thiol-reactive this compound maleimide

  • Anhydrous DMSO or DMF

Procedure:

  • Dye Preparation: Allow the vial of this compound maleimide to warm to room temperature before opening. Prepare a 1-10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[11]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound maleimide stock solution to the protein solution.[12] The optimal ratio may need to be determined empirically.

    • Ensure the volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • (Optional) Quenching: The reaction can be stopped by adding a small molecule thiol such as DTT or 2-mercaptoethanol to consume any unreacted maleimide.

Labeling_Workflow cluster_labeling Labeling Reaction Reduced_Protein Protein with Free Thiols Reaction Incubate (2h @ RT or O/N @ 4°C) Protect from light Reduced_Protein->Reaction Dye_Prep Prepare this compound Maleimide (1-10 mg/mL in DMSO/DMF) Dye_Prep->Reaction Add 10-20x molar excess Labeled_Protein This compound Labeled Protein Reaction->Labeled_Protein

Fig 2. Experimental workflow for the labeling reaction.
Protocol 3: Purification of the Labeled Protein

Purification is essential to remove unreacted dye, which can interfere with downstream applications.

Materials:

  • Labeled Protein Solution (from Protocol 2)

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis membrane.[12]

  • Elution Buffer: PBS or another suitable buffer.

Procedure:

  • Gel Filtration:

    • Equilibrate a gel filtration column with the desired elution buffer.

    • Apply the reaction mixture to the column.

    • The first colored band to elute is the labeled protein. Collect the fractions containing the labeled protein.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.

    • Dialyze against a large volume of buffer at 4°C with several buffer changes to remove the free dye.

Protocol 4: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Absorbance Measurement: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~581 nm, A_max).

  • Calculation:

    • First, correct the A₂₈₀ for the absorbance of the dye at 280 nm:

      • A_prot = A₂₈₀ - (A_max × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer, typically around 0.22 for this compound).[5]

    • Calculate the molar concentration of the protein:

      • [Protein] = A_prot / ε_prot

      • Where ε_prot is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the molar concentration of the dye:

      • [Dye] = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of this compound (116,000 cm⁻¹M⁻¹).[5][8][9]

    • Calculate the DOL:

      • DOL = [Dye] / [Protein]

Signaling Pathway and Reaction Mechanism

The underlying chemical principle of this labeling technique is the Michael addition of a thiol to the maleimide ring.

Thiol_Maleimide_Reaction cluster_mechanism Thiol-Maleimide Michael Addition Thiol Protein-SH (Cysteine Thiol) Thioether Protein-S-Cy3.5 (Stable Thioether Bond) Thiol->Thioether + Maleimide This compound-Maleimide

Fig 3. Reaction mechanism of thiol-reactive labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling Incomplete reduction of disulfide bonds.Increase the concentration of the reducing agent or the incubation time.
Inactive maleimide dye.Use a fresh stock of the dye; store desiccated and protected from light.
Interfering substances in the protein buffer.Purify the protein by dialysis or desalting before labeling.[10]
Protein Precipitation High concentration of organic solvent.Ensure the volume of DMSO/DMF is less than 10% of the total reaction volume.[10]
Over-labeling of the protein.Reduce the dye-to-protein molar ratio in the conjugation reaction.[10]
High Background in Assays Incomplete removal of free dye.Improve the purification step by using a longer gel filtration column or more extensive dialysis.

By following these protocols and understanding the underlying principles, researchers can effectively utilize Thiol-reactive this compound for the specific and efficient labeling of cysteine residues, enabling a wide array of fluorescence-based studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Cy3.5 Photostability in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cy3.5 photostability in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This process leads to a gradual loss of the fluorescent signal during imaging. The mechanism primarily involves the fluorophore transitioning to a reactive triplet state after absorbing a photon.[1] This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), which chemically damage the fluorophore, rendering it non-fluorescent.[1][2] This signal decay can compromise the quality and quantitative accuracy of microscopy data, especially in experiments requiring long or intense light exposure.[3]

Q2: What are the primary factors that accelerate this compound photobleaching?

A2: Several factors can increase the rate of this compound photobleaching:

  • High Excitation Light Intensity: More intense light increases the rate at which fluorophores enter the excited state, thereby raising the probability of transitioning to the destructive triplet state.[1][3]

  • Presence of Molecular Oxygen: Oxygen is a key reactant in the photobleaching pathway of cyanine dyes.[1][3] It reacts with triplet-state fluorophores to create damaging ROS.[1][2]

  • Long Exposure Times: Prolonged or repeated exposure to the excitation light increases the cumulative damage to the fluorophore population.[1]

  • Sample Environment: The chemical composition of the imaging buffer or mounting medium significantly influences photostability. The absence of protective agents will lead to faster bleaching.[1]

Q3: What are antifade reagents and how do they improve this compound photostability?

A3: Antifade reagents are chemical compounds added to the imaging medium to slow down photobleaching. They primarily work in two ways:

  • Oxygen Scavengers: These are enzymatic or chemical systems that remove dissolved oxygen from the imaging buffer, thereby reducing the formation of ROS.[1] Common examples include glucose oxidase/catalase (GLOX) systems and the protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD) system.[1]

  • Triplet State Quenchers: These molecules directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[4] This process regenerates the fluorophore, allowing it to fluoresce again.[4] Examples include Trolox (a vitamin E analog) and β-mercaptoethanol (BME).[4][5]

Q4: Are there more photostable alternatives to this compound?

A4: Yes, several alternative fluorescent dyes offer superior photostability and brightness compared to this compound. For demanding applications, Alexa Fluor 568 and ATTO 565 are excellent alternatives.[6] Dyes from the Alexa Fluor and ATTO series are generally reported to have significantly higher photostability than conventional cyanine dyes like this compound.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Rapid signal loss during time-lapse imaging High rate of photobleaching.Reduce laser power to the minimum required for a good signal-to-noise ratio.[3] Decrease the exposure time or the frequency of image acquisition.[1] Implement an antifade imaging buffer with an oxygen scavenging system and a triplet state quencher.[1][5]
High background fluorescence Autofluorescence from the sample or mounting medium.Use a mounting medium with low autofluorescence.[3] If sample autofluorescence is the issue, consider spectral unmixing techniques.
Unbound fluorophores.Ensure thorough washing steps after labeling to remove any unbound dye molecules.[3]
Inconsistent fluorescence intensity between samples Variations in photobleaching due to different imaging times or conditions.Standardize imaging parameters (laser power, exposure time, etc.) for all samples.[3] Use a fresh antifade buffer for each experiment, as its effectiveness diminishes over time.[1]
No or very weak fluorescent signal Complete photobleaching before imaging.Minimize exposure to ambient light during sample preparation and handling. Use an antifade mounting medium for fixed samples.[1][7]
Low labeling efficiency.Optimize the labeling protocol to ensure an adequate number of fluorophores are conjugated to the target molecule.

Quantitative Data Summary

Table 1: Photophysical Properties of this compound and Alternatives

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
(E)-Cyanine 3.5 ~579 - 591[8]~591 - 604[8]116,000 - 150,000[8]0.15 - 0.35[8]40,600[9]
Cy3 ~550[9]~570[9]150,000[9]>0.15[9]>22,500[9]
Alexa Fluor 555 ~555[9]~565[9]150,000[9]Not explicitly stated, but conjugates are reported as brighter than Cy3 conjugates.[10]> Cy3[9]
ATTO 550 554[9]576[9]120,000[9]0.80[9]96,000
ATTO 565 --High0.90[6]Exceptionally bright[6]
Alexa Fluor 568 ---High[6]Bright signal[6]

Note: The data presented is compiled from various sources and may have been determined under different experimental conditions.[9]

Experimental Protocols

Protocol 1: Preparation of GLOX Imaging Buffer

This protocol describes the preparation of an imaging buffer containing a Glucose Oxidase and Catalase (GLOX) oxygen scavenging system.

Materials:

  • Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • D-Glucose (e.g., 50% w/v stock solution)

  • Glucose Oxidase (e.g., Sigma-Aldrich, G2133)

  • Catalase (e.g., Sigma-Aldrich, C40)

  • (Optional) Trolox (100 mM stock in DMSO)

  • (Optional) β-mercaptoethanol (BME)

Procedure:

  • Prepare GLOX Enzyme Stock (100x):

    • Dissolve 10 mg of Glucose Oxidase and 1.75 mg of Catalase in 250 µL of Imaging Buffer Base.

    • Gently mix and centrifuge briefly to pellet any insoluble material.

    • The supernatant is the 100x GLOX stock. Store at 4°C for up to one week.[1]

  • Prepare Final Imaging Buffer (1 mL):

    • Start with 880 µL of Imaging Buffer Base.

    • Add 100 µL of 50% (w/v) D-Glucose stock (final concentration 5%).

    • Add 10 µL of the 100x GLOX Enzyme Stock.

    • (Optional) Add 10 µL of 100 mM Trolox (final concentration 1 mM).

    • (Optional) Add 1-5 µL of BME.[1]

  • Final Use: This buffer must be prepared fresh on the day of the experiment, as the oxygen scavenging activity is limited to a few hours.[1]

Protocol 2: Preparation of PCA/PCD Imaging Buffer

This protocol describes the preparation of an imaging buffer containing a Protocatechuic acid (PCA) and Protocatechuate-3,4-dioxygenase (PCD) oxygen scavenging system.

Materials:

  • Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • Protocatechuic acid (PCA)

  • Protocatechuate-3,4-dioxygenase (PCD)

  • (Optional) Trolox

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 50 mM stock solution of PCA in your Imaging Buffer Base. Adjust the pH back to 8.0 if necessary. Store frozen.

    • PCD is typically purchased in a glycerol-containing storage buffer.[1]

  • Prepare Final Imaging Buffer (1 mL):

    • To 1 mL of Imaging Buffer Base, add PCA stock solution to a final concentration of 2.5-10 mM.

    • Add PCD to a final concentration of 50-100 nM.[1]

    • (Optional) Add Trolox to a final concentration of 1-2 mM.[1]

Visualizations

Photostabilization_Workflow cluster_prep Sample & Buffer Preparation cluster_imaging Microscopy Imaging cluster_analysis Data Analysis Labeling Label Sample with this compound Washing Wash to Remove Unbound Dye Labeling->Washing Mount Mount Sample in Antifade Buffer Washing->Mount Buffer Prepare Antifade Imaging Buffer Buffer->Mount Optimize Optimize Imaging Parameters Mount->Optimize Acquire Acquire Images Optimize->Acquire Analyze Image Analysis Acquire->Analyze Antifade_Mechanisms cluster_quencher Triplet State Quenching cluster_scavenger Oxygen Scavenging T1 Excited Triplet State (T₁) (Reactive) Quencher Triplet State Quencher (e.g., Trolox, BME) T1->Quencher Interaction S0_Quenched Ground State (S₀) (Fluorescent) Quencher->S0_Quenched Deactivates T₁ O2 Molecular Oxygen (³O₂) Scavenger Oxygen Scavenger (e.g., GLOX, PCA/PCD) O2->Scavenger Reaction Inert Inert Products Scavenger->Inert Removes O₂ T1_source

References

Technical Support Center: Preventing Photobleaching of Cy3.5 in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Cy3.5 during long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. The process is initiated when the fluorophore absorbs a photon and transitions to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can transition to a long-lived, highly reactive triplet state. This triplet state molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), which subsequently attack and permanently damage the fluorophore, rendering it non-fluorescent. This leads to a progressive fading of the fluorescent signal during imaging, which can compromise the quality and quantitative accuracy of long-term studies.

Q2: What are the primary factors that accelerate this compound photobleaching?

A2: Several factors can significantly increase the rate of photobleaching:

  • High Excitation Light Intensity: More intense light increases the rate at which fluorophores enter the excited state, thereby raising the probability of transitioning to the destructive triplet state.

  • Presence of Molecular Oxygen: Oxygen is a key reactant in the photobleaching pathway for most organic dyes, including cyanine dyes like this compound. It readily reacts with triplet-state fluorophores to create damaging ROS.

  • Long or Repeated Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophore population.

  • Sample Environment: The chemical composition of the imaging buffer or mounting medium plays a crucial role. The absence of protective antifade agents will lead to more rapid bleaching.

Q3: What are antifade reagents and how do they work to protect this compound?

A3: Antifade reagents are chemical compounds added to the imaging medium to slow down photobleaching. They primarily fall into two main categories:

  • Oxygen Scavengers: These are enzymatic or chemical systems that remove dissolved molecular oxygen from the imaging buffer, thereby preventing the formation of ROS. A common example is the GLOX system, which consists of glucose oxidase and catalase. Another effective system is the protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD) system.

  • Triplet State Quenchers (TSQs): These molecules directly interact with the excited triplet-state fluorophore, returning it to the ground state before it can react with oxygen. This is often achieved through mechanisms like triplet-triplet energy transfer. Common TSQs include Trolox (a water-soluble vitamin E analog) and cyclooctatetraene (COT).

Q4: Can I use commercial antifade mounting media for my fixed this compound samples?

A4: Yes, using a commercial antifade mounting medium is a highly effective and convenient method for protecting this compound-labeled fixed samples. Products such as ProLong™ Diamond and SlowFade™ are formulated to suppress photobleaching for a wide range of dyes, including cyanines. However, it is critical to select a medium that is explicitly stated to be compatible with Cy dyes. Some antifade agents, like p-phenylenediamine (PPD), can react negatively with and destroy cyanine dyes.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid signal fading in live-cell imaging. High excitation light intensity.Reduce the laser power or illumination intensity to the minimum level required for a good signal-to-noise ratio.
Long exposure times.Use the shortest possible exposure time that still yields a clear image. Consider using a more sensitive detector if available.
High concentration of molecular oxygen.Prepare a specialized imaging buffer containing an oxygen scavenging system like GLOX or PCA/PCD to remove dissolved oxygen.[1]
Absence of triplet state quenchers.Add a triplet state quencher, such as Trolox (1-2 mM), to your imaging medium.
Weak or rapidly bleaching fluorescence in fixed samples. Incompatible mounting medium.Ensure you are using a mounting medium specifically designed to be compatible with cyanine dyes. Avoid media containing p-phenylenediamine (PPD).[1]
Suboptimal storage.Store stained slides at 4°C in the dark to prevent photobleaching and chemical degradation over time.[1]
Refractive index mismatch.For high-resolution imaging, use a mounting medium with a refractive index that matches your immersion oil (e.g., ~1.52) to minimize spherical aberration and improve signal collection.[1]
High background fluorescence. Autofluorescence from cell culture medium.Use a phenol red-free imaging medium for live-cell experiments.
Non-specific antibody binding.Optimize your immunofluorescence protocol, including blocking steps and antibody concentrations.

Quantitative Data on Photostability

The choice of antifade reagent can significantly impact the photostability of cyanine dyes. The following tables summarize quantitative data on the performance of different antifade systems with Cy3, which serves as a close proxy for this compound due to their structural and spectral similarities.

Table 1: Comparison of Oxygen Scavenging Systems and Antioxidants on Cy3 Photostability

Antifade System/AdditiveAverage Initial Lifetime (seconds)Fold Increase vs. Control (No Additive)Reference
None (Control)~201.0[1]
PCA/PCD + Trolox~482.4[1]
Ascorbic Acid43.3 ± 1.22.2[1]
n-Propyl Gallate (nPG)47.8 ± 1.32.4[1]

Data is for single-molecule Cy3 and represents the initial lifetime before photobleaching.

Table 2: Relative Photobleaching Rate Constants for Cy3/Cy5 FRET pair with Different Photoprotection Systems

Oxygen ScavengerPhotostabilizerRelative Photobleach Rate Constant (s⁻¹)
GLOXTrolox0.017 ± 0.002
GLOXTSQ Mix0.010 ± 0.001
GLOXROXS0.013 ± 0.001
PCA/PCDTrolox0.021 ± 0.002
PCA/PCDTSQ Mix0.013 ± 0.001
PCA/PCDROXS0.04 ± 0.01

A lower rate constant indicates greater photostability. GLOX in combination with a triplet state quencher mix (TSQ) provided the highest photostability in this study.

Experimental Protocols

Protocol 1: Preparation of GLOX Antifade Imaging Buffer

This protocol describes the preparation of a Glucose Oxidase/Catalase (GLOX) imaging buffer for oxygen scavenging in live-cell imaging.

Materials:

  • Imaging Buffer Base (e.g., PBS or HBSS, pH 7.4)

  • D-Glucose (50% w/v stock solution)

  • Glucose Oxidase (lyophilized powder)

  • Catalase (solution, e.g., from bovine liver)

  • Trolox (100 mM stock in ethanol)

  • β-mercaptoethanol (BME) (optional)

Procedure:

  • Prepare 100x GLOX Enzyme Stock:

    • Dissolve 10 mg of glucose oxidase and 2 mg of catalase in 1 mL of Imaging Buffer Base.

    • Gently mix and centrifuge briefly to pellet any insoluble material.

    • The supernatant is the 100x GLOX stock. Store at 4°C for up to one week.

  • Prepare Final Imaging Buffer (1 mL):

    • Start with 880 µL of Imaging Buffer Base.

    • Add 100 µL of 50% (w/v) D-Glucose stock (final concentration 5%).

    • Add 10 µL of the 100x GLOX Enzyme Stock.

    • (Optional) Add 10 µL of 100 mM Trolox (final concentration 1 mM).

    • (Optional) Add 1-5 µL of BME.

  • Final Use:

    • This buffer must be prepared fresh on the day of the experiment, as the oxygen scavenging activity is limited to a few hours.

    • Replace the cell culture medium with the final GLOX imaging buffer just before starting the long-term imaging session.

Protocol 2: Quantitative Analysis of this compound Photostability

This protocol outlines a method to quantify and compare the photobleaching rate of this compound under different conditions (e.g., with different antifade reagents).

Materials:

  • This compound-labeled sample (e.g., fixed cells on a coverslip)

  • Mounting media or imaging buffers to be tested

  • Fluorescence microscope with a camera and appropriate filter sets for this compound (Excitation: ~581 nm, Emission: ~596 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare multiple identical samples stained with this compound.

  • Mounting: Mount the samples in the different media or buffers you wish to compare.

  • Image Acquisition:

    • Select a region of interest (ROI) for each sample.

    • Set the imaging parameters (excitation intensity, exposure time, etc.) and keep them constant for all samples.

    • Acquire a time-lapse series of images, continuously illuminating the sample. Record images at regular intervals (e.g., every 5-10 seconds) until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Measure the mean fluorescence intensity of the ROI in each frame.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from your ROI measurements.

    • Normalize the intensity values by dividing each value by the initial intensity of the first frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single exponential function to determine the photobleaching half-life (t₁/₂) or the photobleaching rate constant (k).

Visualizations

photobleaching_pathway S0 This compound (Ground State) S1 This compound (Excited Singlet State) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 This compound (Excited Triplet State) S1->T1 Intersystem Crossing O2_singlet Singlet Oxygen (¹O₂) (Reactive Oxygen Species) T1->O2_singlet Energy Transfer Bleached Bleached this compound (Non-fluorescent) O2_ground Molecular Oxygen (³O₂) O2_singlet->Bleached Oxidation

Caption: The photobleaching pathway of this compound.

antifade_mechanism cluster_0 Photobleaching Cascade cluster_1 Antifade Intervention T1 Triplet State this compound ROS Reactive Oxygen Species (ROS) T1->ROS Reacts with O2 Molecular Oxygen (³O₂) Bleached Bleached this compound ROS->Bleached Damages TSQ Triplet State Quenchers (e.g., Trolox) TSQ->T1 Quenches OS Oxygen Scavengers (e.g., GLOX) OS->O2 Removes

Caption: Mechanism of action for antifade reagents.

receptor_recycling_workflow cluster_cell_culture Cell Preparation cluster_labeling Labeling Protocol cluster_imaging Long-Term Imaging cluster_analysis Data Analysis culture Culture cells expressing receptor of interest plate Plate cells on glass-bottom dishes culture->plate label_surface Label surface receptors with primary antibody plate->label_surface label_cy35 Incubate with This compound-conjugated secondary antibody label_surface->label_cy35 wash1 Wash to remove unbound antibody label_cy35->wash1 add_buffer Add antifade imaging buffer wash1->add_buffer time_lapse Acquire time-lapse fluorescence images (e.g., every 5-10 min for 1-2 hours) add_buffer->time_lapse quantify Quantify fluorescence of intracellular vesicles over time time_lapse->quantify kinetics Determine receptor internalization and recycling kinetics quantify->kinetics

Caption: Experimental workflow for tracking receptor recycling.

References

Technical Support Center: Troubleshooting Low Fluorescence Signal with Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing low fluorescence signals in experiments utilizing the Cy3.5 fluorophore.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or undetectable?

A low or absent fluorescence signal with this compound can stem from several factors throughout the experimental workflow, from initial dye handling to final imaging. The most common culprits include inefficient labeling of the target molecule, degradation of the fluorophore, suboptimal imaging conditions, and environmental factors that lead to fluorescence quenching. A systematic approach to troubleshooting, starting from sample preparation and moving towards data acquisition, is crucial for identifying the root cause.

Q2: How can I improve the labeling efficiency of my protein or nucleic acid with this compound?

Inefficient labeling is a primary cause of weak signals. To enhance labeling efficiency:

  • Ensure Optimal pH: The reaction between an amine-reactive this compound NHS ester and a primary amine on a protein or amino-modified oligonucleotide is pH-dependent. The recommended pH for the labeling buffer is between 8.5 and 9.0 to ensure the amine group is deprotonated and reactive.[1]

  • Use Fresh Dye: this compound NHS esters are susceptible to hydrolysis. Prepare stock solutions in anhydrous DMSO or DMF fresh for each labeling reaction to maintain the dye's reactivity.[1][2]

  • Optimize Dye-to-Molecule Ratio: A molar excess of the dye is typically required. For hydrophobic peptides, a 10- to 100-fold molar excess of this compound-maleimide may be necessary.[3] However, excessive labeling can lead to quenching, so optimization is key.[4][5] For antibodies, it has been shown that up to eight this compound molecules can be bound per antibody before the fluorescence output reaches a maximum.[6]

  • Check for Competing Molecules: Ensure your buffers are free from primary amine-containing substances like Tris, which can compete with your target molecule for the dye.[1]

Q3: My this compound-labeled conjugate initially had a strong signal, but it faded quickly. What causes this photobleaching, and how can I prevent it?

Rapid signal loss is often due to photobleaching, the irreversible photochemical destruction of the fluorophore. While cyanine dyes like this compound are generally more photostable than older dyes like fluorescein, they are still susceptible to this phenomenon.[7]

To minimize photobleaching:

  • Use Antifade Reagents: Incorporate a commercially available antifade mounting medium into your sample preparation for microscopy.[8]

  • Minimize Light Exposure: Protect your samples from light at all stages, including storage and during the experiment.[2][9] Use neutral density filters to reduce the intensity of the excitation light and keep exposure times as short as possible.

  • Optimize Imaging Settings: Use the lowest laser power that still provides a detectable signal.

Q4: Could the storage and handling of my this compound dye be the issue?

Yes, improper storage and handling can significantly impact the performance of this compound.

  • Storage of Solid Dye: The solid, powdered form of this compound should be stored at -20°C in the dark and desiccated.[9][10]

  • Storage of Stock Solutions: Prepare single-use aliquots of the dye dissolved in anhydrous DMSO or DMF to avoid repeated freeze-thaw cycles and moisture contamination.[2] Store these aliquots at -20°C for short-term (up to 2 weeks) or -80°C for longer-term storage.[2]

Q5: What are the optimal excitation and emission settings for this compound?

To maximize signal detection, it's crucial to use the correct filter sets and laser lines corresponding to the spectral properties of this compound.

  • Excitation Maximum (λex): ~579-581 nm[7][11][12]

  • Emission Maximum (λem): ~591-596 nm[7][11][12]

Ensure that the bandpass filters on your microscope or imaging system are appropriately matched to these wavelengths.

Q6: Can environmental factors or buffer components quench this compound fluorescence?

The chemical environment surrounding the fluorophore can significantly influence its fluorescence intensity.

  • Fluorescence Quenching: This can occur due to a variety of factors, including the presence of oxygen, high temperatures, and changes in pH.[13]

  • Stacking Interactions: When labeling oligonucleotides, the proximity of this compound to certain nucleobase pairs can lead to fluorescence quenching through photoinduced electron transfer.[14][15]

  • Solvent Effects: The quantum yield and extinction coefficient of this compound can vary depending on the solvent and its conjugation state.[16]

Quantitative Data Summary

The photophysical properties of this compound are critical for experimental design and troubleshooting. The following table summarizes key quantitative data for this compound and some common alternatives.

PropertyThis compoundAlexa Fluor 568DyLight 550ATTO 565
Excitation Max (nm) ~579-581[7][11][12]~578~550~564
Emission Max (nm) ~591-596[7][11][12]~603~575~590
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000[7][17]~91,000~150,000~120,000
Quantum Yield (Φf) ~0.15[7][17]~0.69~0.70~0.80
Brightness (Ext. Coeff. x QY) ~22,500~62,790~105,000~96,000
Photostability ModerateHighHighVery High

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.[16] Generally, Alexa Fluor and ATTO dyes exhibit significantly higher photostability than conventional cyanine dyes like this compound.[16]

Experimental Protocols

Protocol 1: General Protocol for Labeling Proteins with this compound NHS Ester
  • Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare this compound Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[1]

  • Labeling Reaction: Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10-fold molar excess of dye is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will typically be in the first colored fraction to elute.

  • Determine Degree of Labeling (Optional): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for this compound). Calculate the degree of labeling (DOL) using the Beer-Lambert law and the respective molar extinction coefficients.

Protocol 2: Fluorescence Microscopy Imaging of this compound-Labeled Samples
  • Sample Preparation: Mount the labeled sample on a microscope slide using an antifade mounting medium to minimize photobleaching.

  • Microscope Setup:

    • Turn on the fluorescence light source (e.g., mercury arc lamp or laser).

    • Select the appropriate filter cube for this compound (Excitation: ~580 nm, Emission: ~600 nm).

  • Image Acquisition:

    • Start with a low magnification to locate the area of interest.

    • Switch to a higher magnification objective for detailed imaging.

    • Use the lowest possible excitation light intensity that provides a clear signal.

    • Set the exposure time to be as short as possible to minimize photobleaching while still achieving a good signal-to-noise ratio.

    • Acquire images and save them in a suitable format (e.g., TIFF).

  • Post-Acquisition: Store the sample protected from light if further imaging is required.

Visualizations

Troubleshooting_Workflow cluster_labeling Labeling Issues cluster_storage Storage & Handling cluster_imaging Imaging Parameters cluster_environment Environmental Factors Start Low this compound Signal Labeling Check Labeling Efficiency Start->Labeling Storage Verify Dye Storage & Handling Start->Storage Imaging Optimize Imaging Parameters Start->Imaging Environment Assess Environmental Factors Start->Environment pH Incorrect Buffer pH? Labeling->pH Dye_Freshness Dye Hydrolyzed? Labeling->Dye_Freshness Ratio Suboptimal Dye/Molecule Ratio? Labeling->Ratio Temp Improper Storage Temp? Storage->Temp Light Light Exposure? Storage->Light Moisture Moisture Contamination? Storage->Moisture Filters Incorrect Filter Set? Imaging->Filters Laser Laser Power Too Low/High? Imaging->Laser Exposure Exposure Time Suboptimal? Imaging->Exposure Quenching Presence of Quenchers? Environment->Quenching Photobleaching Excessive Photobleaching? Environment->Photobleaching Solution Signal Improved pH->Solution Dye_Freshness->Solution Ratio->Solution Temp->Solution Light->Solution Moisture->Solution Filters->Solution Laser->Solution Exposure->Solution Quenching->Solution Photobleaching->Solution

Caption: A troubleshooting workflow for diagnosing and resolving low this compound fluorescence signals.

Photobleaching_Mechanism cluster_excitation cluster_degradation Cy35_Ground This compound (Ground State) Cy35_Excited This compound* (Excited State) Cy35_Ground->Cy35_Excited Absorption Fluorescence Fluorescence (Signal) Cy35_Excited->Fluorescence Emission Photobleached Non-fluorescent Product Cy35_Excited->Photobleached Photochemical Reaction Excitation_Light Excitation Light (hv) Oxygen Reactive Oxygen Species

Caption: The process of this compound excitation, fluorescence emission, and photobleaching.

Labeling_Reaction Molecule Protein/Oligo-NH2 (Primary Amine) Labeled_Product This compound-Molecule Conjugate (Stable Amide Bond) Molecule->Labeled_Product  pH 8.5-9.0 Cy35_NHS This compound-NHS Ester (Amine-Reactive Dye) Cy35_NHS->Labeled_Product Plus + NHS_leaving NHS (Leaving Group)

Caption: The amine-reactive labeling reaction of this compound NHS ester with a biomolecule.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for Cy3.5 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Cy3.5 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

This compound is a bright orange-red fluorescent dye. For optimal performance, the excitation maximum is approximately 579-581 nm, and the emission maximum is around 591-596 nm.[1][2][3][4] It is compatible with standard 561 nm laser lines.[3]

Q2: I am observing very high background in my images. What are the common causes and solutions?

High background fluorescence can significantly reduce the signal-to-noise ratio. Common causes include excessive antibody concentration, inadequate washing, non-specific antibody binding, and autofluorescence.[5][6][7]

Troubleshooting High Background:

  • Optimize Antibody Concentration: Perform a titration to determine the lowest concentration of primary and secondary antibodies that provides a strong, specific signal.[8][9][10]

  • Improve Washing Steps: Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each).[5][6] Including a mild detergent like Tween-20 in the wash buffer can also help.[5]

  • Use a Blocking Buffer: Ensure you are using an effective blocking agent such as bovine serum albumin (BSA) or normal serum from the host species of the secondary antibody.[5][8][9]

  • Control for Autofluorescence: Image an unstained control sample to assess the level of natural fluorescence in your cells or tissue.[5][9]

Q3: My fluorescent signal is weak or completely absent. How can I troubleshoot this?

A weak or absent signal can be due to several factors, from inefficient labeling to photobleaching.[5]

Troubleshooting Weak Signal:

  • Confirm Target Expression: Ensure your target protein is expressed in your sample by including a positive control.[9][10][11]

  • Optimize Staining Protocol: Titrate your primary and secondary antibodies to find the optimal concentrations and ensure adequate incubation times.[6][8]

  • Use Antifade Mounting Media: To prevent photobleaching, use a mounting medium containing an antifade reagent like n-propyl gallate.[5][8][12]

  • Check Filter Sets: Verify that your microscope's excitation and emission filters are appropriate for this compound.[5][8]

  • Consider Signal Amplification: For targets with low expression levels, an indirect immunofluorescence approach (primary antibody followed by a labeled secondary antibody) can amplify the signal.[9]

Q4: How can I minimize photobleaching of this compound?

Photobleaching is the irreversible degradation of a fluorophore upon exposure to excitation light.[5]

Strategies to Minimize Photobleaching:

  • Use Antifade Reagents: Incorporate antifade agents like n-propyl gallate or commercial antifade mounting media.[8][12]

  • Minimize Light Exposure: Reduce the exposure time and use the lowest possible excitation power that provides an adequate signal.[5][12]

  • Optimize Imaging Conditions: Use neutral density filters to attenuate the light source if possible.[12]

Quantitative Data Summary

Table 1: Spectral Properties of this compound

PropertyValueNotes
Excitation Maximum (λex)~579 - 581 nm[1][2][3][4]Can be efficiently excited by a 561 nm laser.[3][]
Emission Maximum (λem)~591 - 596 nm[1][2][3][4]
Molar Extinction Coefficient (ε)116,000 - 150,000 M⁻¹cm⁻¹[4][]Indicates strong light absorption.
Fluorescence Quantum Yield (Φ)0.15 - 0.35[4][]Highly dependent on the molecular environment.
Stokes Shift~12 - 15 nm[2][4]The difference between excitation and emission maxima.

Table 2: Recommended Filter Sets for this compound

Filter TypeWavelength Range
Excitation Filter531/40 nm[14][15] or 513-556 nm[16]
Emission Filter593/40 nm[14][15] or 570-613 nm[16]
Dichroic Mirror562 nm[14][15][16]

Experimental Protocols

Protocol 1: Indirect Immunofluorescence Staining

This protocol outlines a general procedure for indirect immunofluorescence staining of a target protein in fixed and permeabilized cells.

  • Cell Preparation:

    • Culture cells on coverslips to the desired confluency.

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the target protein in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C, protected from light, until imaging.

Visual Troubleshooting Guides

Troubleshooting_High_Background Start High Background Observed Check_Ab_Concentration Is Antibody Concentration Optimized? Start->Check_Ab_Concentration Titrate_Ab Action: Perform Antibody Titration Check_Ab_Concentration->Titrate_Ab No Check_Washing Are Washing Steps Sufficient? Check_Ab_Concentration->Check_Washing Yes Titrate_Ab->Check_Washing Increase_Washes Action: Increase Number and Duration of Washes Check_Washing->Increase_Washes No Check_Blocking Is Blocking Adequate? Check_Washing->Check_Blocking Yes Increase_Washes->Check_Blocking Optimize_Blocking Action: Optimize Blocking Buffer and Incubation Time Check_Blocking->Optimize_Blocking No Check_Autofluorescence Is Autofluorescence Present? Check_Blocking->Check_Autofluorescence Yes Optimize_Blocking->Check_Autofluorescence Image_Unstained_Control Action: Image Unstained Control Check_Autofluorescence->Image_Unstained_Control Yes Resolved Issue Resolved Check_Autofluorescence->Resolved No Image_Unstained_Control->Resolved

Caption: Troubleshooting workflow for high background fluorescence.

Troubleshooting_Weak_Signal Start Weak or No Signal Check_Target_Expression Is Target Protein Expressed? Start->Check_Target_Expression Use_Positive_Control Action: Use Positive Control / Validate Expression Check_Target_Expression->Use_Positive_Control No Check_Staining_Protocol Is Staining Protocol Optimized? Check_Target_Expression->Check_Staining_Protocol Yes Use_Positive_Control->Check_Staining_Protocol Optimize_Staining Action: Titrate Antibodies and Optimize Incubation Check_Staining_Protocol->Optimize_Staining No Check_Photobleaching Is Photobleaching Occurring? Check_Staining_Protocol->Check_Photobleaching Yes Optimize_Staining->Check_Photobleaching Use_Antifade Action: Use Antifade Mounting Medium Check_Photobleaching->Use_Antifade Yes Check_Filters Are Filter Sets Correct for this compound? Check_Photobleaching->Check_Filters No Use_Antifade->Check_Filters Verify_Filters Action: Verify and Use Appropriate Filters Check_Filters->Verify_Filters No Consider_Amplification Is Target Expression Low? Check_Filters->Consider_Amplification Yes Verify_Filters->Consider_Amplification Use_Amplification Action: Use Signal Amplification Technique Consider_Amplification->Use_Amplification Yes Resolved Issue Resolved Consider_Amplification->Resolved No Use_Amplification->Resolved

Caption: Troubleshooting workflow for weak or no fluorescent signal.

References

Technical Support Center: Cy3.5 Fluorescence and Buffer pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential effects of buffer pH on the fluorescence intensity of Cy3.5. While some cyanine dyes like Cy3 are known to be largely pH-insensitive within a typical biological range, the specific chromophore of this compound suggests a potential for pH-dependent fluorescence. This guide offers troubleshooting advice and answers to frequently asked questions to ensure reliable and reproducible experimental results.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound fluorescence that may be related to buffer pH.

Problem Possible Cause Recommended Solution
Lower than expected fluorescence intensity Suboptimal buffer pH: The pH of your experimental buffer may be in a range that quenches this compound fluorescence.1. Verify buffer pH: Accurately measure the pH of your buffer solution before use. 2. Test a pH range: If possible, perform a pilot experiment with a series of buffers ranging from pH 5.0 to 9.0 to determine the optimal pH for your specific application. 3. Consult literature on related dyes: Research cyanine dyes with similar structures (e.g., those containing a benzo[c,d]indolium moiety) to understand their pH-dependent spectral properties[1][2][3].
Inconsistent fluorescence readings between experiments Buffer pH variability: Inconsistent preparation of buffer solutions or pH drift over time can lead to variability in fluorescence intensity.1. Standardize buffer preparation: Use a consistent protocol and calibrated pH meter for all buffer preparations. 2. Use fresh buffers: Prepare fresh buffer solutions for each experiment to avoid pH changes due to storage or exposure to air. 3. Buffer capacity: Ensure your chosen buffer has sufficient buffering capacity at your target pH to resist changes during the experiment.
Signal instability or rapid photobleaching Extreme pH conditions: Highly acidic or alkaline conditions can degrade the fluorophore, leading to signal loss.1. Avoid extreme pH: Unless experimentally required, maintain the buffer pH within a range of 6.0 to 8.5. 2. Use photostabilizing agents: Incorporate antifade reagents in your mounting media or imaging buffers to minimize photobleaching.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the influence of buffer pH on this compound fluorescence.

Q1: Is the fluorescence of this compound sensitive to pH?

While many cyanine dyes, such as Cy3, are reported to be stable across a broad pH range, the specific benzoindole structure of this compound may confer some pH sensitivity. Studies on structurally related norcyanine dyes with a benzo[c,d]indolium moiety have shown pH-dependent absorption and fluorescence, with notable changes observed in the pH 5.0 to 8.0 range[1][2][3]. Therefore, it is prudent to consider that the fluorescence intensity of this compound may be influenced by the pH of the buffer.

Q2: What is the optimal buffer pH for working with this compound?

The optimal pH can be application-dependent. For many biological applications, a pH between 7.0 and 8.0 is a good starting point. However, to ensure maximum and stable fluorescence, it is recommended to empirically determine the optimal pH for your specific experimental conditions by testing a range of pH values.

Q3: Can the choice of buffering agent affect this compound fluorescence?

Yes, the chemical composition of the buffer itself can sometimes interact with fluorophores. When troubleshooting pH-related issues, it is advisable to test different buffering systems (e.g., phosphate vs. TRIS vs. HEPES) at the same pH to rule out any specific chemical interactions.

Q4: How can I test the pH sensitivity of my this compound conjugate?

You can perform a simple pH titration experiment. Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 10.0) and measure the fluorescence intensity of your this compound conjugate in each buffer using a fluorometer or fluorescence microscope. This will allow you to generate a pH-response curve for your specific conjugate and experimental setup.

Data Presentation

pHNormalized Fluorescence Intensity (%)
4.065
5.075
6.088
7.098
7.4100
8.095
9.085
10.070

Experimental Protocols

Protocol for Determining the pH-Sensitivity of this compound Fluorescence

This protocol outlines a method to measure the fluorescence intensity of a this compound-labeled sample across a range of pH values.

Materials:

  • This compound-labeled sample (e.g., protein, antibody, oligonucleotide)

  • A series of buffers with varying pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

  • pH meter

  • Fluorometer or fluorescence plate reader

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Prepare a stock solution of your this compound-labeled sample in a stable, neutral buffer (e.g., PBS, pH 7.4).

  • Prepare a series of buffers with a range of pH values (e.g., in 0.5 or 1.0 pH unit increments from pH 4.0 to 10.0). Verify the final pH of each buffer with a calibrated pH meter.

  • Dilute the this compound-labeled sample to a final working concentration in each of the different pH buffers. Ensure the final concentration of the fluorophore is consistent across all samples.

  • Incubate the samples for a short period (e.g., 15-30 minutes) at room temperature to allow for equilibration.

  • Measure the fluorescence intensity of each sample using a fluorometer. Use the known excitation and emission maxima for this compound (approximately 579 nm and 591 nm, respectively)[4][5]. Be sure to use the same instrument settings for all measurements.

  • Record the fluorescence intensity for each pH value.

  • Plot the fluorescence intensity as a function of pH to visualize the pH-sensitivity of your this compound conjugate.

Mandatory Visualization

pH_Effect_on_Cy3_5_Fluorescence cluster_pH_Scale cluster_Fluorescence pH_Low Acidic (pH < 6) Fluorescence_Low Reduced Fluorescence pH_Low->Fluorescence_Low Potential Quenching pH_Optimal Optimal (pH ~7-8) Fluorescence_High Maximum Fluorescence pH_Optimal->Fluorescence_High Stable Signal pH_High Alkaline (pH > 9) Fluorescence_Reduced Reduced Fluorescence pH_High->Fluorescence_Reduced Potential Quenching/Degradation

Caption: Hypothetical relationship between buffer pH and this compound fluorescence intensity.

References

Technical Support Center: Troubleshooting Cy3.5 Protein Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for Cy3.5 protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound NHS ester protein labeling?

This compound N-hydroxysuccinimide (NHS) ester is an amine-reactive fluorescent dye. The NHS ester functional group reacts with primary amines (—NH₂) on proteins, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, under mild basic conditions (pH 8.3-9.3). This reaction forms a stable, covalent amide bond, attaching the this compound fluorophore to the protein.[1][2][3]

Q2: My this compound-labeled protein has low or no fluorescence. Does this mean the labeling reaction failed?

Not necessarily. While it could indicate a failed reaction, low fluorescence can also be a result of over-labeling. Attaching too many this compound molecules in close proximity can lead to self-quenching, where the fluorophores interact and dissipate energy as heat rather than light.[2][4] Additionally, the local microenvironment around the conjugated dye, such as proximity to certain aromatic amino acid residues, can also quench fluorescence.[2][4] It is crucial to determine the Degree of Labeling (DOL) to assess the extent of dye incorporation.

Q3: What is the optimal Degree of Labeling (DOL) for a this compound-labeled protein?

The optimal DOL is application-dependent. As a general guideline, a DOL of one dye molecule per 200 amino acids is often considered ideal.[5] However, for antibodies, it has been observed that up to eight this compound molecules can be bound per antibody before the cumulative fluorescence reaches a maximum.[6][7] It is recommended to perform a titration with different dye-to-protein molar ratios to determine the optimal DOL for your specific protein and application, as over-labeling can lead to fluorescence quenching and protein precipitation.[2][5][8]

Q4: How should I store my this compound NHS ester and the labeled protein conjugate?

  • This compound NHS Ester: The solid, powdered form should be stored at -20°C, desiccated, and protected from light.[1][3][9] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to two weeks, but preparing fresh solutions for each experiment is highly recommended.[1][3] Aliquoting into single-use volumes is advised to avoid repeated freeze-thaw cycles.[1]

  • Labeled Protein Conjugate: Store the purified conjugate under the same conditions as the unlabeled protein, typically in small aliquots at -20°C or -80°C to avoid repeated freezing and thawing.[5] It is crucial to protect the conjugate from light.[2][5]

Q5: How do I remove unconjugated this compound dye after the labeling reaction?

Effective removal of free dye is critical to prevent high background fluorescence.[3] Common purification methods include:

  • Size-Exclusion Chromatography (e.g., Gel Filtration): This is a widely used method where the larger labeled protein elutes before the smaller, unconjugated dye molecules.[3][10]

  • Dialysis: While possible, it may be less efficient for removing all traces of the free dye.

  • Affinity Chromatography: This method can be used if a suitable affinity tag is present on the protein.[10][11]

  • Spin Columns: User-friendly spin columns are available for rapid purification of labeled proteins.[12]

Troubleshooting Guide

Issue 1: Low Degree of Labeling (DOL) or Inefficient Labeling
Potential Cause Suggested Solution
Suboptimal pH The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 8.3-9.3.[2][5][13][14] At lower pH, the amine groups are protonated and less reactive. Ensure your reaction buffer is within this pH range.[2]
Presence of Competing Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the this compound NHS ester, significantly reducing labeling efficiency.[2][5][12] Use an amine-free buffer like phosphate, bicarbonate, or borate.[2][3]
Low Protein Concentration Labeling efficiency is strongly dependent on protein concentration.[5] Higher protein concentrations (2-10 mg/mL) generally lead to better labeling.[2][5] If your protein concentration is low (< 2 mg/mL), consider concentrating it before labeling.[5]
Insufficient Dye-to-Protein Molar Ratio An insufficient amount of dye will result in a low DOL.[2] It may be necessary to increase the molar excess of the dye. A common starting point is a 10:1 to 15:1 molar ratio of dye to protein, but this should be optimized for your specific protein.[3][8]
Inactive Dye The this compound NHS ester is sensitive to moisture and light.[1] Hydrolysis of the NHS ester by moisture will render it non-reactive.[1] Always use anhydrous DMSO or DMF to prepare the dye stock solution and handle the dye under low-light conditions.[1][5] Prepare the dye solution immediately before use.[3][8]
Short Reaction Time The conjugation reaction may not have proceeded to completion. While some protocols suggest 60 minutes at room temperature, extending the incubation time or performing the reaction overnight on ice can sometimes improve efficiency.[2][3]
Issue 2: Protein Precipitation During or After Labeling
Potential Cause Suggested Solution
High Degree of Labeling (DOL) Over-labeling is a frequent cause of protein precipitation, as the hydrophobic nature of the dye can alter the protein's solubility.[2] Reduce the molar ratio of dye to protein to achieve a lower DOL.[2]
High Concentration of Organic Solvent The dye is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to the aqueous protein solution can cause precipitation. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[3][8]
Protein Instability The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).[8] Ensure your protein is stable in the chosen conjugation buffer before adding the dye. Also, ensure the reaction buffer pH is not close to the isoelectric point (pI) of your protein.[2]
Issue 3: High Background Fluorescence in Downstream Applications
Potential Cause Suggested Solution
Incomplete Removal of Unreacted Dye Free this compound dye will bind non-specifically in downstream applications, leading to high background. Ensure thorough purification of the conjugate using methods like gel filtration or dialysis to remove all unbound dye.[3][15] The purity of the conjugate can be checked by SDS-PAGE; only one fluorescent band corresponding to the protein should be visible.[5]
Photobleaching and Dye Degradation Cyanine dyes are susceptible to photobleaching (fading upon exposure to light) and degradation by ozone.[2][16] It is crucial to protect the dye and the conjugate from light during storage and handling.[2] Using antifade reagents in imaging buffers can help reduce photobleaching.[16]

Experimental Protocols & Data

Key Spectroscopic and Chemical Properties of this compound
PropertyValueReferences
AppearanceDark purple solid[3]
Excitation Maximum (λex)~581-591 nm[3][9][][18]
Emission Maximum (λem)~596-604 nm[3][9][][18]
Molar Extinction Coefficient (ε)116,000 M⁻¹cm⁻¹[3][9][][18]
Fluorescence Quantum Yield (Φ)0.35[3][]
SolubilitySoluble in DMSO and DMF; insoluble in water[1][3][]
Recommended Reaction Conditions for this compound Labeling
ParameterRecommended Range/ValueRationaleReferences
pH 8.3 - 9.3Optimal for the reaction between NHS ester and primary amines.[2][5]
Buffer Phosphate, Bicarbonate, BorateMust be free of primary amines (e.g., Tris, Glycine).[2][5]
Protein Concentration 2 - 10 mg/mLHigher concentration improves labeling efficiency.[2][5]
Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1 or 15:1)Needs to be optimized for each protein to avoid over- or under-labeling.[3][8]
Reaction Time 60 minutes to overnightCan be optimized; longer times may increase efficiency.[2][3]
Reaction Temperature Room temperature or on iceRoom temperature is common, but overnight on ice can also be effective.[2]
Protocol: General Protein Labeling with this compound NHS Ester

This protocol provides a general procedure. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.[3]

  • Prepare the Protein:

    • The protein should be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[5][14]

    • If the protein is in a buffer containing primary amines like Tris, it must be exchanged by dialysis or buffer exchange chromatography.[5][12]

    • Adjust the protein concentration to 2-10 mg/mL.[5]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[3]

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[2][3][8] This solution should be used immediately.[3][8]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., a 15:1 molar excess).[3]

    • While gently vortexing the protein solution, slowly add the dye stock solution.[8]

    • Incubate the reaction for 60 minutes at room temperature, protected from light.[3]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion spin column or gel filtration column (e.g., Sephadex G-25).[19]

    • Elute the conjugate with an appropriate buffer (e.g., PBS). The labeled protein will elute first.[3]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~591 nm (the absorption maximum for this compound).[3]

    • Calculate the protein concentration and DOL using the Beer-Lambert law and appropriate correction factors for the dye's absorbance at 280 nm.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis cluster_result 5. Result Protein Protein in Amine-Free Buffer (e.g., Bicarbonate, pH 8.3) Reaction Combine & Incubate (RT, 1 hr, Dark) Protein->Reaction Dye This compound NHS Ester Solvent Anhydrous DMSO/DMF Dye->Solvent Solvent->Reaction Purify Size-Exclusion Chromatography Reaction->Purify Analysis Spectroscopy (A280, A591) Calculate DOL Purify->Analysis FinalProduct Purified this compound-Labeled Protein Conjugate Analysis->FinalProduct

Caption: Experimental workflow for this compound protein labeling.

G Start Failed Labeling Reaction CheckDOL Determine DOL Start->CheckDOL LowDOL Is DOL Low? CheckDOL->LowDOL Yes Precipitate Protein Precipitated? CheckDOL->Precipitate No CheckpH Check Buffer pH (8.3-9.3?) LowDOL->CheckpH Yes CheckBuffer Amine-Free Buffer? CheckpH->CheckBuffer No CheckpH->CheckBuffer Yes CheckRatio Increase Dye:Protein Ratio? CheckBuffer->CheckRatio No CheckBuffer->CheckRatio Yes CheckDye Check Dye Activity (Fresh/Anhydrous?) CheckRatio->CheckDye No CheckRatio->CheckDye Yes ReduceRatio Reduce Dye:Protein Ratio Precipitate->ReduceRatio Yes LowFluor Low Fluorescence? Precipitate->LowFluor No MinSolvent Minimize Organic Solvent (<10%) ReduceRatio->MinSolvent CheckStability Check Protein Stability (pH vs pI) MinSolvent->CheckStability Quenching Possible Self-Quenching (Over-labeling) LowFluor->Quenching Yes Quenching->ReduceRatio

References

Technical Support Center: Purification of Cy3.5 Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy3.5 labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound labeled oligonucleotides?

A1: The most common methods for purifying this compound labeled oligonucleotides are High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).[1][2][3][4] A newer, rapid method involving pH-controlled extraction has also been described.[5][6][7] The choice of method depends on the required purity, yield, length of the oligonucleotide, and the downstream application.[4][8]

Q2: Why is it crucial to purify this compound labeled oligonucleotides?

A2: Purification is essential to remove unreacted free this compound dye, truncated oligonucleotide sequences (failure sequences), and other by-products from the synthesis process.[4][5] Failure to remove these impurities can lead to a low signal-to-noise ratio, inaccurate quantification, and artifacts in downstream applications such as fluorescence microscopy, FRET, and qPCR.[5][9]

Q3: What level of purity can I expect from different purification methods?

A3: The achievable purity varies by method. Denaturing PAGE can achieve >90% purity.[4] HPLC typically yields purity greater than 85%.[4] Solid-phase extraction generally results in purity greater than 80%.[4] The final purity is also dependent on the initial synthesis quality.

Purification Method Comparison

Purification Method Purity Yield Advantages Disadvantages Best Suited For
HPLC (High-Performance Liquid Chromatography) >85%[4]60-95%[2]High resolution, good for modified oligos, scalable.[4][10]Can be time-consuming, requires specialized equipment.Fluorescent sequencing, cloning, mutagenesis, antisense applications.[4]
PAGE (Polyacrylamide Gel Electrophoresis) >90%[4]LowerHighest resolution, excellent for removing failure sequences.[4]Complex, time-consuming, may be incompatible with some modifications.[4]Applications requiring very high purity like cloning and mutagenesis.[4]
SPE (Solid-Phase Extraction) >80%[4]HighFast, can be automated in 96-well format.[3][11]Lower resolution than HPLC or PAGE, may not remove all impurities.[3][4]High-throughput screening, routine PCR.
pH-Controlled Extraction High (comparable to HPLC for dye removal)~97%[5]Very fast (<10 minutes), simple, high recovery.[5][6]Primarily removes free dye, may not remove oligonucleotide impurities as efficiently as other methods.Rapid removal of unincorporated hydrophobic dyes.[5][6]

Troubleshooting Guide

Issue 1: Low yield of purified this compound labeled oligonucleotide.

  • Possible Cause: Loss of sample during purification steps.

    • Troubleshooting Tip (HPLC): Optimize the collection window for your product peak. Ensure that the mobile phase composition is optimal for the elution of your specific oligonucleotide.

    • Troubleshooting Tip (PAGE): Ensure complete elution from the gel slice. Crushing the gel slice and using a sufficient volume of elution buffer can improve recovery. Prolonged elution time may also be necessary.

    • Troubleshooting Tip (SPE): Ensure the correct binding, washing, and elution conditions are used for the specific cartridge and oligonucleotide. Inadequate washing or elution volumes can lead to sample loss.[11]

    • Troubleshooting Tip (pH-Controlled Extraction): Minimize the number of extraction steps, as some sample can be lost with each wash.[6]

Issue 2: Presence of unreacted (free) this compound dye in the final product.

  • Possible Cause: Inefficient removal of the free dye during purification.

    • Troubleshooting Tip (HPLC): Adjust the gradient to achieve better separation between the labeled oligonucleotide and the free dye. The hydrophobic nature of the this compound dye often requires a significant organic solvent concentration for elution.[10]

    • Troubleshooting Tip (PAGE): The free dye migrates differently from the labeled oligonucleotide. Ensure you are excising the correct band corresponding to the full-length, labeled product.

    • Troubleshooting Tip (SPE): Use a "trityl-on" purification strategy if your oligonucleotide has a DMT group, as this can improve the separation of full-length products from failure sequences and some free dye.[2][3] For dye removal, a reverse-phase SPE cartridge is often effective.

    • Troubleshooting Tip (pH-Controlled Extraction): This method is specifically designed for efficient free dye removal.[5][6] Ensure the pH of the aqueous phase is correctly adjusted to protonate the dye, making it more soluble in the organic phase.[5][6] Multiple extractions may be necessary for complete removal.[6]

Issue 3: Presence of shorter oligonucleotide fragments (failure sequences) in the purified product.

  • Possible Cause: The chosen purification method has insufficient resolution to separate the full-length product from shorter fragments.

    • Troubleshooting Tip (HPLC): Ion-exchange HPLC can be more effective than reverse-phase HPLC for separating oligonucleotides based on length (charge).[8]

    • Troubleshooting Tip (PAGE): PAGE offers the best resolution for separating oligonucleotides by size.[4][8] Use a denaturing polyacrylamide gel with a percentage appropriate for the size of your oligonucleotide to maximize separation.

    • Troubleshooting Tip (SPE): Standard SPE may not efficiently remove failure sequences.[4] Consider a secondary purification step like HPLC or PAGE if high purity is required.

Experimental Protocols

Protocol 1: HPLC Purification of this compound Labeled Oligonucleotides

This is a general protocol for ion-pair reversed-phase HPLC.[10][12]

  • Reagent Preparation:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Buffer B: 0.1 M TEAA in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude this compound labeled oligonucleotide in Buffer A to a concentration of approximately 10-20 OD/mL.

    • Filter the sample through a 0.45 µm filter.

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 260 nm (for oligonucleotide) and ~581 nm (for this compound).

    • Gradient:

      • 0-5 min: 5% Buffer B

      • 5-30 min: Linear gradient from 5% to 60% Buffer B

      • 30-35 min: 100% Buffer B (column wash)

      • 35-40 min: 5% Buffer B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both 260 nm and 581 nm.

  • Post-Purification:

    • Combine the collected fractions.

    • Remove the organic solvent and TEAA by lyophilization or ethanol precipitation.

Protocol 2: pH-Controlled Extraction for Free Dye Removal

This protocol is adapted from a method for facile purification of dye-labeled oligonucleotides.[5][6]

  • Reagent Preparation:

    • Acidic Solution: 0.1 M HCl.

    • Organic Solvent: Water-saturated butanol.

  • Extraction Procedure:

    • To your aqueous sample containing the crude this compound labeled oligonucleotide, add the acidic solution dropwise until the pH is approximately 3.0.[6]

    • Add an equal volume of water-saturated butanol.

    • Vortex vigorously for 10-20 seconds.

    • Centrifuge briefly (e.g., 1 minute at 10,000 x g) to separate the phases.

    • The upper organic phase (butanol) will contain the free this compound dye and should be discarded. The lower aqueous phase contains the purified labeled oligonucleotide.

    • Repeat the butanol extraction 2-3 times for complete removal of the free dye.[6]

  • Final Step:

    • The purified oligonucleotide in the aqueous phase can be neutralized with a basic solution (e.g., 0.1 M NaOH) if required for downstream applications.

Workflow and Logic Diagrams

Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_application Downstream Application Crude_Product Crude this compound Labeled Oligonucleotide Product (contains free dye, failure sequences) Purification_Choice Select Purification Method Crude_Product->Purification_Choice HPLC HPLC Purification_Choice->HPLC High Purity Modified Oligos PAGE PAGE Purification_Choice->PAGE Highest Purity Size Separation SPE Solid-Phase Extraction Purification_Choice->SPE High Throughput pH_Extraction pH-Controlled Extraction Purification_Choice->pH_Extraction Rapid Dye Removal QC Purity and Concentration Analysis (e.g., UV-Vis, Mass Spec) HPLC->QC PAGE->QC SPE->QC pH_Extraction->QC Application Purified this compound Labeled Oligonucleotide QC->Application

Caption: Workflow for the purification of this compound labeled oligonucleotides.

Troubleshooting_Logic cluster_issues Observed Issues cluster_causes_yield Potential Causes for Low Yield cluster_causes_dye Potential Causes for Free Dye cluster_causes_failure Potential Causes for Failure Sequences cluster_solutions Solutions Start Purification Outcome Unsatisfactory Low_Yield Low Yield Start->Low_Yield Free_Dye Free Dye Contamination Start->Free_Dye Failure_Sequences Failure Sequences Present Start->Failure_Sequences Sample_Loss Sample Loss During Steps Low_Yield->Sample_Loss Inefficient_Elution Inefficient Elution Low_Yield->Inefficient_Elution Poor_Separation Poor Separation Free_Dye->Poor_Separation Incorrect_Method Incorrect Method for Dye Free_Dye->Incorrect_Method Low_Resolution Low-Resolution Method Used Failure_Sequences->Low_Resolution Optimize_Collection Optimize Collection/Elution Sample_Loss->Optimize_Collection Inefficient_Elution->Optimize_Collection Adjust_Gradient Adjust HPLC Gradient Poor_Separation->Adjust_Gradient Use_pH_Extraction Use pH-Controlled Extraction Incorrect_Method->Use_pH_Extraction Use_PAGE Use High-Resolution Method (PAGE) Low_Resolution->Use_PAGE

References

Technical Support Center: Correcting for Cy3.5 Spectral Bleed-through

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for managing spectral bleed-through when using the fluorophore Cy3.5 in fluorescence microscopy and flow cytometry experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through?

A: Spectral bleed-through, also known as crosstalk or spillover, is a common issue in multicolor fluorescence imaging where the fluorescence emission from one fluorophore is detected in a channel designated for another. This occurs because fluor[1][2]ophores have broad emission spectra, and the tail of one fluorophore's spectrum can overlap with the detection window of another. This can lead to false-positive signals and inaccurate quantification of fluorescence.

Caption: Conceptual diagram illustrating spectral bleed-through.

Q2: What are the spectral properties of this compound?

A: this compound is an orange-red fluorescent dye. Its spectral properties can vary slightly depending on the environment, but its approximate excitation and emission maxima are well-documented.

PropertyWavelength --INVALID-LINK--3Reference(s)
Excitation Maximum (λex) ~579 - 581 nm
Emission Maximum (λ[3][4][5][6]em) ~591 - 604 nm
Stokes Shift ~1[3][4][5][7]2 - 23 nm
Q3: Which commo[4][6]n fluorophores are prone to cause bleed-through with this compound?

A: Due to its emission in the orange-red region of the spectrum, this compound can cause bleed-through into channels used for red and far-red fluorophores. The primary concern is with fluorophores whose excitation spectra overlap with this compound's emission spectrum.

Commonly affected fluorophores include:

  • Cy5: A commonly used far-red dye.

  • Alexa Fluor 647: Spectrally similar to Cy5.

  • Allophycocyanin (APC): Often used in flow cytometry.

  • PE-Cy5 and other tandem dyes: The acceptor fluorophore in these tandems can be excited directly by the laser intended for this compound, or can detect bleed-through from this compound emission.

Conversely, fluorophores that emit at shorter wavelengths, such as Cy3 or Alexa Fluor 555, can bleed into the this compound channel. Careful panel design and [8][9]the use of appropriate controls are essential to mitigate these effects.

Section 2: Trouble[11]shooting Guide

Q1: How can I determine if I have this compound bleed-through in my experiment?

A: The most reliable method is to use single-color controls. By preparing a sample stained only with this compound and acquiring an image or data in all channels of your experiment, you can directly observe if signal from this compound is being detected in other channels (e.g., the Cy5 or APC channel). If you see a signal in a channel where there should be none, that is spectral bleed-through.

Caption: Workflow to check for spectral bleed-through.

Q2: My signal is weak after applying compensation. What might have gone wrong?

A: Overcompensation is a common issue that can lead to artificially weak or even negative signal values. This often happens if the single-color controls are not prepared correctly.

  • Control Brightness: Your single-color compensation controls must be at least as bright as, or brighter than, any sample to which the compensation will be applied. Using a dim control can l[10][11]ead to an inaccurate calculation of the spillover, resulting in over- or under-compensation.

  • Autofluorescence: The positive and negative populations in your control sample must have the same level of autofluorescence. If the autofluorescence d[10][11]iffers, it can be incorrectly factored into the compensation calculation.

  • Fluorophore Mismatch: Ensure the exact same fluorophore is used in the control as in the experiment. For example, do not use a[11][12] this compound-conjugated antibody to compensate for a sample stained with a this compound nucleic acid stain, as their quantum yields may differ.

Q3: What are the ideal controls for correcting this compound bleed-through?

A: The ideal controls are single-stained samples that meet the following criteria:

  • One Fluorophore per[10][11][12] Control: Each control sample should contain only one of the fluorophores used in your multicolor panel.

  • Sufficient Brightness: The positive signal in the control must be bright enough for the spillover to be accurately measured.

  • Matching Autofluorescence: The positive and negative populations within the control must have identical autofluorescence.

  • Matching Fluorophore: The control must use the exact same this compound conjugate as your experimental sample.

For cell-based assays where the positive population may be rare or dim, antibody-capture beads can be used as a reliable alternative to generate a bright, clean signal for compensation.

Section 3: Experim[12]ental Protocols

Protocol 1: Step-by-Step Guide to Compensation for this compound Bleed-through

Compensation is a mathematical correction that subtracts the signal from one fluorophore that spills over into another detector.

Methodology:

  • [12][13]Prepare Single-Color Controls: For an experiment using this compound and Cy5, prepare three samples:

    • An unstained sample (for autofluorescence).

    • A sample stained only with your this compound conjugate.

    • A sample stained only with your Cy5 conjugate.

  • Set Voltages/Gain: Use the unstained and single-stained samples to set the appropriate detector voltages (or gain) on your instrument (flow cytometer or confocal microscope). Ensure the positive populations are on-scale and the negative populations are clearly resolved from electronic noise.

  • Acquire Control Data: Run each single-color control and record the data. For the this compound control, you will measure the signal in the this compound channel (primary) and the amount of signal that bleeds into the Cy5 channel (spillover).

  • Calculate Compensation Matrix: Using your instrument's software, a compensation matrix is calculated. The software determines the percentage of this compound fluorescence that is detected in the Cy5 channel and vice-versa.

  • **Apply and Verify:[13] Apply this compensation matrix to your multicolor experimental samples. The software will then subtract the calculated spillover from each channel, revealing the true signal for each fluorophore. Always visually inspect a[12] compensated plot to ensure the correction appears accurate.

Caption: Experimental workflow for fluorescence compensation.

Protocol 2: Overview of Spectral Unmixing for this compound

Spectral unmixing is a more advanced technique used primarily in spectral microscopy and cytometry. Instead of using filters to isolate a range of wavelengths, this method collects the entire emission spectrum for each pixel in an image.

Methodology:

  • [14][15]Acquire Reference Spectra: First, you must acquire a "lambda stack" or reference spectrum for each individual fluorophore (including this compound) and for autofluorescence, using single-color control samples. This provides the unique [14][16]spectral "fingerprint" for each component.

  • Acquire Experimental Data: Acquire a lambda stack for your fully stained experimental sample. At each pixel, the instrument records a full emission spectrum, which is a composite of all fluorophores present at that location.

  • Linear Unmixing Algorithm: The software then uses a linear unmixing algorithm. For each pixel, it calculates the contribution of each known reference spectrum (e.g., this compound, Cy5, autofluorescence) to the measured composite spectrum.

  • Generate Separated[17][16] Images: The output is a set of images, where each image represents the calculated abundance of a single fluorophore, free from bleed-through from other components. This method is powerful f[14]or separating fluorophores with highly overlapping spectra.

References

Cy3.5 Conjugation & Fluorescence Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Cy3.5 fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of the conjugation ratio (Degree of Labeling - DOL) on this compound fluorescence?

The conjugation ratio, or Degree of Labeling (DOL), refers to the average number of dye molecules attached to a single protein or antibody. For this compound, the fluorescence properties are significantly influenced by the DOL. Unlike dyes such as Cy5, this compound exhibits an anomalous fluorescence enhancement when conjugated to proteins.[1][2][3] This means that attachment to a protein surface can increase its fluorescence by 2 to 3-fold.[2][3][4] Consequently, antibodies labeled with multiple this compound molecules generally yield bright fluorescence, even at high dye-to-protein ratios.[1][2][3][5]

Q2: Why is this compound less susceptible to self-quenching at high conjugation ratios compared to other cyanine dyes like Cy5?

This compound, which mimics the properties of Cy3, is less prone to self-quenching due to weaker mutual intramolecular quenching between dye molecules via resonance energy transfer.[1][3][4] In contrast, this quenching effect is much more pronounced for dyes like Cy5 and Cy7.[1][3] For Cy5, labeling an antibody with more than three dye molecules can be counterproductive, leading to significant fluorescence loss.[6][7] However, for this compound, the cumulative fluorescence can continue to increase with up to eight dye molecules per antibody before reaching a maximum.[6][7]

Q3: What is the optimal DOL for a this compound-antibody conjugate?

While this compound is robust at high labeling ratios, an optimal DOL is crucial for balancing signal intensity and antibody functionality. Over-labeling can still negatively affect the binding affinity of a protein.[8] The ideal DOL is often a compromise that maximizes fluorescence without inactivating the protein. While there is no single universal ratio, a DOL in the range of 2-8 is often considered a good starting point for antibodies.[9] However, the optimal ratio is protein-specific and should be determined empirically for each new conjugate.[8] For some applications, even lower ratios may be necessary to preserve biological activity.[10][11]

Q4: How do I calculate the Degree of Labeling (DOL) for my this compound conjugate?

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~581 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.

The calculation is as follows:

  • Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~581 nm).

    • CF: Correction factor (Dye A₂₈₀ / Dye A_max).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye

    • ε_dye: Molar extinction coefficient of this compound at its absorbance maximum (~116,000 M⁻¹cm⁻¹).[12]

  • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

Troubleshooting Guides

Problem 1: The fluorescence of my this compound conjugate is weak or absent.

Possible Cause Explanation & Solution
Under-labeling An insufficient amount of dye was used, or the conjugation reaction was inefficient. Solution: Increase the molar excess of the dye in the reaction, ensure the buffer pH is optimal (typically 8.3-9.3 for NHS esters), and verify that the buffer is free of primary amines (e.g., Tris) which compete with the reaction.[13]
Over-labeling (Self-Quenching) While less common with this compound than with other dyes, attaching an excessive number of fluorophores can lead to self-quenching, where dye molecules interact and dissipate energy as heat instead of light.[13] Solution: Reduce the dye-to-protein molar ratio in your conjugation reaction to achieve a lower DOL.
Environmental Effects The local microenvironment around the conjugated dye, such as proximity to certain aromatic amino acid residues, can quench fluorescence.[13] This is an intrinsic property of the protein and labeling site.
Photobleaching Cyanine dyes can be degraded by exposure to light.[13] Solution: Protect the dye and the final conjugate from light during all steps of the experiment and storage.
Incorrect Measurement The instrument settings (e.g., laser line, emission filters) may not be correctly aligned with the excitation (~581 nm) and emission (~596 nm) spectra of this compound.[12] Solution: Verify your instrument's configuration.

Problem 2: My protein precipitated after the conjugation reaction.

Possible Cause Explanation & Solution
High Degree of Labeling (DOL) Over-labeling is a frequent cause of protein precipitation, as the addition of multiple hydrophobic dye molecules can reduce the solubility of the protein conjugate.[13] Solution: Decrease the molar ratio of dye to protein in the conjugation reaction.
Incorrect Buffer pH If the reaction buffer pH is close to the isoelectric point (pI) of your protein, it can cause the protein to aggregate and precipitate. Solution: Ensure the buffer pH is at least 1.5-2 units away from the protein's pI.
High Concentration of Organic Solvent The dye is typically dissolved in an organic solvent like DMSO or DMF. Adding too much of this stock solution to the aqueous protein solution can cause precipitation. Solution: Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).

Quantitative Data Summary

The following table summarizes the general relationship between the Degree of Labeling (DOL) and the resulting fluorescence of protein conjugates for this compound compared to Cy5.

Degree of Labeling (DOL) Effect on this compound Fluorescence Effect on Cy5 Fluorescence
Low (1-3) Strong fluorescence; exhibits anomalous fluorescence enhancement (2-3 fold increase compared to free dye).[2][3]Moderate fluorescence; signal may be optimal in this range.[1][2]
Moderate (4-8) Bright fluorescence is maintained; cumulative output continues to increase.[6][7]Significant self-quenching begins; fluorescence intensity per molecule decreases.[3]
High (>8) Fluorescence may begin to plateau or slightly decrease due to quenching, though this effect is much less severe than for Cy5.[6][7]Severe self-quenching occurs, leading to a dramatic loss of fluorescence.[1][3]

Experimental Protocols

Protocol 1: this compound NHS Ester Conjugation to an Antibody

This protocol provides a general guideline for labeling an antibody (e.g., IgG) with a this compound NHS ester. Optimization may be required for specific proteins.[8][13]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) at pH 8.3-9.0.

  • This compound NHS ester, freshly dissolved in anhydrous DMSO or DMF (e.g., 10 mg/mL).[13]

  • Purification column (e.g., Sephadex G-25) to separate the conjugate from free dye.

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL and is in an appropriate amine-free buffer.[13] If the buffer contains primary amines (like Tris) or ammonium salts, it must be exchanged via dialysis or buffer exchange column.

  • Prepare Dye Solution: Allow the vial of this compound NHS ester to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO or DMF. This solution should be used immediately.[13]

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess (a starting point of a 10:1 dye-to-protein molar ratio is common).[8]

    • Slowly add the dye solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Purification:

    • Remove the unreacted, free dye from the labeled antibody using a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[14]

    • Collect the faster-eluting colored fraction, which is the this compound-labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~581 nm.

    • Calculate the Degree of Labeling (DOL) as described in the FAQ section.

  • Storage: Store the conjugate at 4°C, protected from light. For long-term storage, add a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., sodium azide), or store in 50% glycerol at -20°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage prep_protein 1. Prepare Antibody (Amine-free buffer, pH 8.3-9.0) reaction 3. Mix & Incubate (1-2h at RT, protected from light) prep_protein->reaction prep_dye 2. Prepare this compound NHS Ester (Dissolve in DMSO/DMF) prep_dye->reaction purify 4. Purify Conjugate (Size-Exclusion Chromatography) reaction->purify analyze 5. Characterize (Spectrophotometry to find DOL) purify->analyze store 6. Store Conjugate (4°C or -20°C, protected from light) analyze->store

Caption: Workflow for antibody conjugation with this compound NHS ester.

fluorescence_impact Impact of Conjugation Ratio on Fluorescence cluster_ratio Conjugation Ratio (DOL) cluster_cy35 This compound Conjugate cluster_cy5 Cy5 Conjugate low Low DOL (1-3) cy35_low Bright Fluorescence (Enhancement) low->cy35_low Leads to cy5_low Optimal Brightness low->cy5_low Leads to medium Moderate DOL (4-8) cy35_med Maximum Brightness medium->cy35_med Leads to cy5_med Significant Quenching medium->cy5_med Leads to high High DOL (>8) cy35_high Bright (Plateau / Minor Quenching) high->cy35_high Leads to cy5_high Severe Quenching (Low Fluorescence) high->cy5_high Leads to

Caption: Relationship between DOL and fluorescence for this compound vs. Cy5.

References

Cy3.5 Dyes: Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving Cy3.5 dyes.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound dye?

Proper storage is crucial for maintaining the stability and performance of this compound dyes. Recommendations vary depending on whether the dye is in solid form or dissolved in a solvent.[1]

Q2: What is the best way to handle this compound dyes in the lab?

To ensure safety and prevent degradation of the dye, follow these handling precautions:

  • Avoid Light Exposure: this compound is susceptible to photobleaching, so always protect the dye and its conjugates from light during storage and handling.[2][3]

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves and safety glasses, to avoid contact with eyes and skin.[1]

  • Ventilation: Use the dye in a well-ventilated area to prevent inhalation of any dust or aerosols.[1]

  • Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]

Q3: How do I reconstitute this compound dye?

For reactive forms like NHS esters, it is recommended to dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.[4] For other forms, follow the manufacturer's specific instructions.

Q4: My this compound-labeled conjugate has low or no fluorescence. What could be the problem?

Low fluorescence is not always indicative of a failed conjugation reaction. Several factors could be at play:

  • Over-labeling and Self-Quenching: Attaching too many dye molecules to a single protein can lead to fluorescence quenching, where the fluorophores interact and dissipate energy as heat instead of light.[4]

  • Environmental Effects: The local microenvironment around the conjugated dye can influence its fluorescence.[4]

  • Photobleaching: Excessive exposure to light during the experiment or imaging can cause the dye to photobleach, resulting in a weaker signal.[5]

Q5: Why is my conjugation efficiency (Degree of Labeling - DOL) low?

A low DOL can result from several factors in your labeling protocol:

  • Suboptimal pH: The reaction between NHS esters and primary amines is most efficient in the pH range of 8.3-9.3.[4]

  • Competing Amines: Buffers containing primary amines, such as Tris, will compete with the target molecule for the dye, reducing labeling efficiency.[4]

  • Insufficient Dye: A low molar ratio of dye to protein will result in a lower DOL.[4]

  • Short Reaction Time: The conjugation reaction may not have had enough time to proceed to completion.[4]

  • Low Protein Concentration: Higher protein concentrations (1-10 mg/mL) generally lead to better labeling efficiency.[4]

Storage and Stability Data

Proper storage is critical to preserve the functionality of this compound dyes. Below is a summary of recommended storage conditions.

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°C12-24 months[2][3]Store in the dark and desiccate.[2]
In Solvent (e.g., DMSO) -80°CShorter-termAliquot to avoid repeated freeze-thaw cycles.[1]
Transportation Room TemperatureUp to 3 weeksFor solid form.[2][3]

This compound dyes are known for their bright fluorescence and relatively high photostability compared to older dyes like fluorescein.[5][6] However, they are still susceptible to photobleaching with prolonged or intense light exposure.[5]

Spectral Properties

The following table summarizes the key spectral properties of this compound dye.

PropertyValue
Excitation Maximum (λex) ~579-581 nm[5][6]
Emission Maximum (λem) ~591-596 nm[5][6]
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φf) 0.15[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound dyes.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low/No Fluorescence Signal issue->low_signal Low Signal high_background High Background Signal issue->high_background High Background precipitation Precipitate Formation issue->precipitation Precipitation check_dol Check Degree of Labeling (DOL) low_signal->check_dol check_purification Evaluate Purification Method high_background->check_purification check_concentration Assess Conjugate Concentration precipitation->check_concentration dol_high DOL is too high (Over-labeling) check_dol->dol_high High dol_low DOL is too low (Under-labeling) check_dol->dol_low Low dol_ok DOL is optimal check_dol->dol_ok Optimal solution1 Optimize dye-to-protein ratio (reduce dye) dol_high->solution1 solution2 Optimize dye-to-protein ratio (increase dye) dol_low->solution2 check_imaging Review Imaging Parameters dol_ok->check_imaging imaging_ok Imaging settings are correct check_imaging->imaging_ok Correct imaging_bad Incorrect laser/filter settings check_imaging->imaging_bad Incorrect solution3 Use photostabilizing agent Protect from light imaging_ok->solution3 solution4 Match laser/filter to dye spectra imaging_bad->solution4 purification_good Purification is sufficient check_purification->purification_good Sufficient purification_bad Incomplete removal of free dye check_purification->purification_bad Insufficient end Problem Resolved purification_good->end solution5 Improve purification (e.g., dialysis, column chromatography) purification_bad->solution5 conc_high Concentration is too high check_concentration->conc_high High conc_ok Concentration is appropriate check_concentration->conc_ok Optimal solution6 Reduce conjugate concentration for storage/use conc_high->solution6 conc_ok->check_dol solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: A decision tree for troubleshooting common issues with this compound dye experiments.

Experimental Protocols

Protocol for Labeling IgG Antibody with this compound NHS Ester

This protocol provides a general procedure for conjugating this compound NHS ester to an IgG antibody.

  • The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.4.

  • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate amine-free buffer.

  • The optimal protein concentration is between 2-10 mg/mL.[4][7]

  • Allow the vial of this compound NHS ester to warm to room temperature before opening.

  • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4] This solution should be prepared fresh and used immediately.

  • The reaction between the NHS ester and the primary amines on the antibody is pH-dependent. Adjust the pH of the antibody solution to 8.3-9.0 using a suitable buffer like sodium bicarbonate.

  • Add the calculated amount of the dye solution to the antibody solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for your specific antibody but a starting point is often a 10- to 20-fold molar excess of the dye.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4][7]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage prep_antibody Prepare Antibody (Amine-free buffer, pH 7.4) adjust_ph Adjust Antibody pH (8.3 - 9.0) prep_antibody->adjust_ph prep_dye Prepare Dye Solution (10 mg/mL in DMSO/DMF) mix Mix Dye and Antibody prep_dye->mix adjust_ph->mix incubate Incubate (1-2h at RT or overnight at 4°C, in dark) mix->incubate purify Remove Free Dye (e.g., Gel Filtration, Dialysis) incubate->purify analyze Characterize Conjugate (DOL, Concentration) purify->analyze store Store Conjugate (-20°C or -80°C, in dark) analyze->store

Caption: A typical workflow for labeling antibodies with this compound NHS ester.

References

Technical Support Center: Troubleshooting Poor Hybridization of Cy3.5-Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor hybridization with Cy3.5-labeled probes. The following information is presented in a question-and-answer format to directly address common issues encountered during fluorescence in situ hybridization (FISH) and other hybridization-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I getting weak or no signal with my this compound-labeled probe?

Weak or absent signals are a common issue in hybridization experiments. Several factors, from probe quality to procedural steps, can contribute to this problem. A systematic troubleshooting approach is crucial for identifying and resolving the root cause.

Possible Causes and Solutions:

  • Suboptimal Probe Labeling: Inefficient incorporation of the this compound dye during probe synthesis will result in a low signal.

    • Recommendation: Verify the labeling efficiency of your probe. This can be assessed by checking the quality of the input DNA/RNA and the final labeled probe.[1] DNA probes should typically appear as a smear on an agarose gel, with the majority of fragments between 100 and 250 bp.[1]

  • Incorrect Probe Concentration: Using too little probe can lead to a weak signal.

    • Recommendation: Optimize the probe concentration. If you are unsure, start with the manufacturer's recommended concentration and perform a series of dilutions to find the optimal concentration for your specific application.[2]

  • Inadequate Denaturation: Incomplete denaturation of the probe and target nucleic acids will prevent efficient hybridization.

    • Recommendation: Ensure your denaturation temperature and time are appropriate for your sample type. For example, formalin-fixed paraffin-embedded (FFPE) tissues often require a higher denaturation temperature (around 83°C for 3 minutes) compared to blood or bone marrow samples (72-73°C for 2 minutes).[3]

  • Suboptimal Hybridization Conditions: The temperature, duration, and humidity of the hybridization step are critical for success.

    • Recommendation: Hybridize in a dark, humid environment to prevent the probe from drying out.[3] Automated hybridization systems should have their humidity levels checked regularly.[4] The hybridization time can also be increased to enhance the signal.[2]

  • Overly Stringent Washes: Post-hybridization washes are necessary to remove unbound probes, but overly stringent conditions can wash away specifically bound probes.

    • Recommendation: Evaluate the stringency of your wash steps. This can be adjusted by altering the temperature and salt concentration of the wash buffers.[3]

  • Sample Preparation Issues (especially for FFPE tissues):

    • Incomplete Deparaffinization: Residual paraffin wax can block the probe from accessing the target.

    • Improper Digestion: Under-digestion fails to remove proteins that mask the target sequence, while over-digestion can destroy the target nucleic acids and cellular morphology.[3][5]

    • Recommendation: Optimize the deparaffinization and digestion steps for your specific tissue type. This may require some trial and error to find the ideal conditions.[3]

2. I'm observing high background fluorescence. What could be the cause?

High background can obscure true signals and make data interpretation difficult. It often results from non-specific binding of the probe or other fluorescent contaminants.

Possible Causes and Solutions:

  • Insufficient Washing: Inadequate post-hybridization washes are a primary cause of high background.

    • Recommendation: Increase the duration, number, or vigor of your wash steps.[3][5] Adjusting the stringency of the wash buffer (e.g., by increasing the temperature or decreasing the salt concentration) can also help.[6]

  • Excess Probe Concentration: Using too much probe can lead to non-specific binding.

    • Recommendation: Titrate your probe to the lowest effective concentration.[5]

  • Drying of the Probe Solution: If the probe solution dries out on the slide during hybridization, it can cause non-specific fluorescence.

    • Recommendation: Ensure a humid environment during hybridization by using a humidified chamber or an automated hybridization system with proper humidity control.[3][4] Sealing the coverslip with rubber cement is also crucial.[3]

  • Inadequate Blocking (for some applications): Repetitive sequences in the genome can cause non-specific probe binding.

    • Recommendation: Include blocking agents like Cot-1 DNA in your hybridization buffer to suppress non-specific binding to repetitive sequences.[1]

3. My signal is uneven or patchy. How can I fix this?

Patchy hybridization can result from uneven application of the probe or inconsistencies in sample preparation.

Possible Causes and Solutions:

  • Uneven Probe Distribution: Air bubbles trapped under the coverslip or uneven spreading of the probe solution can lead to patchy signals.

    • Recommendation: Carefully apply the coverslip to avoid trapping air bubbles.[4] Ensure the probe solution is evenly distributed across the target area.

  • Inconsistent Sample Preparation: Uneven permeabilization or denaturation of the sample can result in patchy hybridization.[2]

    • Recommendation: Ensure all sample preparation steps, especially enzymatic digestion and denaturation, are performed uniformly across the entire slide.

  • Slide Quality: Debris or poor-quality slides can interfere with hybridization.

    • Recommendation: Use pre-cleaned slides and ensure they are free of dust and debris.[4]

Quantitative Data Summary

While specific quantitative data for this compound hybridization efficiency can be highly dependent on the experimental context, the following table summarizes the key spectral properties of this compound and related cyanine dyes. Understanding these properties is crucial for proper experimental setup and data interpretation.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)Key Characteristics
Cy3 ~550~570~150,000Bright, greenish-yellow fluorescence. Good photostability.[7][8]
This compound ~591 ~604 ~116,000 Orange-red fluorescence. Can be used as an alternative to sulfoRhodamine 101.[7][9]
Cy5 ~650~670~250,000Far-red fluorescence. Good for multiplexing with Cy3. Sensitive to ozone and can have lower photostability.[7][10]

Note: Spectral properties can vary slightly depending on the conjugation and local environment.

Experimental Protocols

Optimizing Denaturation and Hybridization for FFPE Samples

This protocol provides a general framework for optimizing denaturation and hybridization steps for this compound-labeled probes on FFPE tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a series of graded ethanol washes (100%, 90%, 70%, 50%; 5 minutes each).

    • Rinse in deionized water.

  • Pre-treatment:

    • Perform heat-induced epitope retrieval (HIER) in a suitable buffer (e.g., citrate buffer, pH 6.0) at 90-95°C for 30 minutes.[3] The optimal time and temperature may vary.

  • Digestion:

    • Digest with a protease (e.g., pepsin) at 37°C. The digestion time is a critical parameter to optimize (typically ranging from 5 to 30 minutes) and is tissue-dependent.[3] Under- or over-digestion can result in weak or no signal.[3]

  • Denaturation:

    • Apply the this compound-labeled probe to the slide and cover with a coverslip.

    • Seal the coverslip with rubber cement.[3]

    • Denature on a hot plate or in a hybridization system at a temperature optimized for your tissue, typically around 83°C for 3 minutes for FFPE sections.[3]

  • Hybridization:

    • Transfer the slides to a humidified, dark chamber and hybridize overnight at 37°C.

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides in a post-hybridization wash buffer of appropriate stringency. A common starting point is 2x SSC with 0.3% NP-40 at 72°C for 2 minutes. The stringency can be adjusted by changing the temperature and salt concentration.[3]

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount with an anti-fade mounting medium.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor this compound Hybridization cluster_probe Probe Issues cluster_sample Sample Preparation Issues cluster_denaturation Denaturation Issues cluster_hybridization Hybridization Issues cluster_washes Wash Issues start Start: Poor Hybridization Signal check_probe 1. Check Probe Quality & Concentration start->check_probe check_sample_prep 2. Review Sample Preparation check_probe->check_sample_prep Probe OK probe_labeling Optimize Labeling Efficiency check_probe->probe_labeling probe_conc Titrate Probe Concentration check_probe->probe_conc check_denaturation 3. Verify Denaturation Conditions check_sample_prep->check_denaturation Sample Prep OK deparaffinization Ensure Complete Deparaffinization check_sample_prep->deparaffinization digestion Optimize Digestion Time check_sample_prep->digestion check_hybridization 4. Assess Hybridization Conditions check_denaturation->check_hybridization Denaturation OK denature_temp Adjust Temperature check_denaturation->denature_temp denature_time Adjust Time check_denaturation->denature_time check_washes 5. Evaluate Wash Stringency check_hybridization->check_washes Hybridization OK humidity Ensure High Humidity check_hybridization->humidity hyb_time Increase Hybridization Time check_hybridization->hyb_time solution Successful Hybridization check_washes->solution Washes Optimized wash_temp Adjust Temperature check_washes->wash_temp wash_salt Adjust Salt Concentration check_washes->wash_salt

Caption: A flowchart for troubleshooting poor this compound hybridization signals.

Factors_Affecting_Hybridization Key Factors Influencing Hybridization Efficiency center Hybridization Efficiency probe_quality Probe Quality center->probe_quality sample_prep Sample Preparation center->sample_prep hybridization_conditions Hybridization Conditions center->hybridization_conditions post_hyb_washes Post-Hybridization Washes center->post_hyb_washes labeling Labeling Efficiency probe_quality->labeling concentration Concentration probe_quality->concentration fixation Fixation sample_prep->fixation permeabilization Permeabilization (Digestion) sample_prep->permeabilization denaturation Denaturation (Temp & Time) sample_prep->denaturation temperature Temperature hybridization_conditions->temperature duration Duration hybridization_conditions->duration humidity Humidity hybridization_conditions->humidity stringency Stringency (Temp & Salt) post_hyb_washes->stringency

Caption: Factors that can impact the efficiency of probe hybridization.

References

Validation & Comparative

Cy3.5 vs Cy3: A Comprehensive Fluorophore Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the cyanine family of dyes has long been a cornerstone for a multitude of applications in biological research and drug development. Among these, Cy3 has been a workhorse, valued for its brightness and utility in various fluorescence-based techniques. Its close relative, Cy3.5, offers a spectral alternative, but the question of which is the "better" fluorophore depends critically on the specific experimental context. This guide provides an objective, data-driven comparison of Cy3 and this compound to aid researchers in making an informed selection.

Core Photophysical and Spectral Properties

A fundamental comparison of any two fluorophores begins with their spectral and photophysical characteristics. These properties dictate the optimal instrumentation for their use and provide a theoretical basis for their expected performance.

PropertyCy3This compound
Excitation Maximum (λex) ~550 - 554 nm[1]~581 - 591 nm[1]
Emission Maximum (λem) ~570 nm[1]~594 - 604 nm[1]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[1]~116,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.15 - 0.20 (in aqueous solution)[1]~0.35[1]
Fluorescence Lifetime (τ) ~0.3 ns (in PBS)[2]~0.5 ns (in PBS)[2]

Key Insights:

  • Spectral Positioning: this compound is red-shifted compared to Cy3, with both its excitation and emission peaks at longer wavelengths. This can be advantageous in multiplexing experiments to reduce spectral overlap with other fluorophores.

  • Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Cy3 has a higher molar extinction coefficient, this compound boasts a significantly higher quantum yield.[1] This suggests that this compound has the potential to be a brighter dye, a crucial factor for detecting low-abundance targets.

Performance in Application: Brightness of Conjugates and Photostability

Theoretical properties provide a valuable starting point, but the performance of a fluorophore when conjugated to a biomolecule, such as an antibody, is the most critical determinant of its utility.

A pivotal study directly compared the fluorescence behavior of Cy3 and this compound upon covalent linkage to Immunoglobulin G (IgG). The findings revealed that both Cy3 and this compound exhibit an "anomalous fluorescence enhancement" upon conjugation.[3][4][5] This is a significant advantage in applications like immunofluorescence, as it leads to brighter conjugates and improved signal-to-noise ratios. The study concluded that this compound mimics the favorable fluorescence properties of Cy3 in this context, yielding bright antibody conjugates.[3][4][5]

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.

Antibody Conjugation with NHS Ester Dyes

This protocol outlines the general procedure for labeling primary amines on antibodies with amine-reactive N-hydroxysuccinimide (NHS) esters of Cy3 or this compound.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • Cy3 NHS ester or this compound NHS ester

  • Anhydrous DMSO

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Dye Preparation: Immediately before use, dissolve the Cy3 or this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the reactive dye to the antibody solution at a molar ratio of approximately 10:1 (dye to antibody). This ratio may need to be optimized for different antibodies and desired degrees of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size exclusion chromatography column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the respective absorption maximum of the dye (e.g., ~550 nm for Cy3 or ~581 nm for this compound).

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization Antibody_Prep Prepare Antibody (amine-free buffer, 2-10 mg/mL) Mix Mix Antibody and Dye (molar ratio 5:1 to 20:1, dye:antibody) Antibody_Prep->Mix Dye_Prep Prepare Dye Stock (anhydrous DMSO, 10 mM) Dye_Prep->Mix Incubate Incubate (1-2 hours, RT, protected from light) Mix->Incubate Purify Purification (Size Exclusion Chromatography) Incubate->Purify Characterize Characterization (Spectrophotometry) Purify->Characterize

Workflow for labeling antibodies with cyanine NHS esters.
Immunofluorescence Staining Protocol

This protocol provides a general workflow for using Cy3- or this compound-conjugated antibodies for immunofluorescence staining of cells.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody

  • Cy3- or this compound-conjugated secondary antibody

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

  • Antifade mounting medium

Procedure:

  • Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the Cy3- or this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy3 or this compound.

Immunofluorescence_Workflow Start Fixed & Permeabilized Cells Blocking Blocking (1 hour, RT) Start->Blocking PrimaryAb Primary Antibody Incubation (1-2 hours, RT or overnight, 4°C) Blocking->PrimaryAb Wash1 Wash (3x with PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Cy3 or this compound conjugate, 1 hour, RT, protected from light) Wash1->SecondaryAb Wash2 Wash (3x with PBS) SecondaryAb->Wash2 Mount Mounting (Antifade Medium) Wash2->Mount Image Fluorescence Microscopy Mount->Image

General workflow for immunofluorescence staining.
Protocol for Comparing Photostability

This protocol describes a method to compare the photostability of Cy3 and this compound conjugates using fluorescence microscopy.

Materials:

  • Microscope slides with Cy3- and this compound-labeled samples (e.g., conjugated antibodies bound to a substrate)

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare identical samples labeled with Cy3 and this compound conjugates.

  • Image Acquisition Setup: Use the same microscope settings (objective, laser power, exposure time, etc.) for both samples. It is critical to use the same illumination intensity for a valid comparison.

  • Initial Image: Acquire an initial image (time = 0) for each sample.

  • Continuous Illumination: Continuously illuminate a defined region of the sample.

  • Time-Lapse Imaging: Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time for both Cy3 and this compound.

    • Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of the initial value.

Photostability_Comparison cluster_experiment Experimental Setup cluster_acquisition Image Acquisition cluster_analysis Data Analysis Sample_Prep Prepare Identical Samples (Cy3 and this compound conjugates) Microscope_Setup Standardize Microscope Settings (Objective, Laser Power, etc.) Sample_Prep->Microscope_Setup Initial_Image Acquire Initial Image (t=0) Microscope_Setup->Initial_Image Illuminate Continuous Illumination Initial_Image->Illuminate Time_Lapse Acquire Time-Lapse Images Illuminate->Time_Lapse Measure_Intensity Measure Mean Fluorescence Intensity (ROI) Time_Lapse->Measure_Intensity Normalize Normalize Intensity to t=0 Measure_Intensity->Normalize Plot Plot Normalized Intensity vs. Time Normalize->Plot Half_Life Determine Photobleaching Half-Life (t₁/₂) Plot->Half_Life

Workflow for comparing fluorophore photostability.

Conclusion and Recommendations

Both Cy3 and this compound are excellent fluorophores for a wide range of biological applications. The choice between them should be guided by the specific requirements of the experiment.

  • For routine applications where a bright and reliable green-yellow fluorophore is needed, Cy3 remains a solid choice. Its properties are well-characterized, and it is compatible with standard filter sets for TRITC.

  • This compound emerges as a superior choice when higher brightness is paramount, especially for detecting low-abundance targets. Its higher quantum yield can provide a significant advantage in signal intensity. The red-shifted spectrum of this compound also makes it a better option for multiplexing experiments where spectral separation from green-emitting fluorophores is crucial.

Ultimately, the "better" fluorophore is the one that provides the optimal balance of brightness, photostability, and spectral properties for a given experimental design. Researchers are encouraged to consider the specific instrumentation available and the nature of their biological samples when making their selection.

References

A Head-to-Head Comparison: Cy3.5 vs. Alexa Fluor 594 for Immunofluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant world of immunofluorescence, the choice of fluorophore is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of two popular red fluorescent dyes, Cy3.5 and Alexa Fluor 594, to aid in the selection process for your specific research needs.

This objective guide delves into the spectral properties, performance characteristics, and experimental considerations for both this compound and Alexa Fluor 594, presenting quantitative data in easily digestible formats and providing foundational experimental protocols.

At a Glance: Key Performance Indicators

PropertyThis compoundAlexa Fluor 594Advantage
Excitation Maximum (λex) ~579 - 591 nm[1][2]~590 nm[3][4]Similar
Emission Maximum (λem) ~591 - 604 nm[1][2]~617 - 618 nm[3][4]Similar, Alexa Fluor 594 has a slightly larger Stokes shift
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹[1]~73,000 - 90,000 M⁻¹cm⁻¹This compound
Quantum Yield (Φ) 0.15 - 0.35[1]~0.66[4]Alexa Fluor 594
Brightness (ε x Φ) 17,400 - 52,500~48,180 - 59,400Alexa Fluor 594
Photostability ModerateHigh[4][5]Alexa Fluor 594
pH Sensitivity More sensitiveLess sensitive over a wide pH range[4][6]Alexa Fluor 594

Summary: While this compound boasts a higher molar extinction coefficient, Alexa Fluor 594 demonstrates a significantly higher quantum yield, resulting in superior overall brightness. Crucially for imaging applications, Alexa Fluor 594 exhibits greater photostability and is less susceptible to changes in environmental pH, leading to more robust and reproducible results.

Deep Dive into Performance

Brightness: The practical brightness of a fluorophore is a product of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). While this compound can absorb more light, Alexa Fluor 594 is more efficient at emitting photons, making it the brighter dye in practice. This is a significant advantage for detecting low-abundance targets.

Photostability: One of the most critical factors in fluorescence microscopy is the photostability of the dye. Fluorophores can undergo photochemical destruction upon excitation, leading to a loss of signal, an effect known as photobleaching. Studies have consistently shown that Alexa Fluor dyes, including Alexa Fluor 594, are significantly more photostable than their cyanine dye counterparts.[7][8] This allows for longer exposure times and repeated imaging of the same sample with minimal signal degradation.

Environmental Stability: The fluorescence intensity of some dyes can be influenced by the pH of their environment. Alexa Fluor 594 is notably stable across a broad pH range, ensuring consistent signal intensity in various buffer conditions.[6] Cyanine dyes, in general, can be more susceptible to environmental conditions.

Experimental Protocols

Herein are generalized yet detailed protocols for utilizing these fluorophores in a typical immunofluorescence experiment.

Antibody Conjugation

Successful immunofluorescence starts with the proper labeling of your antibody of interest.

AntibodyConjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Antibody Purified Antibody in Amine-Free Buffer Mix Combine Antibody and Reactive Dye Antibody->Mix Dye Reactive Dye (NHS Ester) Dye->Mix Incubate Incubate for 1 hour at Room Temperature Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column Collect Collect Labeled Antibody Fractions Column->Collect Spectro Spectrophotometry (Determine Degree of Labeling) Collect->Spectro Store Store Conjugate at 4°C Spectro->Store

Antibody conjugation workflow.

Methodology:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a suitable concentration (typically 1-2 mg/mL).

  • Dye Preparation: Dissolve the amine-reactive (e.g., NHS ester) form of this compound or Alexa Fluor 594 in a small amount of anhydrous DMSO.

  • Reaction: Add the reactive dye to the antibody solution at a specific molar ratio. This ratio may need to be optimized for different antibodies.

  • Incubation: Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Immunofluorescence Staining of Cultured Cells

This workflow outlines the key steps for staining adherent cells.

IF_Workflow Start Cells Cultured on Coverslips Fix Fixation (e.g., 4% PFA) Start->Fix Perm Permeabilization (e.g., 0.1% Triton X-100) Fix->Perm Block Blocking (e.g., 5% BSA) Perm->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb Wash1 Wash (3x with PBS) PrimaryAb->Wash1 SecondaryAb Incubate with this compound or Alexa Fluor 594-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash (3x with PBS) SecondaryAb->Wash2 Mount Mount Coverslip with Antifade Medium Wash2->Mount Image Image with Fluorescence Microscope Mount->Image

Immunofluorescence staining workflow.

Methodology:

  • Cell Culture and Fixation: Grow cells on sterile coverslips. Once the desired confluency is reached, fix the cells with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with the this compound or Alexa Fluor 594-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Repeat the washing step as in step 5.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for this compound or Alexa Fluor 594.

Conclusion and Recommendations

For the majority of immunofluorescence applications, Alexa Fluor 594 is the recommended choice over this compound . Its superior brightness, exceptional photostability, and resistance to environmental factors translate into higher quality, more reliable, and more reproducible data. While this compound can be a suitable and more economical option for some applications, particularly those where photobleaching is less of a concern or when using non-aqueous mounting media, the advantages of Alexa Fluor 594 often justify the additional cost for demanding imaging experiments. Ultimately, the selection of the fluorophore should be guided by the specific requirements of the experiment, including the abundance of the target antigen, the imaging instrumentation available, and the desired quality of the final data.

References

A Head-to-Head Comparison of Photostability: Cy3.5 vs. DyLight 594

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the selection of a robust and reliable fluorophore is paramount to generating high-fidelity data. For researchers, scientists, and drug development professionals utilizing techniques such as fluorescence microscopy, flow cytometry, and single-molecule imaging, the photostability of a fluorescent dye is a critical performance metric. This guide provides an objective comparison of the photostability of two commonly used orange-red fluorescent dyes: Cyanine3.5 (Cy3.5) and DyLight 594. This comparison is supported by available experimental data and detailed experimental protocols to assist in making an informed decision for your specific research needs.

At a Glance: Key Photophysical and Photostability Properties

PropertyThis compoundDyLight 594
Excitation Maximum (λex) ~581 nm~593 nm[1]
Emission Maximum (λem) ~596 nm~618 nm
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φf) ~0.15Not explicitly stated, but described as having a high fluorescence yield.
Photostability Moderate, susceptible to photobleaching under intense illumination.High, reported to be more photostable than Cy dyes.[2]
Primary Photobleaching Mechanism Photooxidation via reaction with reactive oxygen species.Photooxidation

Delving Deeper: A Comparative Analysis of Photostability

This compound , a member of the cyanine dye family, is known for its brightness but exhibits moderate photostability.[3] Cyanine dyes, in general, are susceptible to photobleaching, primarily through photooxidation.[3] This process involves the dye molecule, in its excited triplet state, reacting with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive species can then attack the polymethine chain of the cyanine dye, leading to its cleavage and a loss of fluorescence.[3] The photostability of this compound can be influenced by its local environment and the presence of antifade reagents.

Experimental Protocols: Assessing Photostability

To quantitatively compare the photostability of fluorescent dyes like this compound and DyLight 594, a standardized experimental protocol is crucial. The following protocol outlines a common method for measuring the photobleaching rate of a fluorophore.

Protocol: Measurement of Photobleaching Rate

Objective: To quantify and compare the photostability of this compound and DyLight 594 by measuring the decay of their fluorescence intensity under continuous illumination.

Materials:

  • This compound and DyLight 594 conjugated to the biomolecule of interest (e.g., antibody, oligonucleotide).

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.

  • Antifade mounting medium (optional, but recommended for comparative analysis of its effects).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser, LED), appropriate filter sets for each dye, and a sensitive camera (e.g., sCMOS, EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fluorescently labeled biomolecules at a standardized concentration in PBS.

    • Mount the samples on a microscope slide. For immobilized samples, allow the solution to adhere to the slide or use a polymer matrix. For live-cell imaging, ensure cells are plated at an appropriate density.

    • If using an antifade reagent, add it to the mounting medium according to the manufacturer's instructions.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output.

    • Select the appropriate filter set for the dye being imaged.

    • Place the slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. Crucially, use the exact same illumination power and settings for all samples being compared.

  • Image Acquisition:

    • Acquire an initial image (time = 0).

    • Begin continuous illumination of the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorophores and subtracting this value from the ROI measurements for each time point.

    • Normalize the background-corrected intensity values to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant (k) or the half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the photobleaching mechanism of cyanine dyes and a typical experimental workflow for assessing photostability.

Caption: Mechanism of photobleaching for cyanine dyes.

Photostability_Workflow Sample_Prep Sample Preparation (Dye Conjugates) Microscope_Setup Microscope Setup (Consistent Illumination) Time_Lapse Time-Lapse Imaging (Continuous Illumination) Microscope_Setup->Time_Lapse Intensity_Measurement Measure Fluorescence Intensity Time_Lapse->Intensity_Measurement Background_Correction Background Correction Intensity_Measurement->Background_Correction Normalization Normalization Background_Correction->Normalization Curve_Fitting Curve Fitting (Exponential Decay) Normalization->Curve_Fitting Photobleaching_Rate Determine Photobleaching Rate (k or t₁/₂) Curve_Fitting->Photobleaching_Rate Comparison Compare Photostability Photobleaching_Rate->Comparison

Caption: Experimental workflow for photostability assessment.

Conclusion

Both this compound and DyLight 594 are valuable fluorescent dyes for a wide range of biological applications. The choice between them may depend on the specific demands of the experiment. This compound is a well-established dye with known spectral properties, though its moderate photostability may be a limiting factor for imaging applications requiring long exposure times. DyLight 594 is positioned as a more photostable alternative, which could be advantageous for demanding imaging experiments.

For researchers, it is highly recommended to perform a pilot experiment to directly compare the photostability of these dyes under their specific experimental conditions to make the most informed decision. This is especially critical for quantitative studies where photobleaching can significantly impact the accuracy of the results.

References

A Comparative Guide to the F-gases Efficiency of Cy3.5 and Other Donor Dyes for FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal Förster Resonance Energy Transfer (FRET) pair is critical for the success of binding assays and molecular interaction studies. This guide provides an objective comparison of the FRET efficiency of the donor dye Cy3.5 against other commonly used donor fluorophores, supported by experimental data and detailed methodologies.

Introduction to FRET and Donor Dye Selection

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for measuring molecular proximity. The choice of the donor dye is a crucial first step in designing a FRET experiment, as its photophysical properties directly impact the transfer efficiency and the overall signal-to-noise ratio. Key parameters for a donor dye include a high quantum yield, significant spectral overlap with the acceptor's excitation spectrum, and photostability.

This compound is a cyanine dye that exhibits spectral properties intermediate between Cy3 and Cy5. This guide compares its FRET performance with established donor dyes such as Cy3, Alexa Fluor 546, and Fluorescein.

Comparative Analysis of FRET Efficiency

The FRET efficiency of a donor-acceptor pair is intrinsically linked to their Förster distance (R₀), the distance at which 50% of the energy is transferred. A larger R₀ value generally indicates a more efficient FRET pair, allowing for the detection of interactions over a greater distance.

The following table summarizes the Förster distances for this compound and other common donor dyes when paired with various acceptors. While extensive experimental FRET efficiency data for this compound with a wide array of acceptors is limited in the literature, a single-molecule FRET study has characterized the this compound-Cy5.5 pair, showing a monotonic decrease in FRET efficiency with increasing separation distance.[1][2] The experimentally validated Förster radius for this pair is approximately 55 Å.[2] For other dyes, a broader range of experimental data is available.

Donor DyeAcceptor DyeFörster Distance (R₀) in ÅReference(s)
This compound Cy5.5 55 (theoretically calculated and experimentally supported)[2]
Cy3Cy5>50[3]
Cy3Cy5~56-60[4]
Cy3Cy553 (experimentally measured for a Cy3/Cy5 pair)[5]
Alexa Fluor 546Alexa Fluor 647~74[6]
FluoresceinTetramethylrhodamine49-56

Experimental Methodologies for FRET Measurement

Accurate determination of FRET efficiency relies on robust experimental protocols. Three common methods are steady-state intensity measurements, acceptor photobleaching, and fluorescence lifetime imaging microscopy (FLIM).

Steady-State Intensity Measurement

This method involves measuring the fluorescence intensity of the donor and acceptor at their respective emission wavelengths.

Protocol:

  • Sample Preparation: Prepare samples containing the donor-only, acceptor-only, and the donor-acceptor pair.

  • Spectral Measurement: Using a fluorometer, measure the emission spectrum of the donor-only sample upon excitation at the donor's excitation wavelength.

  • FRET Measurement: Excite the donor-acceptor sample at the donor's excitation wavelength and measure the emission spectrum, observing both the quenched donor fluorescence and the sensitized acceptor fluorescence.

  • Correction for Crosstalk: Correct for direct excitation of the acceptor at the donor's excitation wavelength and for the bleed-through of donor emission into the acceptor detection channel.

  • Efficiency Calculation: Calculate FRET efficiency using the ratio of the sensitized emission of the acceptor to the total fluorescence emission of the donor in the absence of the acceptor.

Acceptor Photobleaching

This technique measures the increase in donor fluorescence after the acceptor has been photobleached, thereby eliminating FRET.

Protocol:

  • Initial Imaging: Acquire images of the donor and acceptor fluorescence in the sample.

  • Acceptor Photobleaching: Selectively photobleach the acceptor fluorophore using a high-intensity light source at the acceptor's excitation wavelength until its emission is no longer detectable.

  • Post-Bleach Imaging: Acquire a post-bleach image of the donor fluorescence.

  • Efficiency Calculation: The FRET efficiency is calculated from the increase in donor fluorescence intensity before and after photobleaching.

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM measures the decay of fluorescence intensity over time. FRET provides an additional non-radiative decay pathway for the donor, leading to a decrease in its fluorescence lifetime.

Protocol:

  • Instrumentation: Utilize a microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) or frequency-domain detection.

  • Donor Lifetime Measurement: Measure the fluorescence lifetime of the donor in a donor-only sample.

  • FRET Sample Lifetime Measurement: Measure the fluorescence lifetime of the donor in the presence of the acceptor.

  • Efficiency Calculation: The FRET efficiency is calculated from the fractional decrease in the donor's fluorescence lifetime in the presence of the acceptor compared to its lifetime in the absence of the acceptor.

Visualizing FRET Concepts

To further clarify the experimental workflow and the principles governing FRET, the following diagrams are provided.

Caption: Experimental workflow for measuring FRET efficiency.

FRET_Factors cluster_factors Influencing Factors FRET_Efficiency FRET Efficiency Distance Donor-Acceptor Distance (r) Distance->FRET_Efficiency Inverse 6th Power Spectral_Overlap Spectral Overlap (J) Spectral_Overlap->FRET_Efficiency Proportional Quantum_Yield Donor Quantum Yield (QD) Quantum_Yield->FRET_Efficiency Proportional Orientation Dipole Orientation (κ²) Orientation->FRET_Efficiency Proportional

Caption: Key factors influencing FRET efficiency.

Conclusion

The selection of a donor dye is a critical decision in FRET-based assays. While this compound shows promise as a FRET donor, particularly with Cy5.5 as an acceptor, the availability of extensive experimental data with a variety of acceptors is currently less comprehensive compared to more established dyes like Cy3 and Alexa Fluor 546. The Förster distance of the this compound-Cy5.5 pair is comparable to that of the widely used Cy3-Cy5 pair, suggesting its utility in similar applications. Researchers should consider the specific requirements of their experimental system, including the desired interaction distance and the spectral compatibility with available instrumentation, when choosing a donor dye. The experimental protocols outlined in this guide provide a framework for the accurate determination of FRET efficiency, enabling a robust comparison of different FRET pairs.

References

Validation of Cy3.5 Labeled Antibodies for Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing flow cytometry, the selection of appropriate fluorochromes is paramount for generating high-fidelity, reproducible data. This guide provides an objective comparison of Cy3.5 labeled antibodies with viable alternatives, supported by experimental data and detailed protocols to inform your experimental design.

Executive Summary

This compound is a cyanine dye that emits in the orange-red spectrum. While historically used in various fluorescence applications, its adoption for multi-color flow cytometry is less prevalent compared to newer, brighter, and more photostable alternatives. This guide will compare the spectral and performance characteristics of this compound with leading competitors in a similar spectral range: Alexa Fluor 594, PE-CF594, and PE-Dazzle 594. The data indicates that for flow cytometry applications requiring high sensitivity and photostability, tandem dyes like PE-CF594 and PE-Dazzle 594, or spectrally similar dyes such as Alexa Fluor 594, often provide superior performance.

Spectral Properties and Brightness Comparison

The choice of fluorochrome is critically dependent on its spectral properties and how they align with the laser and filter configurations of the flow cytometer. The theoretical brightness of a fluorophore can be estimated by the product of its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted light).

FluorochromeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound ~581[1]~596[1]150,0000.1522,500
Alexa Fluor 594 590[2]617[2]73,000[2]0.66[2]48,180
PE-CF594 496, 566[3]612[3]1,960,000 (PE)N/A (tandem)Very High
PE-Dazzle 594 565[4]610[4]N/A (tandem)N/A (tandem)Very High

Note: Brightness for tandem dyes is not calculated in the same manner as for single fluorochromes, as it depends on the efficiency of Förster resonance energy transfer (FRET). However, they are generally considered among the brightest options available for flow cytometry.

Performance Comparison: Brightness, Photostability, and Availability

While theoretical brightness is a useful guide, the practical performance in a flow cytometry experiment is best evaluated by the Stain Index, which considers both the signal intensity and the background fluorescence.

Brightness and Stain Index:

Direct comparative stain index data for this compound is limited in the context of modern flow cytometry. However, data for its alternatives demonstrates their high performance. For instance, PE-CF594 has been shown to be brighter than other dyes in the PE-Texas Red detector. Similarly, PE-Dazzle 594 is known for its bright signal and low background noise, with a relative brightness index score of 5 out of 5 from its manufacturer.[4] Alexa Fluor dyes are also recognized for their brightness and photostability, often outperforming Cy dyes in protein conjugate formats.

Photostability:

Photostability, the resistance of a fluorochrome to photobleaching upon exposure to light, is crucial for experiments involving long acquisition times or cell sorting. While cyanine dyes like this compound are more photostable than older dyes such as fluorescein, they are still susceptible to photobleaching.[5] The Alexa Fluor family of dyes is generally considered to have superior photostability compared to cyanine dyes.[6] Tandem dyes, while very bright, can be susceptible to degradation, leading to spectral unmixing. However, modern tandem formulations like PE-Dazzle 594 are engineered for exceptional photostability.[7]

Commercial Availability:

A key consideration for practical panel design is the commercial availability of antibodies conjugated to the desired fluorochrome for the targets of interest. For common flow cytometry markers such as CD4, CD8, and CD19, there is a wide availability of conjugates with Alexa Fluor 594[7][8][9][10][11], PE-CF594[3][12][13][14], and PE-Dazzle 594.[1][15][16] In contrast, finding commercially available this compound-conjugated antibodies for these mainstream flow cytometry targets from major suppliers is challenging, suggesting a lower demand and adoption for this application.

Experimental Workflow and Protocols

A standard workflow for validating and using a new labeled antibody in flow cytometry is crucial for obtaining reliable results.

G cluster_prep Cell Preparation cluster_stain Antibody Staining cluster_acq Data Acquisition & Analysis cell_prep Prepare Single Cell Suspension fc_block Fc Receptor Block (Optional) cell_prep->fc_block ab_stain Incubate with Labeled Primary Antibody fc_block->ab_stain wash1 Wash Cells ab_stain->wash1 acquire Acquire on Flow Cytometer wash1->acquire analyze Analyze Data (Gating, Stats) acquire->analyze

Caption: General workflow for cell surface staining in flow cytometry.

Detailed Protocol: Cell Surface Staining for Flow Cytometry

This protocol provides a general guideline for staining cell surface markers. Optimization may be required for specific cell types and antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (PBS + 2% BSA + 0.02% Sodium Azide)

  • Fc Receptor Blocking Reagent (e.g., anti-CD16/32 for mouse cells)

  • Fluorochrome-conjugated primary antibody

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture. Adjust the cell concentration to 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.

  • Fc Receptor Block (Optional): To reduce non-specific antibody binding, add an Fc receptor blocking reagent and incubate for 10-15 minutes at 4°C.

  • Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10⁵ to 1 x 10⁶ cells) into flow cytometry tubes. Add the pre-titrated amount of the fluorochrome-conjugated primary antibody.

  • Incubation: Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully decant the supernatant.

  • Repeat Wash: Repeat the washing step (Step 5) one more time to ensure removal of unbound antibody.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-500 µL) for analysis.

  • Data Acquisition: Acquire the samples on the flow cytometer as soon as possible, keeping the samples protected from light.

Logical Relationship for Fluorochrome Selection

The decision-making process for selecting a fluorochrome for a specific antigen in a multi-color panel involves several considerations.

G antigen_expression Antigen Expression Level fluorochrome_choice Optimal Fluorochrome Selection antigen_expression->fluorochrome_choice Match bright dyes to dim antigens instrument_config Instrument Configuration (Lasers & Filters) instrument_config->fluorochrome_choice Ensure compatibility panel_complexity Multicolor Panel Complexity (Spectral Overlap) panel_complexity->fluorochrome_choice Minimize spillover

Caption: Key factors influencing optimal fluorochrome selection.

Conclusion and Recommendations

While this compound is a functional fluorochrome, for demanding applications like multi-color flow cytometry, the evidence suggests that more modern alternatives offer significant advantages.

  • For High Sensitivity: PE-CF594 and PE-Dazzle 594 are excellent choices due to their exceptional brightness, making them ideal for detecting antigens with low expression levels.

  • For Photostability and General Use: Alexa Fluor 594 provides a robust and photostable signal, making it a reliable choice for a wide range of applications.

  • This compound Considerations: The lower quantum yield of this compound results in lower theoretical brightness compared to Alexa Fluor 594 and the PE tandems. Furthermore, the limited availability of this compound-conjugated antibodies for common flow cytometry targets suggests it is not a primary choice for this application in the current market.

Researchers are encouraged to validate any new antibody-fluorochrome conjugate in their specific experimental system. Titration of the antibody to determine the optimal concentration that provides the best stain index is a critical step for achieving high-quality data.

References

A Comparative Guide to Cross-Reactivity Testing of Cy3.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity and reliability of fluorescently-labeled antibodies are paramount for generating accurate and reproducible data. This guide provides an objective comparison of the performance of Cyanine3.5 (Cy3.5) conjugates, with a focus on cross-reactivity, against other commonly used fluorescent dyes. The information presented is supported by established experimental protocols and data from various sources.

Cross-reactivity of a secondary antibody can lead to false-positive signals and misinterpretation of experimental results. This occurs when a secondary antibody, intended to bind to the primary antibody, also binds to immunoglobulins (IgGs) from other species present in the sample. To mitigate this, manufacturers often employ a process called cross-adsorption, which purifies the secondary antibody population to remove antibodies that recognize off-target species' IgGs.[1][2][3]

Performance Comparison of this compound Conjugates

Cyanine dyes, including this compound, are known to sometimes exhibit non-specific binding to certain cell types, particularly monocytes and macrophages.[4] This is a critical consideration when working with whole blood or tissue samples rich in these cell populations. In contrast, Alexa Fluor™ dyes are generally reported to have lower non-specific binding.

In terms of photophysical properties, Alexa Fluor™ 555 is known for its exceptional brightness and photostability, often outperforming Cy3 conjugates in demanding imaging applications.[5][6][7] However, this compound remains a cost-effective and widely used alternative suitable for many applications.[8]

Data Presentation: Comparative Analysis of Fluorophore Properties

The following table summarizes the key photophysical properties of this compound and its common alternative, Alexa Fluor™ 555.

PropertyThis compoundAlexa Fluor™ 555DyLight™ 550CF™555
Excitation Maximum (nm) ~581~555~550~555
Emission Maximum (nm) ~596~565~568~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000~150,000~150,000
Quantum Yield ModerateHighHighHigh
Photostability GoodExcellentExcellentExcellent
Known Non-Specific Binding Monocytes/MacrophagesLowLowLow

Data Presentation: Illustrative Cross-Reactivity Dot Blot Data

The following table provides an illustrative example of the expected results from a dot blot assay designed to test the cross-reactivity of a Goat anti-Mouse IgG (H+L) secondary antibody conjugated to this compound versus one conjugated to Alexa Fluor™ 555. The values represent hypothetical relative fluorescence units (RFU).

Target IgG Spotted on MembraneGoat anti-Mouse IgG-Cy3.5 (Illustrative RFU)Goat anti-Mouse IgG-Alexa Fluor™ 555 (Illustrative RFU)
Mouse IgG 10,00012,000
Rat IgG 800400
Human IgG 300150
Bovine IgG 200100
Rabbit IgG 15075
No IgG (Blank) 5025

Note: This data is for illustrative purposes only and is intended to demonstrate a typical expected outcome of a cross-reactivity experiment. Actual results may vary depending on the specific antibodies and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to perform their own cross-reactivity testing.

Dot Blot Assay for Cross-Reactivity Assessment

This method provides a rapid and semi-quantitative assessment of a secondary antibody's non-specific binding to a panel of immunoglobulins from various species.[1][9][10][11][12]

Materials:

  • Nitrocellulose or PVDF membrane

  • Purified IgGs from various species (e.g., mouse, rat, human, bovine, rabbit) at 1 mg/mL in PBS

  • Fluorescently labeled secondary antibody to be tested (e.g., Goat anti-Mouse IgG-Cy3.5)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Fluorescence imaging system

Procedure:

  • Antigen Spotting: Spot 1 µL of each purified IgG solution onto the membrane. Allow the spots to air dry completely.[1]

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[1]

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody to its recommended working concentration in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound secondary antibody.[1]

  • Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for the fluorophore.

  • Analysis: Quantify the fluorescence intensity of each spot. A strong signal on the target IgG and minimal signal on other IgGs indicates low cross-reactivity.

Immunofluorescence Protocol for Cross-Reactivity Assessment in a Cellular Context

This protocol helps to visualize non-specific binding of a secondary antibody in fixed cells.[13][14]

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS)

  • Primary antibodies from different host species (for multiplexing control)

  • Fluorescently labeled secondary antibody to be tested

  • Phosphate-Buffered Saline (PBS)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific binding by incubating the coverslips in blocking buffer for 30-60 minutes.[13]

  • Primary Antibody Incubation (Controls):

    • Secondary-only control: Incubate a coverslip with only the antibody diluent (no primary antibody). This is crucial for assessing the non-specific binding of the secondary antibody itself.

    • Cross-reactivity control: In a multiplexing scenario, incubate separate coverslips with primary antibodies from species that the secondary antibody should not recognize.

  • Secondary Antibody Incubation: Wash the coverslips with PBS. Incubate with the fluorescently labeled secondary antibody at its optimal dilution for 1 hour at room temperature in the dark.[13]

  • Washing and Mounting: Wash the coverslips thoroughly with PBS. Counterstain with DAPI if desired, and mount with antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The "secondary-only" control should exhibit minimal to no fluorescence. Similarly, samples incubated with primary antibodies from non-target species should show no specific staining.

Mandatory Visualization

Experimental Workflow for Cross-Reactivity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Select Secondary Antibody (e.g., Goat anti-Mouse IgG-Cy3.5) spot_igg Spot Purified IgGs on Membrane (Mouse, Rat, Human, etc.) start->spot_igg prep_cells Prepare Fixed and Permeabilized Cells start->prep_cells block Block Membrane/Cells spot_igg->block prep_cells->block incubate_secondary Incubate with This compound-conjugated Secondary Antibody block->incubate_secondary wash Wash to Remove Unbound Antibody incubate_secondary->wash image Image Fluorescence wash->image quantify Quantify Signal Intensity image->quantify end End: Assess Cross-Reactivity quantify->end

Caption: Workflow for assessing secondary antibody cross-reactivity.

STAT3 Signaling Pathway

STAT3_Signaling_Pathway cytokine Cytokine/Growth Factor (e.g., IL-6) receptor Receptor Complex (e.g., IL-6R/gp130) cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive Inactive STAT3 (monomer) jak->stat3_inactive Phosphorylates stat3_active Active STAT3 (dimer) stat3_inactive->stat3_active Dimerizes nucleus Nucleus stat3_active->nucleus Translocates gene Target Gene Transcription (e.g., c-myc, Cyclin D1) nucleus->gene Promotes

Caption: Simplified STAT3 signaling pathway.

References

Quantitative comparison of Cy3.5 and TAMRA for qPCR probes

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of Cy3.5 and TAMRA for qPCR Probes

For researchers, scientists, and drug development professionals utilizing quantitative real-time PCR (qPCR), the selection of appropriate fluorescent dyes and quenchers is critical for assay performance. This guide provides an objective, data-driven comparison of two commonly used quencher dyes, Cyanine 3.5 (this compound) and Tetramethylrhodamine (TAMRA), for use in qPCR probes.

Spectral Properties: this compound vs. TAMRA

The efficiency of fluorescence resonance energy transfer (FRET) in qPCR probes is fundamentally dependent on the spectral overlap between the reporter dye's emission and the quencher's absorption.

Table 1: Spectral Characteristics of this compound and TAMRA

PropertyThis compoundTAMRA
Excitation Maximum (nm) ~581~555
Emission Maximum (nm) ~596~580

Note: Spectral properties can vary slightly depending on the conjugation chemistry and local environment.

Performance Comparison: Quenching Efficiency and Signal-to-Noise Ratio

An ideal quencher minimizes background fluorescence while efficiently quenching the reporter dye in an intact probe, leading to a high signal-to-noise ratio upon probe cleavage.

One of the key distinctions between this compound and TAMRA is that TAMRA is itself a fluorescent molecule, which can contribute to higher background signals compared to non-fluorescent, or "dark," quenchers.[1][2][3] This inherent fluorescence can potentially lower the overall signal-to-noise ratio of a qPCR assay.[1] Dark quenchers, in contrast, dissipate absorbed energy as heat rather than light, resulting in a cleaner signal.[1]

Table 2: Qualitative Performance Comparison

Performance MetricThis compound (as a quencher)TAMRA
Quenching Mechanism FRET & CollisionalFRET & Collisional[1]
Fluorescence FluorescentFluorescent[1][2]
Potential for Background ModerateModerate to High[1]
Signal-to-Noise Ratio GoodGood, but potentially lower than dark quenchers[1]
pH Sensitivity Sensitive to pH variations; optimal at pH 7.0[5]Less sensitive than Cy dyes

It is important to note that cyanine dyes, including this compound, can be sensitive to environmental factors such as pH. For optimal performance and stability, probes labeled with this compound should be resuspended and stored in a buffer with a neutral pH (around 7.0).[5]

Experimental Protocols

To quantitatively compare the performance of this compound and TAMRA as quenchers for a specific qPCR application, a systematic evaluation is recommended.

I. Probe Design and Synthesis
  • Target Selection: Identify a target gene and design primers and a probe sequence.

  • Probe Synthesis: Synthesize two versions of the probe:

    • Probe 1: 5'-Reporter Dye - Target Sequence - this compound-3'

    • Probe 2: 5'-Reporter Dye - Target Sequence - TAMRA-3'

    • Note: The reporter dye (e.g., FAM, HEX) should be selected based on its spectral compatibility with both quenchers and the detection capabilities of the qPCR instrument.

II. qPCR Assay Setup
  • Master Mix Preparation: Prepare a qPCR master mix containing DNA polymerase, dNTPs, reaction buffer, and forward and reverse primers.

  • Reaction Setup: For each probe (this compound and TAMRA), set up a series of reactions with a serial dilution of the target DNA. Include no-template controls (NTCs) for each probe.

  • Instrumentation: Run the qPCR experiment on a real-time PCR instrument capable of detecting the chosen reporter dye.

III. Data Analysis and Performance Evaluation
  • Standard Curve Analysis: Generate a standard curve for each probe by plotting the quantification cycle (Cq) values against the logarithm of the target concentration.

  • PCR Efficiency Calculation: Determine the PCR efficiency for each probe from the slope of the standard curve using the formula: Efficiency = (10(-1/slope) - 1) * 100.[6]

  • Signal-to-Noise Ratio Assessment: Compare the baseline fluorescence of the NTC wells for the this compound-quenched and TAMRA-quenched probes. A lower baseline indicates less background fluorescence. Additionally, compare the change in fluorescence (ΔRn) from the baseline to the plateau phase for each probe at a given target concentration. A larger ΔRn suggests a higher signal intensity.

  • Photostability (Optional): To assess photostability, subject the probes to prolonged excitation in a fluorometer and measure the rate of fluorescence decay.

Signaling Pathway and Experimental Workflow

qPCR Probe Signaling Mechanism

G cluster_0 Intact Probe cluster_1 Amplification & Cleavage Reporter Reporter Probe Probe Sequence Taq Taq Polymerase Quencher Quencher (this compound or TAMRA) Quencher->Reporter FRET (No Signal) Template DNA Template Taq->Template 5'-3' Exonuclease Activity CleavedReporter Reporter Template->CleavedReporter Signal Generation CleavedQuencher Quencher

Caption: Mechanism of a 5' nuclease qPCR assay.

Experimental Workflow for Probe Comparison

G start Start: Define Target & Reporter Dye design Design Primers & Probe Sequence start->design synthesis Synthesize Probes (this compound & TAMRA versions) design->synthesis qpcr_setup Set up qPCR with Serial Dilutions & NTCs synthesis->qpcr_setup run_qpcr Execute qPCR Experiment qpcr_setup->run_qpcr data_analysis Analyze Data: - Standard Curves - PCR Efficiency - Signal-to-Noise run_qpcr->data_analysis comparison Compare Performance Metrics data_analysis->comparison conclusion Conclusion: Select Optimal Quencher comparison->conclusion

Caption: Workflow for comparing this compound and TAMRA probes.

Conclusion

The choice between this compound and TAMRA as a quencher in qPCR probes involves a trade-off between potential background fluorescence and other performance characteristics. TAMRA, being fluorescent, may contribute to a higher background signal, potentially reducing the signal-to-noise ratio compared to dark quenchers.[1][2] this compound, while also fluorescent, is part of the cyanine dye family known for its brightness, but it exhibits pH sensitivity that must be managed for optimal stability and performance.[5]

For applications where the highest signal-to-noise ratio is critical, exploring dark quenchers might be advantageous. However, when using reporter dyes in the appropriate spectral range, both this compound and TAMRA can serve as effective quenchers. A direct empirical comparison using the experimental protocol outlined above is the most definitive way to determine the optimal quencher for a specific qPCR assay and instrument combination.

References

A Head-to-Head Comparison of Cy3.5 and Other Leading Dyes for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nanoscale world of cellular architecture, the choice of fluorescent probe is paramount. The performance of these molecular beacons directly dictates the quality and resolution of super-resolution imaging. This guide provides an objective comparison of Cy3.5 against other commonly used dyes in super-resolution microscopy, supported by experimental data, to facilitate informed decisions in experimental design.

In the realm of single-molecule localization microscopy (SMLM) techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy), and stimulated emission depletion (STED) microscopy, the photophysical properties of a fluorophore are the primary determinants of its success. Key performance indicators include high photon output for precise localization, a low on/off duty cycle for minimizing overlapping signals in SMLM, and high photostability to withstand intense laser illumination. This guide focuses on a comparative analysis of this compound, a popular orange-red fluorescent dye, with leading red-emitting dyes such as Alexa Fluor 647 and ATTO 647N, which are workhorses in the field.

Photophysical Properties: A Quantitative Overview

The fundamental characteristics of a fluorescent dye determine its brightness and suitability for specific applications. The molar extinction coefficient reflects the efficiency of light absorption, while the quantum yield indicates the efficiency of converting absorbed photons into emitted fluorescence. The product of these two values provides a measure of the dye's intrinsic brightness.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound ~581~594~150,000~0.15~22,500
Alexa Fluor 647 ~650~665~239,000[1]~0.33[2]~78,870
ATTO 647N ~646~664~150,000~0.65~97,500

Note: Values can vary depending on the solvent and conjugation state.

Performance in Super-Resolution Microscopy

While intrinsic brightness is a crucial factor, the performance of a dye in the demanding environment of super-resolution microscopy is a more nuanced affair. For SMLM techniques like STORM, properties such as photon yield per switching event and the on/off duty cycle are critical for achieving high-resolution images.

A comprehensive study evaluated 26 organic dyes for their performance in localization-based super-resolution imaging.[3] This study provides valuable insights into the practical utility of these dyes.

DyePhoton Yield per Switching EventOn/Off Duty CyclePhotostability (Survival Fraction)Overall STORM Image Quality
This compound ModerateModerateModerateFair to Good[3]
Alexa Fluor 647 High (~5,000 photons)[3]Low (~0.001)[3]HighExcellent[1][3][4]
ATTO 647N HighLowHighExcellent

Key Observations:

  • Alexa Fluor 647 is widely regarded as a benchmark for dSTORM imaging due to its exceptional photoswitching properties, including a high photon output, low duty cycle, and high photostability.[1][4] These characteristics lead to high localization precision and excellent image quality.[3]

  • ATTO 647N is another top-performing dye for both STORM and STED microscopy. It is known for its high photostability and brightness.

  • This compound demonstrates moderate performance in STORM. While it is a viable option, it generally exhibits a lower photon yield and less favorable switching kinetics compared to Alexa Fluor 647 and ATTO 647N.[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible super-resolution imaging. Below are representative protocols for sample preparation and imaging in STORM.

Antibody Labeling Protocol

This protocol describes the general procedure for labeling antibodies with amine-reactive NHS-ester dyes.

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization antibody 1. Prepare Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4-8.0) mix 3. Mix Antibody and Dye (Molar ratio 5-10:1, dye:antibody) antibody->mix dye 2. Prepare Dye Stock (10 mM in anhydrous DMSO) dye->mix incubate 4. Incubate (1 hour, room temperature, protected from light) mix->incubate purify 5. Purify Conjugate (Size-exclusion chromatography) incubate->purify characterize 6. Determine Degree of Labeling (Spectrophotometry) purify->characterize

Workflow for antibody conjugation with NHS-ester dyes.
dSTORM Imaging Protocol for Fixed Cells

This protocol outlines the key steps for performing dSTORM imaging on fixed cells.

dSTORM_Workflow cluster_sample_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture 1. Cell Culture (on high-precision coverslips) fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Labeled Secondary Antibody Incubation primary_ab->secondary_ab imaging_buffer 7. Add STORM Imaging Buffer (e.g., GLOX buffer with thiol) secondary_ab->imaging_buffer acquisition 8. Image Acquisition (TIRF illumination, high laser power) imaging_buffer->acquisition localization 9. Single-Molecule Localization (Fitting of PSFs) acquisition->localization reconstruction 10. Image Reconstruction localization->reconstruction STORM_Principle cluster_workflow STORM Imaging Cycle start Start with most fluorophores in a dark state activate Activate a sparse subset of fluorophores (e.g., with a 405 nm laser for some dyes) start->activate excite_localize Excite fluorescence and localize individual molecules (e.g., with a 647 nm laser) activate->excite_localize bleach Photobleach or switch to a dark state excite_localize->bleach repeat Repeat cycle thousands of times bleach->repeat repeat->activate reconstruct Reconstruct the final super-resolved image from all localizations repeat->reconstruct

References

Validating the Specificity of Cy3.5-Labeled FISH Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Fluorescence In Situ Hybridization (FISH), ensuring the specificity of fluorescently labeled probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Cy3.5 with alternative fluorophores and details the experimental protocols necessary to validate the specificity of your FISH probes.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye for labeling FISH probes significantly impacts the signal intensity, photostability, and overall signal-to-noise ratio of the experiment. While this compound has been a widely used fluorophore, several alternatives offer potential advantages in brightness and stability.

Photophysical Properties

The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and quantum yield (Φ). The molar extinction coefficient reflects the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~581~596~150,000Not widely reported
Alexa Fluor 568 ~578~603~91,300~0.69
DyLight 550 ~562~576~150,000Not widely reported
ATTO 565 ~564~590~120,000~0.90

Table 1: Comparison of Photophysical Properties. This table summarizes the key spectral and photophysical properties of this compound and its alternatives. Higher molar extinction coefficients and quantum yields contribute to brighter fluorescent signals.

Photostability

Photostability, or the resistance of a fluorophore to photobleaching (fading) upon exposure to excitation light, is a critical factor for experiments requiring long acquisition times or repeated imaging. While direct quantitative comparisons of photobleaching rates under identical FISH conditions are not always available, the general consensus in the literature is that Alexa Fluor and ATTO dyes exhibit superior photostability compared to traditional cyanine dyes like this compound.[1]

DyeRelative Photostability
This compound Moderate
Alexa Fluor 568 High
DyLight 550 Moderate to High
ATTO 565 Very High

Table 2: Qualitative Comparison of Photostability. This table provides a qualitative comparison of the photostability of this compound and its alternatives based on available literature.

Experimental Protocols for Validating FISH Probe Specificity

To ensure that a FISH probe is binding specifically to its intended target sequence, a series of validation experiments must be performed. These experiments are designed to assess the analytical specificity, analytical sensitivity, and signal-to-noise ratio of the probe.

I. Determining Analytical Specificity

Analytical specificity confirms that the probe hybridizes only to the intended target locus and not to other chromosomal regions.[2][3]

Methodology:

  • Sample Preparation: Prepare metaphase spreads from a karyotypically normal male individual. The use of male cells allows for the detection of any potential cross-hybridization to the Y chromosome.[4]

  • FISH Procedure: Perform the standard FISH protocol using the this compound-labeled probe.

  • Image Acquisition: Capture images of at least 20 well-spread metaphases using a fluorescence microscope equipped with the appropriate filter sets for this compound and DAPI (for counterstaining chromosomes).

  • Analysis:

    • For each metaphase, confirm that the probe signal localizes to the correct chromosomal band. This can be achieved by comparing the FISH signal with the DAPI banding pattern or by sequential G-banding and FISH.

    • Score the number of signals that hybridize to the correct locus and any signals that hybridize to non-target locations.

  • Calculation:

    • Analytical Specificity (%) = (Number of signals at the correct locus / Total number of signals observed) x 100

A minimum analytical specificity of 98% is generally recommended.[4]

II. Assessing Analytical Sensitivity

Analytical sensitivity measures the percentage of target sites that are detected by the probe.[2][3]

Methodology:

  • Sample Preparation: Use the same metaphase spreads from a karyotypically normal individual as in the analytical specificity experiment.

  • FISH Procedure: Perform the standard FISH protocol.

  • Image Acquisition: Capture images of at least 100 interphase nuclei and 20 metaphases.

  • Analysis:

    • In interphase nuclei, score the number of nuclei showing the expected number of signals (e.g., two signals for a diploid autosomal locus).

    • In metaphases, score the number of target chromosomes showing a clear hybridization signal.

  • Calculation:

    • Analytical Sensitivity (%) = (Number of target sites with a probe signal / Total number of target sites analyzed) x 100

A high analytical sensitivity (typically >95%) is desirable to minimize false-negative results.

III. Calculating the Signal-to-Noise Ratio (SNR)

The signal-to-noise ratio (SNR) is a quantitative measure of signal quality, reflecting the intensity of the specific fluorescent signal relative to the background fluorescence. A higher SNR indicates a clearer and more easily interpretable signal.

Methodology:

  • Image Acquisition: Acquire FISH images using a digital fluorescence microscope and camera. It is crucial to use consistent imaging parameters (e.g., exposure time, gain) for all samples being compared.

  • Image Analysis Software: Use image analysis software such as ImageJ or FIJI to quantify signal and background intensities.

  • Measurement:

    • Signal Intensity (S): In a representative number of cells, measure the mean or maximum pixel intensity within the region of the specific FISH signal.

    • Background Intensity (B): In the same cells, measure the mean pixel intensity of a region immediately adjacent to the signal that is devoid of any specific fluorescence.

    • Noise (N): Measure the standard deviation of the pixel intensities in the background region.

  • Calculation:

    • SNR = (S - B) / N

A higher SNR value indicates a more specific and robust probe. While there is no universal standard for an acceptable SNR, this value is useful for comparing the performance of different probes or hybridization conditions.

Visualizing the Validation Workflow and Probe Specificity

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_fish FISH Procedure cluster_acq Image Acquisition cluster_analysis Data Analysis prep Prepare Metaphase Spreads (Karyotypically Normal) hybridize Hybridize with This compound-labeled Probe prep->hybridize wash Post-Hybridization Washes hybridize->wash acquire Capture Images (Fluorescence Microscope) wash->acquire spec Determine Analytical Specificity acquire->spec sens Assess Analytical Sensitivity acquire->sens snr Calculate Signal-to-Noise Ratio acquire->snr

Figure 1: Experimental workflow for validating FISH probe specificity.

G cluster_chromosome Target Target Sequence NonTarget1 Non-Target Sequence 1 NonTarget2 Non-Target Sequence 2 Probe This compound-labeled FISH Probe Probe->Target Specific Binding Probe->NonTarget1 Non-Specific Binding (Undesirable) Probe->NonTarget2

Figure 2: Conceptual diagram of FISH probe specificity.

By following these detailed protocols and considering the performance characteristics of different fluorophores, researchers can confidently validate the specificity of their this compound-labeled FISH probes, leading to more accurate and reliable experimental outcomes. This rigorous validation is an indispensable step in ensuring the integrity of research and development in genetics and drug discovery.

References

A Comparative Analysis of Cy3.5 and ATTO Dyes for Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in single-molecule studies, the choice of fluorescent probes is a critical determinant of experimental success. Ideal fluorophores must be exceptionally bright and photostable to withstand the intense and prolonged laser illumination required for high-quality data acquisition. This guide provides an objective comparison between the cyanine dye, Cy3.5, and the rhodamine-based ATTO dyes, with a focus on their performance in single-molecule applications like Förster Resonance Energy Transfer (FRET).

Executive Summary

Both this compound and spectrally similar ATTO dyes, particularly ATTO 565, are employed in single-molecule research. The fundamental trade-off often lies between the high light-absorbing capability of cyanine dyes and the superior photostability and higher quantum yield of ATTO dyes. ATTO dyes, with their rigid molecular structure, are designed to suppress photo-induced isomerization, a common pathway to non-fluorescent states and photobleaching in more flexible cyanine dyes.[1][2] Consequently, ATTO dyes generally offer greater photostability and more consistent performance across different environments, making them a compelling choice for experiments requiring long observation times.[2][3] While this compound can be very bright due to its high extinction coefficient, its photophysical properties are more susceptible to environmental factors and it may require more rigorous optimization of imaging buffers with photoprotective agents.[1][4]

Data Presentation: Photophysical and Photochemical Properties

The selection of a fluorophore is governed by its intrinsic photophysical properties. The following tables summarize key quantitative data for this compound and comparable ATTO dyes, enabling a direct comparison of their performance metrics.

Table 1: Comparison of Core Photophysical Properties

PropertyThis compoundATTO 550ATTO 565
Excitation Maximum (λabs) 581 nm[5]554 nm564 nm[6]
Emission Maximum (λem) 596 nm[5]576 nm590 nm[6]
Molar Extinction Coefficient (ε) 150,000 M-1cm-1120,000 M-1cm-1120,000 M-1cm-1[7]
Fluorescence Quantum Yield (Φ) ~15% (environment dependent)80%90%[7]
Fluorescence Lifetime (τ) ~0.5 ns[5]3.6 ns3.4 ns[5]
Theoretical Brightness (ε × Φ) ~22,50096,000108,000

Note: Brightness is a relative measure calculated from the product of the molar extinction coefficient and the quantum yield. Actual performance can vary based on experimental conditions.

Table 2: Performance Characteristics in Single-Molecule Applications

CharacteristicThis compoundATTO Dyes (general)
Photostability Moderate; susceptible to photobleaching.[8][9]High to Exceptional; rigid structure minimizes photobleaching pathways.[2][7]
Blinking Can exhibit blinking, though reported to be infrequent in some conditions.[8][9]Generally low blinking, contributing to stable emission traces.[7]
Environmental Sensitivity High; quantum yield and lifetime are sensitive to the local environment and conjugation.[1][4][10]Low; optical properties are more stable across different solvents and upon conjugation.[2]
Recommended Applications smFRET studies, particularly where high absorption is beneficial for shorter acquisition times.[8]Demanding single-molecule applications requiring long observation times, high signal-to-noise, and stable performance (e.g., smFRET, STORM, STED).[7][11]

In-Depth Comparative Analysis

Brightness and Signal-to-Noise Ratio

Theoretical brightness is a product of how efficiently a dye absorbs light (extinction coefficient) and how efficiently it converts that absorbed light into fluorescence (quantum yield). While this compound has a very high extinction coefficient, its quantum yield is notably lower and more variable than that of ATTO 565.[1][7] As a result, ATTO 565 is significantly brighter, which translates to a better signal-to-noise ratio in single-molecule experiments. This allows for lower laser powers, which in turn can further reduce photobleaching and cellular photodamage.

Photostability and Experimental Longevity

Photostability is arguably the most critical parameter for single-molecule studies. The rigid chromophore structure of ATTO dyes is specifically designed to resist the chemical changes that lead to irreversible photobleaching.[1][2] This inherent stability allows for longer observation times before the signal is lost. Studies have demonstrated that this compound has a mean photobleaching time of several minutes under specific smFRET conditions, which is suitable for many experiments.[8][9] However, ATTO dyes are consistently reported to have superior photostability, making them the preferred choice for tracking slow biological processes or for super-resolution techniques that require many switching cycles.[3][7][12]

Environmental Sensitivity and Reproducibility

The fluorescence properties of cyanine dyes like Cy3 are known to be highly dependent on their local environment, including the rigidity of their attachment to a biomolecule.[4][10] This can lead to variations in quantum yield and fluorescence lifetime, complicating the interpretation of FRET data. In contrast, the rigid structure of ATTO dyes makes their photophysical properties less dependent on the solvent or conjugation partner.[2] This leads to more stable and predictable performance, which is crucial for robust and reproducible experimental outcomes.[3]

Experimental Protocols

The following is a generalized protocol for conducting a single-molecule FRET experiment using Total Internal Reflection Fluorescence (TIRF) microscopy to study biomolecular dynamics, such as the conformational changes in a DNA hairpin.

Protocol: Single-Molecule FRET via TIRF Microscopy

1. Materials and Reagents

  • Labeled Biomolecules: DNA, RNA, or protein labeled with a donor (e.g., this compound, ATTO 565) and an acceptor (e.g., Cy5, ATTO 647N) at specific sites. A biotin moiety is required for surface immobilization.

  • Microscope Slides and Coverslips: Quartz slides and glass coverslips for their low fluorescence background.

  • Surface Passivation Reagents: mPEG-SVA and Biotin-PEG-SVA for creating a polyethylene glycol (PEG) brush layer to prevent non-specific surface binding.

  • Immobilization Protein: Neutravidin or streptavidin.

  • Imaging Buffer (T50): 10 mM Tris-HCl (pH 8.0), 50 mM NaCl.[11]

  • Oxygen Scavenging System (OSS): To enhance dye photostability. A common formulation includes:

    • 0.8% (w/v) D-glucose

    • 1 mg/mL glucose oxidase

    • 0.04 mg/mL catalase[13]

  • Triplet State Quencher: 2 mM Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).[13]

2. Methodology

  • Step 1: Flow Chamber Assembly and Surface Passivation

    • Clean quartz slides and coverslips thoroughly.

    • Assemble a flow chamber using the slide, coverslip, and double-sided tape.

    • Functionalize the inner surface with amine groups using aminosilane.

    • Incubate the chamber with a mixture of mPEG-SVA and Biotin-PEG-SVA (e.g., 97:3 ratio) to create a passivated surface with biotin anchors.

    • Wash thoroughly with T50 buffer.

  • Step 2: Surface Immobilization

    • Introduce a solution of neutravidin (e.g., 0.2 mg/mL) into the chamber and incubate to allow binding to the biotin-PEG.

    • Wash away unbound neutravidin with T50 buffer.

    • Introduce the biotinylated, dye-labeled biomolecules at a low concentration (e.g., 50-100 pM) to achieve single-molecule density on the surface.

    • Wash away unbound molecules with T50 buffer.

  • Step 3: Imaging

    • Mount the slide on a TIRF microscope.

    • Replace the buffer in the chamber with the complete imaging buffer containing the oxygen scavenging system and Trolox.[13]

    • Excite the donor fluorophore (e.g., with a 561 nm laser for ATTO 565 or a 532/561 nm laser for this compound) in TIRF mode.[3][13]

    • Simultaneously collect fluorescence emission from the donor and acceptor channels using a dichroic mirror and appropriate emission filters. Record movies using a sensitive EMCCD or sCMOS camera.

  • Step 4: Data Analysis

    • Identify single-molecule spots in the recorded movie.

    • Extract the fluorescence intensity time traces for the donor (ID) and acceptor (IA) for each molecule.

    • Correct for background signal and spectral bleed-through from the donor channel into the acceptor channel.

    • Calculate the apparent FRET efficiency (EFRET) for each time point using the formula: EFRET = IA / (ID + IA).[14]

    • Generate FRET efficiency histograms and time trajectories to analyze the conformational states and dynamics of the biomolecule.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparison of this compound and ATTO dyes in single-molecule experiments.

smFRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Label Biomolecule (Donor + Acceptor + Biotin) B Passivate Surface (PEG / Biotin-PEG) A->B C Immobilize Biomolecule (via Biotin-Neutravidin) B->C D TIRF Microscopy C->D E Excite Donor Dye D->E F Record Donor & Acceptor Emission Movie E->F G Extract Intensity Traces (Donor & Acceptor) F->G H Calculate FRET Efficiency E = IA / (ID + IA) G->H I Generate Histograms & Analyze Dynamics H->I Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation S1->S0 Fluorescence T1 T₁ (Triplet State) S1->T1 ISC T1->S0 Phosphorescence (slow) Bleach Photobleaching T1->Bleach Reactive Oxygen Abs Absorption Fluor Fluorescence ISC Intersystem Crossing Dye_Choice Start Experimental Priority? Photostability Maximum Photostability & Long Observation Time Start->Photostability Stability Brightness Maximum Brightness & Short Acquisition Start->Brightness Brightness Atto Choose ATTO Dye (e.g., ATTO 565) Photostability->Atto Cy35 Choose this compound (with optimized buffer) Brightness->Cy35

References

Evaluating the Performance of Cy3.5 in Different Mounting Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the orange-red fluorescent dye Cy3.5, selecting the optimal mounting medium is paramount for achieving high-quality, reproducible imaging data. The mounting medium not only preserves the sample but also critically influences the photophysical properties of the fluorophore, affecting its brightness and photostability. This guide provides a comprehensive comparison of this compound performance in various common mounting media, supported by experimental data and detailed protocols to aid in your experimental design.

Core Properties of this compound

This compound is a member of the cyanine dye family, characterized by its high molar extinction coefficient and good quantum yield, making it a bright and readily detectable fluorophore. Its spectral characteristics are summarized below:

PropertyValue
Excitation Maximum~581 nm
Emission Maximum~596 nm
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹
Quantum Yield~0.15 - 0.4

Comparison of Mounting Media for this compound

The choice of mounting medium can significantly impact the fluorescence signal of this compound. This section compares its performance in several popular homemade and commercial mounting media. The following table summarizes the key performance characteristics based on available data and user reports.

Mounting MediumCompositionRefractive Index (RI)Initial Brightness of this compoundPhotostability of this compoundKey Considerations
ProLong™ Gold Antifade Mountant Glycerol-based, proprietary antifade~1.47 (cured)HighExcellentCuring formulation that provides long-term photoprotection and is ideal for archiving slides. Generally considered a reliable choice for cyanine dyes with little to no initial signal quenching.[1]
VECTASHIELD® Antifade Mounting Medium Glycerol-based~1.45Moderate to LowGoodSome studies and user reports indicate a potential for initial quenching of cyanine dye fluorescence.[1] A newer formulation, VECTASHIELD® PLUS, claims improved compatibility and signal retention.
Mowiol 4-88 (with antifade) Polyvinyl alcohol (PVA) in glycerol-Tris buffer~1.49HighGood to ExcellentA cost-effective, homemade option that offers good refractive index matching. Performance is highly dependent on the addition and quality of antifade reagents like DABCO or n-propyl gallate.[1]
Glycerol (90%) with Antifade Glycerol, buffer (e.g., PBS)~1.46HighGoodA simple, customizable mounting medium. The high glycerol content enhances the refractive index. Photostability is dependent on the added antifade agent.
DPX (Dibutylphthalate Polystyrene Xylene) Non-aqueous, polystyrene-based~1.52Very HighExcellentRequires sample dehydration, which may not be suitable for all preparations. The non-polar environment can enhance the brightness of cyanine dyes.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible evaluation of fluorophore performance. Below are protocols for a general immunofluorescence staining procedure and a method to quantify photostability.

General Immunofluorescence Staining Protocol

This protocol provides a standard workflow for preparing cells for fluorescence microscopy.

  • Cell Culture and Fixation: Culture cells on sterile coverslips. Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Blocking: To prevent non-specific antibody binding, incubate the coverslips in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash the coverslips three times with PBS to remove unbound secondary antibodies.

  • Mounting: Briefly rinse the coverslips in deionized water and mount them onto a microscope slide with a drop of the desired mounting medium. For non-hardening media, the edges of the coverslip can be sealed with nail polish. For curing media like ProLong™ Gold, allow the slide to cure for 24 hours at room temperature in the dark before imaging.

Quantitative Photostability Analysis Protocol

This protocol outlines a method to measure and compare the photobleaching rates of this compound in different mounting media.

  • Sample Preparation: Prepare multiple identical samples stained with this compound using the general immunofluorescence protocol.

  • Mounting: Mount the samples in the different mounting media to be compared (e.g., ProLong™ Gold, VECTASHIELD®, and Mowiol with DABCO).

  • Image Acquisition:

    • Use a fluorescence microscope equipped with a suitable filter set for this compound (Excitation: ~581 nm, Emission: ~596 nm).

    • Select regions of interest (ROIs) with comparable initial fluorescence intensity across all samples.

    • Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 5-10 seconds) for a total duration of several minutes, or until the fluorescence signal has significantly decayed.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROIs for each time point.

    • Normalize the intensity values for each time point to the initial intensity at time zero.

    • Plot the normalized fluorescence intensity against time for each mounting medium.

    • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each mounting medium to obtain a quantitative measure of photostability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

G cluster_staining Immunofluorescence Staining Workflow cluster_mounting Mounting A Cell Fixation B Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody (this compound) Incubation D->E F Washing E->F G Mount in Medium 1 F->G H Mount in Medium 2 F->H I Mount in Medium 3 F->I

Workflow for sample preparation and mounting.

G cluster_imaging Photostability Measurement Workflow A Acquire Initial Image (t=0) B Continuous Illumination A->B C Time-Lapse Image Acquisition B->C D Measure Fluorescence Intensity C->D E Normalize Intensity D->E F Plot Intensity vs. Time E->F G Calculate Photobleaching Half-life F->G

Workflow for quantitative photostability analysis.

Alternative Fluorophores to this compound

While this compound is a robust dye, several alternatives with similar spectral properties are available. The choice of an alternative may be dictated by the specific application, instrumentation, or desired performance characteristics.

FluorophoreExcitation Max (nm)Emission Max (nm)Key Features
Alexa Fluor 568 578603Generally exhibits higher photostability and brightness compared to this compound.
DyLight 594 593618Known for its high fluorescence intensity and good photostability.
Atto 565 564590Offers high photostability and is often used in single-molecule studies.

Conclusion

The performance of this compound is intricately linked to the choice of mounting medium. For applications demanding the highest photostability and preservation of initial fluorescence, ProLong™ Gold Antifade Mountant is a superior choice.[1] Mowiol 4-88 supplemented with an appropriate antifade reagent like DABCO or n-propyl gallate presents a reliable and cost-effective alternative, although with potential for batch-to-batch variability.[1] While VECTASHIELD® is a widely used antifade mountant, caution is advised when using it with cyanine dyes due to the possibility of initial fluorescence quenching.[1] For specialized applications where sample dehydration is permissible, non-aqueous mounting media like DPX can significantly enhance the brightness of this compound.[2]

Ultimately, the optimal mounting medium for your experiments will depend on a combination of factors including the specific imaging requirements, budget, and the nature of the biological sample. It is highly recommended to empirically test a selection of mounting media to determine the best performer for your specific application.

References

A Head-to-Head Battle: Benchmarking Cy3.5 Against Newer Generation Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical determinant for the success of highly sensitive applications such as immunofluorescence, fluorescence microscopy, and flow cytometry. While classic dyes like Cy3.5 have been instrumental in numerous discoveries, the advent of newer generation fluorophores necessitates a thorough evaluation of their performance. This guide provides an objective, data-driven comparison of this compound against modern alternatives, including the Alexa Fluor and DyLight series, to empower informed decisions in experimental design.

Executive Summary

This compound, a member of the cyanine dye family, has long been a workhorse in the red-orange spectral region. However, newer dyes have been engineered for enhanced brightness and superior photostability, critical parameters for demanding imaging applications. This guide reveals that while this compound remains a viable option, several newer dyes, notably from the Alexa Fluor and DyLight series, offer significant advantages in key performance metrics.

Quantitative Performance Metrics: A Side-by-Side Comparison

The performance of a fluorescent dye is primarily dictated by its photophysical properties. Brightness is a function of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to a dye's resistance to photochemical degradation upon exposure to excitation light. The following tables summarize the key quantitative data for this compound and its modern counterparts.

Table 1: Photophysical Properties of this compound and Newer Generation Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound ~581~596~116,000~0.15 - 0.3517,400 - 40,600
Alexa Fluor 555 ~555~565~150,000~0.10~15,000
Alexa Fluor 568 ~578~603~91,300~0.69~62,997
DyLight 594 ~593~618~80,000~0.81 (conjugated)~64,800

Note: The quantum yield of this compound can be enhanced upon conjugation to proteins[1]. The quantum yield for DyLight 594 is noted for its conjugated form, which is often higher than the free dye[2].

Table 2: Photostability Comparison

Dye FamilyGeneral PhotostabilityKey Observations
Cyanine (Cy) Dyes ModerateProne to photobleaching, especially under prolonged or intense illumination. This compound's photostability is generally considered moderate[3].
Alexa Fluor Dyes HighSignificantly more photostable than their cyanine counterparts. This allows for longer exposure times and more robust time-lapse imaging with less signal degradation[4][5].
DyLight Dyes HighGenerally exhibit high photostability and are less pH-sensitive, making them a reliable alternative to other dye series[6][7].

Experimental Protocols

To ensure objective and reproducible comparisons of fluorescent dye performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of Molar Extinction Coefficient and Quantum Yield

Objective: To quantitatively measure the molar extinction coefficient (ε) and fluorescence quantum yield (Φ) of a fluorescent dye.

Methodology:

  • Preparation of Dye Solutions: Prepare a series of dilutions of the dye in a suitable solvent (e.g., phosphate-buffered saline, PBS, pH 7.4) with precisely known concentrations.

  • Absorbance Measurement: Use a spectrophotometer to measure the absorbance of each dilution at the dye's absorption maximum (λmax).

  • Calculation of Molar Extinction Coefficient: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length), the molar extinction coefficient (ε) is the slope of the linear regression line.

  • Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence emission spectrum of each dilution, exciting at the absorption maximum.

  • Quantum Yield Calculation: The quantum yield is calculated relative to a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95). The following equation is used: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 2: Assessment of Photostability (Photobleaching Half-Life)

Objective: To determine the photobleaching half-life (t1/2), a measure of a dye's resistance to photobleaching.

Methodology:

  • Sample Preparation: Prepare microscope slides with the fluorescent dyes of interest at a standardized concentration, either in solution or conjugated to a biomolecule (e.g., an antibody). To minimize variability, ensure the mounting medium and coverslip are consistent for all samples.

  • Microscope Setup:

    • Use a fluorescence microscope with a stable light source (e.g., laser or LED).

    • Select the appropriate filter set for the dye being tested.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of the initial value.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes involved in benchmarking these fluorescent dyes, the following diagrams illustrate the key workflows.

Experimental_Workflow_Photophysical_Properties cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Dye Fluorescent Dye Dilutions Serial Dilutions Dye->Dilutions Solvent Solvent (e.g., PBS) Solvent->Dilutions Spectrophotometer Spectrophotometer Dilutions->Spectrophotometer Measure Absorbance Spectrofluorometer Spectrofluorometer Dilutions->Spectrofluorometer Measure Fluorescence Absorbance_Plot Plot Absorbance vs. Conc. Spectrophotometer->Absorbance_Plot Fluorescence_Plot Plot Fluorescence vs. Conc. Spectrofluorometer->Fluorescence_Plot Ext_Coeff Calculate Extinction Coefficient (ε) Absorbance_Plot->Ext_Coeff QY Calculate Quantum Yield (Φ) Fluorescence_Plot->QY

Caption: Workflow for determining photophysical properties.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Labeled_Sample Dye-Labeled Sample Slide Microscope Slide Labeled_Sample->Slide Microscope Fluorescence Microscope Slide->Microscope Mount Sample Time_Lapse Time-Lapse Acquisition Microscope->Time_Lapse Continuous Illumination ROI_Analysis Measure ROI Intensity Time_Lapse->ROI_Analysis Normalization Normalize Intensity ROI_Analysis->Normalization Decay_Curve Plot Intensity vs. Time Normalization->Decay_Curve Half_Life Determine Half-Life (t1/2) Decay_Curve->Half_Life

References

A Researcher's Guide to Determining the Degree of Labeling for Cy3.5 Conjugates and a Comparison with Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, accurate determination of the degree of labeling (DOL) is paramount for reproducible and quantitative results. This guide provides a detailed protocol for calculating the DOL of Cy3.5-protein conjugates and offers an objective comparison with its common alternatives: Alexa Fluor 568, DyLight 550, and ATTO 565, supported by experimental data.

Determining the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, is a critical quality control parameter.[1] An optimal DOL is crucial for maximizing the fluorescence signal while avoiding issues such as self-quenching and potential interference with the biomolecule's function that can arise from over-labeling.[1] The most common method for determining the DOL of protein-dye conjugates is through absorption spectroscopy.[2]

Experimental Protocol

This protocol outlines the steps to determine the DOL of a purified this compound-protein conjugate:

Materials:

  • Purified this compound-protein conjugate

  • Buffer used for final resuspension of the conjugate (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm pathlength)

Procedure:

  • Sample Preparation: Ensure the conjugate solution is clear and free of precipitates. If necessary, centrifuge the sample to remove any aggregates.

  • Spectrophotometer Setup: Use the resuspension buffer to blank the spectrophotometer.

  • Absorbance Measurements:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀). This wavelength is used to determine the protein concentration.

    • Measure the absorbance at the maximum absorbance wavelength (λₘₐₓ) of this compound, which is approximately 581 nm (A₅₈₁).[3]

  • Data Analysis and DOL Calculation:

    The DOL is calculated using the Beer-Lambert law, which relates absorbance to concentration. The following formulas are used:

    a. Calculate the molar concentration of the dye:

    Concentration of Dye (M) = A₅₈₁ / (ε_dye × path length)

    Where:

    • A₅₈₁ is the absorbance at 581 nm.

    • ε_dye is the molar extinction coefficient of this compound at 581 nm (approximately 150,000 M⁻¹cm⁻¹).

    • The path length is typically 1 cm.

    b. Calculate the corrected protein concentration:

    The dye also absorbs light at 280 nm, so its contribution to the A₂₈₀ reading must be subtracted.

    Corrected A₂₈₀ = A₂₈₀ - (A₅₈₁ × CF₂₈₀)

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. For Cy3, which is spectrally similar to this compound, the correction factor is approximately 0.08.[4]

    Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein × path length)

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, this is ~210,000 M⁻¹cm⁻¹).

    c. Calculate the Degree of Labeling (DOL):

    DOL = Concentration of Dye / Concentration of Protein

Workflow for DOL Calculation

DOL_Calculation_Workflow cluster_measurements Absorbance Measurements cluster_calculations Calculations A280 Measure A₂₈₀ calc_prot Calculate Corrected Protein Concentration A280->calc_prot Amax Measure A₅₈₁ calc_dye Calculate Dye Concentration Amax->calc_dye Amax->calc_prot calc_dol Calculate DOL calc_dye->calc_dol calc_prot->calc_dol

Caption: Workflow for determining the Degree of Labeling (DOL).

Comparison of this compound with Alternative Fluorophores

While this compound is a widely used fluorescent dye, several alternatives offer potential advantages in terms of brightness and photostability. This section compares the key performance characteristics of this compound with Alexa Fluor 568, DyLight 550, and ATTO 565.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and its alternatives. Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.

PropertyThis compoundAlexa Fluor 568DyLight 550ATTO 565
Excitation Max (nm) ~581[3]~578~562[5]~564
Emission Max (nm) ~596[3]~603~576[5]~590
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~150,000~91,300~150,000~120,000
Quantum Yield (Φ) ~0.15~0.69Not specified~0.90
Correction Factor (CF₂₈₀) ~0.08 (estimated based on Cy3)[4]Not specifiedNot specifiedNot specified
Relative Brightness (ε × Φ) ~22,500~62,997-~108,000
Photostability ModerateHighHigh[5]Very High

Note: Photophysical properties can vary depending on the local environment and conjugation state.

Performance Comparison

Photostability: Alexa Fluor, DyLight, and ATTO dyes are generally considered to be more photostable than conventional cyanine dyes like this compound.[5] This increased photostability is a significant advantage for imaging applications that require prolonged or repeated light exposure, such as time-lapse microscopy and 3D imaging. Studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts.[5]

Experimental Data Insights: A study comparing the fluorescence of Cy dyes upon conjugation to antibodies found that Cy3 and this compound exhibit an anomalous enhancement in fluorescence, making them bright labels at high DOLs.[6] In contrast, other cyanine dyes like Cy5 can suffer from self-quenching at high labeling densities.[6] Another comprehensive study demonstrated that protein conjugates of Alexa Fluor dyes are significantly more fluorescent than those of Cy dyes, especially at high degrees of labeling, due to reduced self-quenching.[5]

Logical Relationship of Dye Selection

Dye_Selection cluster_exp Experimental Need cluster_dye Dye Choice need Application Requirement cy35 This compound need->cy35 Standard Application alexa Alexa Fluor 568 need->alexa High Photostability dylight DyLight 550 need->dylight High Intensity atto ATTO 565 need->atto Max Brightness & Photostability

Caption: Factors influencing fluorescent dye selection.

Conclusion

The accurate determination of the DOL for this compound conjugates is essential for experimental consistency and is readily achievable through spectrophotometric analysis. While this compound remains a viable fluorescent label, particularly due to its fluorescence enhancement upon conjugation, researchers should consider the significant advantages offered by alternatives such as Alexa Fluor 568, DyLight 550, and ATTO 565. These advanced dyes provide superior brightness and photostability, which can be critical for demanding fluorescence-based applications in research and drug development. The choice of fluorophore should be guided by the specific requirements of the experiment, including the need for high sensitivity, prolonged imaging times, and quantitative accuracy.

References

Assessing the Impact of Cy3.5 Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent labeling is an indispensable tool in modern biological research, enabling the visualization, tracking, and quantification of proteins within complex cellular environments. The choice of fluorophore is critical, as the label itself can potentially interfere with the native function of the protein under investigation. This guide provides a comprehensive assessment of the cyanine dye, Cy3.5, evaluating its impact on protein function and comparing its performance against other commonly used fluorescent labels. Experimental data and detailed protocols are provided to assist researchers in making informed decisions for their specific applications.

Impact of this compound Labeling on Protein Function

This compound, a member of the cyanine dye family, is favored for its brightness and spectral properties. However, like any extrinsic label, its conjugation to a protein can induce structural and functional perturbations.

A notable characteristic of this compound, similar to Cy3, is the phenomenon of anomalous fluorescence enhancement upon covalent attachment to a protein.[1][2][3][4][5] This is in stark contrast to other cyanine dyes like Cy5 and Cy7, which often exhibit fluorescence quenching at higher labeling ratios.[1][2][3] This property allows for the use of multiple this compound labels per protein to achieve a brighter signal before significant self-quenching occurs.[4][5]

Despite its favorable fluorescence properties, the chemical nature and size of the this compound molecule can still affect protein function. Studies have shown that for some proteins, particularly antibodies or binding fragments, a high dye-to-protein ratio can lead to a reduction in binding affinity.[6][7] The specific site of labeling and the inherent sensitivity of the protein to modification are crucial factors. Therefore, it is imperative to empirically validate the function of the labeled protein.

Comparison of this compound with Alternative Fluorescent Dyes

The selection of a fluorescent dye should be based on the specific experimental requirements, including the desired brightness, photostability, and minimal impact on protein function. The following table compares this compound with other commonly used fluorophores.

FeatureThis compoundCy3Alexa Fluor 555Cy5Alexa Fluor 647
Excitation Max (nm) ~581~550~555~649~650
Emission Max (nm) ~596 - 604[8]~570~565~670~668
Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) ~116,000[8]~150,000~150,000~250,000~270,000
Fluorescence Quantum Yield ~0.35[8]~0.2~0.1~0.2~0.2
Photostability GoodModerateVery GoodGoodExcellent
Effect on Protein Function Anomalous fluorescence enhancement; potential for reduced affinity at high labeling ratios.[1][2][3][6][7]Anomalous fluorescence enhancement.[1][2][3]Generally considered to have minimal impact; less self-quenching than Cy dyes.[4]Prone to quenching at high labeling ratios.[1][2][3]Generally considered to have minimal impact; less self-quenching than Cy dyes.[4]

Experimental Protocols

Protocol 1: Protein Labeling with this compound NHS Ester

This protocol outlines a general procedure for the covalent labeling of proteins using an N-hydroxysuccinimidyl (NHS) ester of this compound, which reacts with primary amines (e.g., lysine residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5).[8]

  • This compound NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

  • Gel filtration or desalting column for purification.[8]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[8][9]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), dialyze against the reaction buffer before labeling.[10][11]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[11]

  • Labeling Reaction:

    • Add a 10-fold molar excess of the reactive dye to the protein solution.[8][9] This ratio may need to be optimized for your specific protein.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration or desalting column.[8][10]

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[8]

Protocol 2: Assessing Protein Function Post-Labeling

It is crucial to validate the functionality of the protein after labeling. The specific assays will depend on the protein's function.

1. Verification of Labeling:

  • SDS-PAGE: Run the labeled protein on an SDS-PAGE gel. The labeled protein should exhibit fluorescence when imaged with an appropriate scanner, confirming covalent attachment.

  • Spectrophotometry: Measure the absorbance at 280 nm (for protein) and the excitation maximum of this compound (~581 nm) to determine the degree of labeling.

2. Functional Assays:

  • Enzyme Kinetics: If the protein is an enzyme, measure its kinetic parameters (e.g., Km and Vmax) and compare them to the unlabeled protein.

  • Binding Assays: For proteins with binding partners (e.g., antibodies, receptors), perform assays such as ELISA, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to assess changes in binding affinity and kinetics.

  • Structural Integrity: Use techniques like circular dichroism (CD) spectroscopy to check for major changes in the secondary structure of the protein.

  • In-cell Localization: For proteins with known subcellular localizations, use fluorescence microscopy to confirm that the labeled protein localizes correctly within cells.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_validation Functional Validation protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) reaction Conjugation Reaction (1-4h at RT, protected from light) protein_prep->reaction dye_prep This compound NHS Ester Preparation (DMSO/DMF) dye_prep->reaction purification Removal of Unreacted Dye (Gel Filtration / Desalting) reaction->purification sds_page SDS-PAGE & Fluorescence Scan purification->sds_page functional_assay Functional Assay (e.g., Binding, Enzyme Kinetics) purification->functional_assay spectro Spectrophotometry (Degree of Labeling) purification->spectro

Caption: Workflow for this compound labeling and functional validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor protein_a Protein A receptor->protein_a Activation ligand Ligand-Cy3.5 ligand->receptor Binding protein_b Protein B protein_a->protein_b Phosphorylation transcription_factor Transcription Factor protein_b->transcription_factor Translocation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: Tracking a this compound-labeled ligand in a signaling pathway.

Conclusion

This compound is a bright and effective fluorescent dye for protein labeling. Its tendency for fluorescence enhancement upon conjugation is a significant advantage over dyes like Cy5, which are prone to quenching. However, no labeling strategy is without the potential for functional perturbation. The chemical properties of the dye and the degree of labeling can impact a protein's activity and binding characteristics. Therefore, researchers must perform thorough functional validation of this compound-labeled proteins. By carefully optimizing the labeling ratio and conducting appropriate functional assays, this compound can be a powerful tool for elucidating protein function in a wide range of biological applications.

References

Cy3.5: A Comprehensive Performance Review for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorophore is a critical determinant of experimental success. This guide provides an in-depth comparison of the fluorescent dye Cy3.5 against common alternatives, offering a detailed analysis of its performance in various applications. The information presented is supported by experimental data to facilitate informed decisions in assay development and execution.

Core Photophysical Properties: A Quantitative Comparison

This compound is a bright, orange-red fluorescent dye belonging to the cyanine family. Its favorable spectral properties, including a high molar extinction coefficient and good quantum yield, make it a versatile tool for a range of biological applications. A quantitative comparison of this compound with other commonly used fluorescent dyes in a similar spectral range—Cy3, Alexa Fluor 555, and DyLight 550—is presented in Table 1. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound ~581 - 591~594 - 604~116,000 - 150,000~0.15 - 0.35~17,400 - 52,500
Cy3 ~550 - 555~570~150,000>0.15>22,500
Alexa Fluor 555 ~555~565~150,000~0.10~15,000
DyLight 550 ~562~576~150,000Not explicitly statedNot explicitly stated

Table 1: Photophysical Properties of this compound and Alternative Dyes. Data is compiled from various sources and may vary depending on the experimental conditions, such as solvent and conjugation state.

Performance in Key Applications

This compound has demonstrated robust performance in a variety of applications, including immunofluorescence, flow cytometry, and Förster Resonance Energy Transfer (FRET).

Immunofluorescence

In immunofluorescence microscopy, the brightness and photostability of the fluorophore are paramount for achieving high-quality images with a good signal-to-noise ratio. This compound serves as a bright fluorescent label for antibodies, enabling clear visualization of cellular targets. While Alexa Fluor 555 is often cited for its superior photostability, this compound offers a cost-effective alternative with moderate to good photostability, particularly when used with anti-fade mounting media.

Flow Cytometry

This compound is well-suited for flow cytometry applications, where its high molar extinction coefficient allows for the detection of both low and high abundance antigens on the cell surface or intracellularly.[1] Its emission spectrum is compatible with standard flow cytometer configurations. However, like other cyanine dyes, this compound may exhibit some non-specific binding to monocytes and macrophages, necessitating the use of appropriate blocking buffers to minimize background signal.[1]

Förster Resonance Energy Transfer (FRET)

This compound is a viable donor or acceptor in FRET-based assays, which are used to study molecular interactions and conformational changes. The this compound-Cy5.5 dye pair, for instance, has been successfully characterized for single-molecule FRET (smFRET) studies of nucleic acids and nucleosomes.[2] In these experiments, the pair demonstrated good photostability, with a mean photobleaching time of approximately 5 minutes under continuous illumination.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent dyes. Below are representative protocols for antibody conjugation, immunofluorescence staining, and a single-molecule FRET (smFRET) workflow.

Antibody Conjugation with this compound NHS Ester

This protocol outlines the covalent labeling of an antibody with an N-hydroxysuccinimidyl (NHS) ester of this compound.

Materials:

  • Antibody in amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-2 mg/mL in an amine-free buffer. Add 1 M sodium bicarbonate to a final concentration of 0.1 M to raise the pH to 8.3-8.5.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation: While gently vortexing, slowly add the dissolved dye to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the free dye using a desalting column equilibrated with PBS. The first colored fraction to elute is the conjugated antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~588 nm (for this compound).

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Antibody in\namine-free buffer Antibody in amine-free buffer Mix and Incubate\n(1 hr, RT, dark) Mix and Incubate (1 hr, RT, dark) Antibody in\namine-free buffer->Mix and Incubate\n(1 hr, RT, dark) This compound NHS Ester\nin DMSO This compound NHS Ester in DMSO This compound NHS Ester\nin DMSO->Mix and Incubate\n(1 hr, RT, dark) Desalting Column Desalting Column Mix and Incubate\n(1 hr, RT, dark)->Desalting Column Characterize DOL Characterize DOL Desalting Column->Characterize DOL Start Start Fix Cells Fix Cells Start->Fix Cells Permeabilize (optional) Permeabilize (optional) Fix Cells->Permeabilize (optional) Block Block Permeabilize (optional)->Block Primary Ab Primary Ab Block->Primary Ab Secondary Ab (this compound) Secondary Ab (this compound) Primary Ab->Secondary Ab (this compound) Mount Mount Secondary Ab (this compound)->Mount Image Image Mount->Image Prepare Surface Streptavidin-coated PEG-passivated slide Immobilize DNA Immobilize Biotin-DNA (this compound & Cy5.5 labeled) Prepare Surface->Immobilize DNA TIRF Microscopy TIRF Microscope Setup Immobilize DNA->TIRF Microscopy Excite Donor Excite this compound (Donor) TIRF Microscopy->Excite Donor Detect Emission Detect Donor & Acceptor Emission Excite Donor->Detect Emission Analyze Data Calculate FRET Efficiency Detect Emission->Analyze Data

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing the fluorescent dye Cy3.5 are at the forefront of innovation. Integral to this advanced work is a commitment to safety and environmental responsibility. Proper disposal of this compound and its associated waste is a critical component of laboratory best practices, ensuring the well-being of personnel and the protection of our ecosystems. This guide provides essential, step-by-step procedures for the correct disposal of this compound, reinforcing a culture of safety and compliance in your laboratory.

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any airborne particles.

Classification and Segregation of this compound Waste

Proper disposal begins with the accurate classification and segregation of waste streams. All materials that have come into contact with this compound should be treated as hazardous chemical waste. It is crucial to avoid mixing this compound waste with other types of laboratory waste to prevent unforeseen chemical reactions and to ensure compliant disposal.

Waste Streams:

  • Solid Waste: This category includes items such as contaminated gloves, pipette tips, tubes, vials, and bench paper.

  • Liquid Waste: This encompasses stock solutions, working solutions, and any aqueous or solvent-based waste containing this compound.

Step-by-Step Disposal Procedures

1. Solid Waste Disposal:

  • Collection: Designate a specific, clearly labeled, and leak-proof container for solid this compound waste. This container should be made of a material compatible with the chemicals used in your experimental protocol.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Include the name of the principal investigator and the laboratory location.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.

2. Liquid Waste Disposal:

  • Collection: Use a dedicated, leak-proof, and chemically compatible container for all liquid waste containing this compound.[1] The container should have a secure, tightly fitting cap to prevent spills and evaporation.

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the approximate concentration, and the solvent used (e.g., water, DMSO).

  • pH Neutralization (if applicable): For aqueous solutions, it may be necessary to neutralize the pH before disposal, in accordance with your institution's guidelines.

  • Storage: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.

3. Final Disposal:

  • Consult Institutional Guidelines: It is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines, as protocols for hazardous waste disposal can vary.[1]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers. Do not pour any this compound waste down the drain.[2]

Quantitative Data Summary

While specific quantitative data for this compound disposal is often dependent on institutional and local regulations, the following table summarizes key hazard information from available Safety Data Sheets (SDS).

ParameterValueSource
GHS Hazard Statements H302: Harmful if swallowedDC Chemicals
H410: Very toxic to aquatic life with long lasting effectsDC Chemicals
Precautionary Statements P273: Avoid release to the environmentDC Chemicals
P501: Dispose of contents/ container to an approved waste disposal plantDC Chemicals

Experimental Protocol Considerations

When designing experiments involving this compound, it is prudent to plan for waste generation.

  • Minimize Waste: Prepare only the required amount of this compound solution for your experiment to minimize excess.

  • Decontamination: If feasible and safe, consider methods for decontaminating glassware and equipment. However, the rinsate from this process must also be collected and disposed of as hazardous liquid waste.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound waste, the following diagram illustrates the logical workflow from waste generation to final disposal.

Cy3_5_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal generation Experiment Generates This compound Waste solid_waste Solid Waste (Gloves, Tips, etc.) generation->solid_waste liquid_waste Liquid Waste (Solutions) generation->liquid_waste solid_container Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container saa Designated Satellite Accumulation Area solid_container->saa liquid_container->saa ehs_pickup Arrange EHS Waste Pickup saa->ehs_pickup

This compound Waste Disposal Workflow

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your groundbreaking research is conducted in an environmentally responsible manner. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of fluorescent dyes like Cy3.5 is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, a commonly used cyanine dye. Adherence to these protocols is critical for minimizing risks and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment plan is mandatory when handling this compound in either its solid or solution form. The following table outlines the minimum required protective gear to prevent exposure.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. For extended contact or when handling concentrated solutions, double-gloving is advised. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[1][2]
Eyes/Face Safety goggles and face shieldSplash-proof safety goggles are the minimum requirement. A face shield should be worn over the goggles, especially when handling the powder form or solutions where splashing is a risk.[1]
Body Laboratory coat and chemical-resistant apronA long-sleeved, buttoned lab coat is essential to protect skin and clothing. For larger quantities or when there's a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Fume hood or respiratorAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1] If a fume hood is not available, a properly fitted respirator may be required based on a risk assessment.
Feet Closed-toe shoesAlways wear closed-toe shoes to protect your feet from potential spills.[3]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound is crucial for preventing contamination and exposure. The following workflow provides a procedural guide for safe handling from preparation to post-handling decontamination.

cluster_pre_handling Pre-Handling Preparations cluster_handling Handling Procedures cluster_post_handling Post-Handling Procedures pre_handling_sds Consult Safety Data Sheet (SDS) for this compound or similar cyanine dyes pre_handling_area Designate a specific handling area, preferably a chemical fume hood pre_handling_sds->pre_handling_area pre_handling_materials Assemble all necessary PPE and spill cleanup materials pre_handling_area->pre_handling_materials handling_weighing Weigh solid this compound in a fume hood to prevent dust inhalation pre_handling_materials->handling_weighing handling_reconstitution Slowly add solvent to the dye to avoid splashing when reconstituting handling_weighing->handling_reconstitution handling_labeling Clearly label all containers with the chemical name, concentration, and date handling_reconstitution->handling_labeling post_handling_decontamination Thoroughly decontaminate all work surfaces and equipment handling_labeling->post_handling_decontamination post_handling_disposal Dispose of all contaminated waste as hazardous waste according to institutional guidelines post_handling_decontamination->post_handling_disposal

Workflow for the safe handling of this compound chloride.[1]

Spill Cleanup Procedures

In the event of a this compound spill, a prompt and appropriate response is crucial to minimize exposure and contamination.

For Solid Spills:

  • Gently cover the spill with absorbent pads to avoid creating dust.

  • Carefully scoop the material into a designated hazardous waste container.

  • Wipe the area with a wet paper towel, placing the used towel in the waste container.

For Liquid Spills:

  • Contain the spill using absorbent materials like spill pads or cat litter, working from the outside in.

  • Once the liquid is fully absorbed, use a scoop or tongs to transfer the material into a polyethylene bag or a designated hazardous waste container.

  • Wipe the spill area with a wet paper towel and dispose of it with the other cleanup materials.

  • Seal the waste container and label it as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with institutional and local regulations.[1]

Waste Segregation:

  • Contaminated Solid Waste: This includes items such as pipette tips, tubes, gloves, and bench paper that have come into contact with this compound.[2] These should be collected in a clearly labeled, leak-proof container designated for hazardous chemical waste.

  • Dilute Aqueous Solutions: Waste solutions from experimental procedures containing low concentrations of this compound should be collected in a separate, labeled hazardous waste container.[2]

  • Unused/Stock Solutions: Concentrated, unused this compound solutions must be disposed of as hazardous chemical waste and should not be mixed with other waste streams.[2]

Never dispose of this compound waste down the drain or in the regular trash. Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.